molecular formula C8H14O B1332376 (4-Methylcyclohex-3-en-1-yl)methanol CAS No. 39155-38-9

(4-Methylcyclohex-3-en-1-yl)methanol

Cat. No.: B1332376
CAS No.: 39155-38-9
M. Wt: 126.2 g/mol
InChI Key: TXBCFLDVMGKXEO-UHFFFAOYSA-N
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Description

(4-Methylcyclohex-3-en-1-yl)methanol ( 39155-38-9) is an organic compound with the molecular formula C8H14O and an average molecular weight of 126.20 g/mol . This cyclohexenyl methanol derivative is characterized by a six-membered ring with one double bond and a hydroxymethyl functional group, making it a valuable intermediate in organic synthesis and fragrance research . The compound has been utilized in synthetic organic chemistry, with literature procedures demonstrating its production in high yields, for instance, up to 83% . Researchers value this chemical for its potential as a building block in the development of more complex molecular structures. It is important to handle this material with care, as it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. This product is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-methylcyclohex-3-en-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-2-4-8(6-9)5-3-7/h2,8-9H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBCFLDVMGKXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340434
Record name 3-cyclohexene-1-methanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39155-38-9
Record name 3-cyclohexene-1-methanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Physicochemical Landscape of a Versatile Cyclohexene Derivative

(4-Methylcyclohex-3-en-1-yl)methanol, a substituted cyclohexene methanol, represents a significant scaffold in organic synthesis and drug discovery. Its unique structural features—a chiral center, a reactive double bond, and a primary alcohol—make it a valuable intermediate for the synthesis of complex natural products, pharmaceuticals, and fragrance compounds. A thorough understanding of its physical properties is paramount for its effective utilization in these applications, influencing reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of this compound, coupled with detailed experimental methodologies for their determination, offering researchers and drug development professionals a robust framework for its application.

Core Physical Properties

A summary of the currently available physical property data for this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on predictive models and should be confirmed experimentally for critical applications.

Physical PropertyValueSource
Molecular Formula C₈H₁₄O[1][2]
Molecular Weight 126.20 g/mol [3][4]
Boiling Point 105 °C at 20 Torr[2]
Density 0.925 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.96 ± 0.10 (Predicted)[2]

Experimental Determination of Physical Properties: A Methodological Deep Dive

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound. The rationale behind each procedural step is elucidated to provide a deeper understanding of the experimental design.

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for assessing the volatility of the compound. Given that the available data is at reduced pressure, determination at atmospheric pressure is essential for a complete profile.

This method is chosen for its efficiency with small sample volumes and its accuracy in determining the boiling point of liquids.

Step-by-Step Protocol:

  • Sample Preparation: A small sample of this compound (approximately 0.5 mL) is placed into a small, dry test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Assembly: The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a heating mantle. This design promotes even heat distribution through convection currents.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube. Heating is continued until the bubbling is continuous and then the heat source is removed.

  • Boiling Point Reading: The liquid will begin to cool, and the point at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure thiele_tube Thiele Tube with Oil thermometer Thermometer sample_tube Sample Tube with this compound capillary Inverted Capillary heat Apply Gentle Heat observe_bubbles Observe Continuous Bubbling heat->observe_bubbles Leads to cool Remove Heat and Cool observe_bubbles->cool Upon observation record_bp Record Temperature at Liquid Re-entry cool->record_bp Results in

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Measurement

Density is a fundamental property that is useful for calculating mass from a known volume and for assessing purity.

This straightforward method relies on the precise measurement of the mass and volume of a sample.

Step-by-Step Protocol:

  • Tare Mass: An empty, dry 10 mL graduated cylinder is placed on an analytical balance, and its mass is tared to zero.

  • Volume Measurement: A sample of this compound is carefully added to the graduated cylinder to a specific volume (e.g., 5.0 mL). The volume is read from the bottom of the meniscus.

  • Mass Measurement: The mass of the graduated cylinder containing the sample is recorded.

  • Calculation: The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).

  • Replication: The measurement is repeated at least two more times, and the average density is reported to ensure precision.

Density_Measurement cluster_steps Density Determination Workflow tare Tare Mass of Graduated Cylinder add_sample Add Known Volume of Sample tare->add_sample measure_mass Measure Mass of Sample add_sample->measure_mass calculate Calculate Density (Mass/Volume) measure_mass->calculate repeat Repeat for Precision calculate->repeat

Caption: Step-by-step workflow for the determination of liquid density.

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through the compound and is a highly sensitive indicator of purity.

The Abbe refractometer is a standard instrument for the rapid and accurate determination of the refractive index of liquids.

Step-by-Step Protocol:

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Refractive_Index_Measurement cluster_procedure Refractometry Protocol calibrate Calibrate Refractometer apply_sample Apply Sample to Prism calibrate->apply_sample adjust Adjust for Sharp Boundary apply_sample->adjust read_value Read Refractive Index adjust->read_value

Caption: Protocol for measuring the refractive index using an Abbe refractometer.

Solubility Profile

Understanding the solubility of this compound in various solvents is crucial for its use in reactions, extractions, and formulations.

A qualitative assessment of solubility in a range of polar and non-polar solvents provides a practical solubility profile.

Step-by-Step Protocol:

  • Solvent Selection: A panel of representative solvents is chosen, including water (polar protic), methanol (polar protic), acetone (polar aprotic), and hexane (non-polar).

  • Sample Addition: To separate test tubes each containing 1 mL of a chosen solvent, a small amount of this compound (e.g., 0.1 mL) is added.

  • Mixing: Each test tube is vortexed or shaken vigorously for 30 seconds.

  • Observation: The test tubes are allowed to stand, and the miscibility is observed. A single, clear phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

Spectroscopic Characterization

Spectroscopic data provides unambiguous structural confirmation and is a critical component of a complete physicochemical profile.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.

    • Expected ¹H NMR Features: Signals for the vinyl proton, the protons on the carbon bearing the hydroxyl group, the methyl group protons, and the aliphatic ring protons, each with characteristic chemical shifts and splitting patterns.

    • Expected ¹³C NMR Features: Resonances for the olefinic carbons, the carbon attached to the hydroxyl group, the methyl carbon, and the other saturated ring carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Expected IR Absorptions: A broad O-H stretching band characteristic of an alcohol (around 3300 cm⁻¹), C-H stretching bands for both sp² and sp³ hybridized carbons, and a C=C stretching absorption for the double bond.

Conclusion: A Foundation for Future Research and Development

The physical properties of this compound are fundamental to its application in scientific research and industrial processes. While a complete experimental dataset is still emerging, the methodologies outlined in this guide provide a robust framework for researchers to determine these critical parameters. A thorough characterization of this versatile molecule will undoubtedly facilitate its broader use in the development of novel therapeutics, advanced materials, and fine chemicals.

References

  • (4-Methyl-3-cyclohexen-1-yl)ethanol. PubChem. [Link]

  • 4-Methylcyclohex-3-en-1-one. PubChem. [Link]

  • Chemical Properties of 3-Cyclohexene-1-methanol, «alpha»,4-dimethyl- (CAS 55511-67-6). Cheméo. [Link]

  • 1-(4-methyl-3-cyclohexen-1-yl)ethanol. ChemSynthesis. [Link]

  • 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-. US EPA. [Link]

  • Tetrahedron Letters Vol. 48 Highlights. Scribd. [Link]

Sources

(4-Methylcyclohex-3-en-1-yl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Methylcyclohex-3-en-1-yl)methanol: Synthesis, Characterization, and Reactivity

Introduction

This compound, a substituted cyclohexene derivative, represents a versatile bifunctional scaffold for organic synthesis. Possessing both a primary allylic alcohol and a trisubstituted alkene within a cyclic framework, this molecule offers two distinct points for chemical modification. This guide provides a comprehensive overview of its chemical structure, stereochemical considerations, synthesis, spectroscopic characterization, and key reactive pathways. The insights presented herein are intended to equip researchers, particularly those in medicinal chemistry and drug development, with the foundational knowledge to leverage this scaffold in the design and synthesis of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule containing a stereocenter at the C1 position of the cyclohexene ring. The commercial material is typically supplied as a racemic mixture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39155-38-9[1]
Molecular Formula C₈H₁₄O[1]
Molecular Weight 126.20 g/mol [1]
Boiling Point 105 °C (at 20 Torr)
Appearance Liquid[1]
Storage Sealed in dry, room temperature[1]
SMILES OCC1CC=C(C)CC1[1]

For comparison, the saturated analog, 4-methylcyclohexanemethanol, has a reported density of approximately 0.9074 g/cm³ and a refractive index of 1.4617.[2]

Synthesis of this compound

A robust and industrially scalable synthesis of this compound is achieved through a two-step process commencing with a Diels-Alder reaction, followed by a selective reduction. This pathway is advantageous due to the low cost of the starting materials and the high efficiency of the cycloaddition.

Step 1: Diels-Alder Cycloaddition

The synthesis begins with the [4+2] cycloaddition of isoprene (the diene) and acrolein (the dienophile) to form 4-methylcyclohex-3-enecarbaldehyde. This reaction is a classic example of a pericyclic reaction that efficiently constructs the six-membered ring.[3]

Step 2: Selective Reduction of the Aldehyde

The resulting aldehyde is then selectively reduced to the primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its chemoselectivity; it readily reduces aldehydes while leaving the less reactive alkene untouched.[4][5] The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures to ensure high selectivity.[6]

Synthesis_Workflow Isoprene Isoprene DA_Reaction Diels-Alder Cycloaddition Isoprene->DA_Reaction Acrolein Acrolein Acrolein->DA_Reaction Intermediate 4-Methylcyclohex-3-enecarbaldehyde DA_Reaction->Intermediate Forms C-C bonds Reduction Selective Reduction (NaBH₄, MeOH) Intermediate->Reduction Product This compound Reduction->Product C=O to C-OH

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 4-Methylcyclohex-3-enecarbaldehyde

Causality: This protocol utilizes sodium borohydride in methanol. Methanol serves as both the solvent and a proton source for the workup of the intermediate alkoxide. The reaction is conducted at 0 °C to minimize potential side reactions, such as 1,4-reduction of the conjugated system, thereby ensuring high selectivity for the desired 1,2-reduction of the aldehyde.[7][8]

  • Reaction Setup: A round-bottomed flask is charged with 4-methylcyclohex-3-enecarbaldehyde (1.0 eq) and methanol (approx. 0.2 M concentration). The flask is equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (the alcohol) indicates reaction completion.

  • Quenching and Workup: Once the reaction is complete (typically 1-2 hours), the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any excess NaBH₄.

  • Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether or ethyl acetate (3 x volume of methanol). The combined organic layers are washed with water and then with brine to remove residual methanol and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure can be confidently assigned based on the predictable spectroscopic features of its functional groups and comparison with its precursor and related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are the most powerful tools for the structural elucidation of this molecule. The key changes from its aldehyde precursor are the disappearance of the aldehydic proton signal and the appearance of signals for the hydroxymethyl group (CH₂OH).

Table 2: Predicted ¹H NMR Data and Interpretation

ProtonsPredicted Chemical Shift (ppm)MultiplicityKey Features & Rationale
Olefinic (C3-H) ~5.3-5.4Broad SingletSignal for the proton on the trisubstituted double bond. Its broadness is due to unresolved allylic couplings.
Hydroxymethyl (CH₂OH) ~3.5-3.6DoubletThese protons are diastereotopic and adjacent to a stereocenter (C1). They appear as a doublet due to coupling with C1-H.
Alcohol (OH) Variable (e.g., 1.5-2.5)Singlet (broad)The chemical shift is concentration and solvent-dependent. It is a broad singlet that can exchange with D₂O.
Allylic Methyl (CH₃) ~1.6-1.7SingletThe methyl group attached to the double bond (C4).
Ring Protons (CH, CH₂) ~1.2-2.4MultipletsA complex series of overlapping multiplets corresponding to the remaining seven protons on the cyclohexene ring.

Table 3: Predicted ¹³C NMR Data and Interpretation

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C4 (Alkene) ~133-135The quaternary carbon of the double bond, deshielded by the methyl group.
C3 (Alkene) ~120-122The CH carbon of the double bond.
CH₂OH ~67-69The carbon of the hydroxymethyl group. This is a key signal, shifted significantly downfield from the aldehyde carbon (~204 ppm) in the precursor.[9]
C1 (CH) ~38-40The methine carbon bearing the hydroxymethyl group.
Ring CH₂ Carbons ~25-30Signals for the three methylene carbons in the ring.
CH₃ ~23-24The allylic methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretches: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹ and a weaker C=C-H stretch just above 3000 cm⁻¹.

  • C=C Stretch: A medium-intensity absorption around 1670 cm⁻¹ for the trisubstituted double bond.

  • C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 126 would be expected. Key fragmentation pathways would likely include:

  • Loss of a water molecule ([M-18]⁺) to give a peak at m/z = 108.

  • Loss of the hydroxymethyl radical ([M-CH₂OH]⁺) to give a peak at m/z = 95.

  • A retro-Diels-Alder fragmentation, leading to characteristic ions of isoprene (m/z = 68) and other fragments.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate. The reactivity of the allylic alcohol and the alkene can be addressed selectively.

Reactivity_Diagram cluster_alcohol Alcohol Reactivity cluster_alkene Alkene Reactivity Start This compound Oxidation Oxidation (e.g., MnO₂) Start->Oxidation Esterification Esterification (e.g., Ac₂O, Py) Start->Esterification Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Hydrogenation Hydrogenation (H₂, Pd/C) Start->Hydrogenation Aldehyde 4-Methylcyclohex-3-enecarbaldehyde Oxidation->Aldehyde Ester Corresponding Ester Esterification->Ester Epoxide Epoxy-alcohol Epoxidation->Epoxide Saturated_Alcohol 4-Methylcyclohexanemethanol Hydrogenation->Saturated_Alcohol

Caption: Key reaction pathways for this compound.

Reactions of the Allylic Alcohol
  • Oxidation: As a primary allylic alcohol, it can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 4-methylcyclohex-3-enecarbaldehyde. Manganese dioxide (MnO₂) is a mild and highly selective reagent for this purpose, typically used in a chlorinated solvent like dichloromethane (DCM).[10][11][12] This transformation is valuable as it regenerates the precursor aldehyde, allowing for further modifications at that position.

  • Esterification: The primary hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form various esters.[13][14] This reaction is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Reactions of the Alkene
  • Epoxidation: The electron-rich double bond can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[15][16][17] The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with stereochemical control.

  • Hydrogenation: The double bond can be selectively reduced by catalytic hydrogenation (e.g., using H₂ over Pd/C) to yield the saturated analog, 4-methylcyclohexanemethanol.[18] This allows for the removal of the alkene functionality if it is not desired in the final target molecule.

  • Other Electrophilic Additions: The alkene can undergo other standard electrophilic additions, such as hydrohalogenation or hydration, although regioselectivity can be an issue and would need to be carefully controlled.

Applications in Drug Development and Medicinal Chemistry

While this compound is not an active pharmaceutical ingredient itself, its structural motif is of significant interest to medicinal chemists. It serves as a versatile starting material or "scaffold" for the synthesis of more complex molecules.

  • Scaffold for Synthesis: The cyclohexene ring provides a semi-rigid, three-dimensional core that is useful for positioning functional groups in specific spatial orientations to interact with biological targets.

  • Analogue Synthesis: It can be used as a non-aromatic bioisostere for phenyl rings in known drug molecules. This strategy, often termed "scaffold-hopping," is employed to improve properties such as solubility, metabolic stability, or to explore new intellectual property space.[19]

  • Fragment-Based Drug Discovery: As a relatively small molecule with defined functionality, it can be used as a fragment in fragment-based screening to identify initial low-affinity binders to a protein target.

The compound is listed as a starting material ("upstream product") for the synthesis of more complex chemical entities, underscoring its role as a foundational building block in multi-step synthetic campaigns.[20]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to use. However, based on structurally related compounds such as 4-methylcyclohexanol and 4-methylcyclohexene, the following general precautions are advised:[21]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[22]

  • Fire Hazard: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames.

  • Health Hazards: May cause skin and eye irritation. Avoid inhalation of vapors and ingestion.[23]

References

  • Common Conditions for Alcohol to Ketone Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Radical Oxidation of Allylic and Benzylic Alcohols. (2025, May 22). JoVE. Retrieved January 18, 2026, from [Link]

  • Fraser-Reid, B., et al. (1973). An Apparent Stereochemical Effect in MnO2 Oxidation of Some Allylic Alcohols. Tetrahedron Letters, 14(1), 1-4.
  • Oxidation with Manganese Dioxide. (2023, June 21). TRUNNANO. Retrieved January 18, 2026, from [Link]

  • Manganese Dioxide (MnO2) Oxidation Mechanism. (2021, September 29). Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Zeynizadeh, B., & Behyar, T. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16(6A), 1200-1209.
  • 4-methylcyclohex-3-enecarbaldehyde. (2025, September 13). Chemsrc. Retrieved January 18, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 18, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • White, M. C., et al. (2011). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society, 133(45), 18260–18263.
  • Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? (2024, August 3). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

  • Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. (2021). Molecules, 26(1), 123.
  • Groll, H. H., & Hearne, G. (1939). U.S. Patent No. 2,164,188. Washington, DC: U.S.
  • Ester synthesis by oxidative esterification. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Supporting Materials for a scientific publication. (n.d.). Publisher Website. Retrieved January 18, 2026, from [Link]

  • 4-Methylcyclohex-3-en-1-one. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses Procedure for NaBH4 reduction. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • 4-Methylcyclohexanemethanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses Procedure for LiAlH4 reduction. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023, November 11). Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]

  • 4-Methylcyclohexanemethanol. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Formation of epoxides from alkenes using m-CPBA. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

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(4-Methylcyclohex-3-en-1-yl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Methylcyclohex-3-en-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block and intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and fragrance compounds. Its stereochemistry and functional groups make it an attractive target for organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental considerations, and detailed protocols. The guide is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of the synthesis of this important molecule.

Introduction: Significance and Retrosynthetic Analysis

This compound, a substituted cyclohexene derivative, possesses a primary alcohol functionality and a stereocenter, rendering it a versatile synthon in organic chemistry. Its structural motif is found in various natural products and biologically active molecules. A retrosynthetic analysis of the target molecule reveals several viable disconnection approaches, primarily centered around the formation of the cyclohexene ring and the introduction of the hydroxymethyl group.

G target This compound aldehyde 4-Methylcyclohex-3-ene-1-carbaldehyde target->aldehyde Reduction acid 4-Methylcyclohex-3-ene-1-carboxylic Acid/Ester target->acid Reduction isoprene Isoprene aldehyde->isoprene Diels-Alder acrolein Acrolein aldehyde->acrolein Diels-Alder acid->isoprene Diels-Alder acrylate Acrylate/Acrylic Acid acid->acrylate Diels-Alder G cluster_reactants Reactants cluster_product Product isoprene Isoprene aldehyde 4-Methylcyclohex-3-ene-1-carbaldehyde isoprene->aldehyde Diene acrolein Acrolein acrolein->aldehyde Dienophile

Caption: Diels-Alder reaction of isoprene and acrolein.

2.1.1. Regioselectivity

The reaction between the unsymmetrical diene (isoprene) and the unsymmetrical dienophile (acrolein) can theoretically lead to two regioisomers: the "para" (1,4-disubstituted) and the "meta" (1,3-disubstituted) products. The reaction, however, predominantly yields the "para" isomer, 4-methylcyclohex-3-ene-1-carbaldehyde. [1]This regioselectivity is governed by the electronic effects of the substituents on the diene and dienophile. The electron-donating methyl group on isoprene increases the electron density at the C4 position, while the electron-withdrawing aldehyde group on acrolein makes the β-carbon more electrophilic. The preferred transition state involves the alignment of the most nucleophilic carbon of the diene (C4) with the most electrophilic carbon of the dienophile (Cβ), leading to the 1,4-substituted product. [1] 2.1.2. Reaction Conditions

The Diels-Alder reaction can be carried out under thermal conditions or with Lewis acid catalysis.

  • Thermal Conditions: Heating a mixture of isoprene and acrolein is the simplest approach. However, this often requires elevated temperatures and can lead to the formation of byproducts.

  • Lewis Acid Catalysis: The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), can significantly enhance the reaction rate and improve regioselectivity. [2]The Lewis acid coordinates to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus more reactive. This allows the reaction to proceed at lower temperatures, often leading to higher yields and cleaner product formation. [2]

Step 2: Reduction of 4-Methylcyclohex-3-ene-1-carbaldehyde

The second step involves the reduction of the aldehyde functionality of 4-methylcyclohex-3-ene-1-carbaldehyde to the primary alcohol, this compound. [3]

G aldehyde 4-Methylcyclohex-3-ene-1-carbaldehyde alcohol This compound aldehyde->alcohol Reduction (e.g., LiAlH4, NaBH4)

Caption: Reduction of the aldehyde to the primary alcohol.

2.2.1. Choice of Reducing Agent

Several reducing agents can effect this transformation. The choice of reagent depends on factors such as reactivity, selectivity, and experimental convenience.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes, to alcohols. [4][5][6][7]It is highly effective for this transformation but must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF) due to its violent reaction with protic solvents.

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent than LiAlH₄. [4]It is capable of reducing aldehydes and ketones but is generally unreactive towards esters and carboxylic acids. NaBH₄ is more convenient to handle as it can be used in protic solvents like methanol and ethanol. [4] 2.2.2. Reaction Mechanism (Hydride Reduction)

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate, which is then protonated during the workup step to yield the primary alcohol. [5]

Alternative Synthetic Pathway: From 4-Methylcyclohex-3-ene-1-carboxylic Acid

An alternative route to this compound involves the reduction of 4-methylcyclohex-3-ene-1-carboxylic acid or its corresponding ester.

Synthesis of 4-Methylcyclohex-3-ene-1-carboxylic Acid

This carboxylic acid can also be synthesized via a Diels-Alder reaction, using isoprene as the diene and acrylic acid or an acrylate as the dienophile. [8]

Reduction of the Carboxylic Acid or Ester

The reduction of a carboxylic acid or an ester to a primary alcohol requires a strong reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for the reduction of both carboxylic acids and esters to primary alcohols. [4][5][6][7]The reaction with esters proceeds via an aldehyde intermediate which is immediately further reduced to the alcohol. [5][6]* Borane (BH₃): Borane, often used as a complex with THF or dimethyl sulfide (BH₃·THF or BMS), is also effective for the reduction of carboxylic acids.

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialsKey ReagentsAdvantagesDisadvantages
Route 1: Aldehyde Reduction Isoprene, AcroleinLewis Acid (optional), LiAlH₄ or NaBH₄High yields, well-established procedures, milder conditions for reduction possible with NaBH₄.Acrolein is highly reactive and toxic.
Route 2: Carboxylic Acid Reduction Isoprene, Acrylic Acid/AcrylateLiAlH₄, BH₃Readily available starting materials.Requires a stronger reducing agent for the final step.

Experimental Protocols

Synthesis of 4-Methylcyclohex-3-ene-1-carbaldehyde (Lewis Acid Catalyzed)

Materials:

  • Isoprene

  • Acrolein

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (Nitrogen or Argon)

Procedure: [2]1. Cool a solution of acrolein (1.0 equivalent) in anhydrous DCM to -78 °C in a dry ice/acetone bath under an inert atmosphere. 2. Add a solution of diethylaluminum chloride (1.1 equivalents) in hexanes dropwise to the stirred acrolein solution. 3. Stir the mixture for 15 minutes at -78 °C. 4. Add a solution of isoprene (1.2 equivalents) in anhydrous DCM dropwise. 5. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight. 6. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. 7. Extract the mixture with DCM. 8. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. 9. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Reduction of 4-Methylcyclohex-3-ene-1-carbaldehyde to this compound (Using NaBH₄)

Materials:

  • 4-Methylcyclohex-3-ene-1-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-methylcyclohex-3-ene-1-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
IsopreneC₅H₈68.1278-79-5
AcroleinC₃H₄O56.06107-02-8
4-Methylcyclohex-3-ene-1-carbaldehydeC₈H₁₂O124.1861426-17-3 [9]
This compoundC₈H₁₄O126.2039155-38-9 [10]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Data
¹H NMRSpectral data available in public databases.
¹³C NMRSpectral data available in public databases.
Mass Spectrometry (GC-MS)m/z top peak: 126.
Infrared (IR) SpectroscopyCharacteristic broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2900 cm⁻¹), C=C stretch (~1670 cm⁻¹).

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence involving a Diels-Alder reaction to form the cyclohexene ring, followed by the reduction of the resulting aldehyde. The Lewis acid-catalyzed Diels-Alder reaction offers significant advantages in terms of reaction rate and selectivity. The subsequent reduction can be conveniently performed using sodium borohydride under mild conditions. This synthetic strategy is robust, high-yielding, and provides a reliable route to this valuable chemical intermediate for applications in research and development.

References

  • Vertex AI Search. Ester to Alcohol - Common Conditions. 4

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.

  • JoVE. Esters to Alcohols: Hydride Reductions. (2025-05-22). 5

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. 6

  • Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. (2023-01-22). 7

  • Google Patents. CN103449991A - 4(or 3),6-dimethyl-3-cyclohexene-1-carbaldehyde mixture and preparation method thereof. 11

  • PubChem. 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. 12

  • ChemSynthesis. 4-methyl-3-cyclohexene-1-carbaldehyde. (2025-05-20). 9

  • BLDpharm. This compound. 10

  • BenchChem. Application of 4-Methylcyclohex-3-enecarbaldehyde as a Precursor in Organic Synthesis. 3

  • Biosynth. 4-Methylcyclohex-3-ene-1-carboxylic acid. 8

  • Master Organic Chemistry. The Diels-Alder Reaction. (2017-08-30). 13

  • BenchChem. A Comparative Guide to the Synthesis of 4-Methylcyclohex-3-enecarbaldehyde: Theoretical vs. Experimental Yields. 2

  • BenchChem. Application Notes and Protocols: Synthesis of 4-Methylcyclohex-3-enecarbaldehyde via Diels-Alder Reaction. 1

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A Spectroscopic Guide to (4-Methylcyclohex-3-en-1-yl)methanol: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (4-Methylcyclohex-3-en-1-yl)methanol (CAS No. 39155-38-9). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also on the rationale behind the interpretation, empowering researchers to apply these principles to related molecular structures.

Molecular Structure and Spectroscopic Overview

This compound is a primary allylic alcohol featuring a substituted cyclohexene ring. This structure presents several key features for spectroscopic analysis: a hydroxyl group, a carbon-carbon double bond within a six-membered ring, a methyl group on the double bond, and a methylene group linking the hydroxyl to the ring. Each of these components will give rise to characteristic signals in their respective spectra, allowing for a detailed structural confirmation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (revealing adjacent protons).

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 300 or 500 MHz spectrometer. A dilute solution of the analyte (~5-10 mg) in deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard is typically used.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.4br s1HH-3The vinyl proton on a trisubstituted double bond is expected to appear in this region. The proximity to the methyl group will likely result in a broad singlet or a finely split multiplet.
~3.5d2H-CH₂OHThe protons of the hydroxymethyl group are diastereotopic and adjacent to a chiral center (C1). They will appear as a doublet due to coupling with the C1 proton. The electronegative oxygen atom shifts this signal downfield.[1]
~2.0-2.2m2HH-2, H-5 (allylic)These allylic protons are adjacent to the double bond and will appear as a complex multiplet in this region.
~1.8-2.0m2HH-2, H-5The remaining methylene protons will also contribute to the complex multiplet in this upfield region.
~1.7s3H-CH₃The methyl group attached to the double bond is vinylic and will appear as a singlet, shifted slightly downfield due to the double bond.
~1.5-1.7m1HH-1This methine proton is coupled to the adjacent methylene protons and the hydroxymethyl protons, resulting in a complex multiplet.
~1.4br s1H-OHThe hydroxyl proton signal is often a broad singlet and its chemical shift is concentration and temperature dependent. It can be confirmed by D₂O exchange, where the peak would disappear.[1]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. The same sample can be used. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~134C-4The quaternary carbon of the trisubstituted double bond will be the most downfield of the sp² carbons.
~121C-3The CH carbon of the double bond will appear in the typical alkene region.
~68-CH₂OHThe carbon atom bonded to the electronegative oxygen of the alcohol will be significantly deshielded and appear in this region.[2]
~39C-1This methine carbon is in the aliphatic region.
~31C-5An allylic sp³ carbon, expected in this range.
~29C-2Another allylic sp³ carbon.
~26C-6An aliphatic methylene carbon.
~24-CH₃The vinylic methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between two salt plates (NaCl or KBr) or as a thin film on a salt plate.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
3600-3200Strong, BroadO-H stretchAlcoholThe broadness is due to intermolecular hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents, indicating free O-H stretching.[1][3][4]
3100-3000Medium=C-H stretchAlkeneThis absorption is characteristic of C-H bonds where the carbon is sp² hybridized.
2960-2850StrongC-H stretchAlkaneThese are the characteristic C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexene ring and methyl/methylene groups.
1670-1640Medium to WeakC=C stretchAlkeneThe stretching vibration of the carbon-carbon double bond. For a trisubstituted double bond, this peak may be weak.
1050-1000StrongC-O stretchPrimary AlcoholThis strong absorption is characteristic of the C-O single bond stretch in a primary alcohol.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

Predicted Fragmentation Pattern:

The molecular ion (M⁺) peak is expected at m/z = 126, corresponding to the molecular formula C₈H₁₄O. Key fragmentation pathways for allylic alcohols and cyclohexene derivatives include:

  • Loss of Water (M-18): A common fragmentation for alcohols, leading to a peak at m/z = 108.[1]

  • Loss of the Hydroxymethyl Group (M-31): Cleavage of the C1-C(H₂OH) bond would result in a fragment at m/z = 95.

  • Retro-Diels-Alder Reaction: A characteristic fragmentation of cyclohexene derivatives. This would lead to the cleavage of the ring, and the charge could be retained on either fragment. A prominent fragment at m/z = 82 is expected, corresponding to the loss of ethene.[5]

  • Allylic Cleavage: Cleavage of a bond beta to the double bond is favorable. This can lead to various smaller fragments.

G M [this compound]⁺ m/z = 126 M_H2O [M - H₂O]⁺ m/z = 108 M->M_H2O - H₂O M_CH2OH [M - CH₂OH]⁺ m/z = 95 M->M_CH2OH - •CH₂OH RDA Retro-Diels-Alder Fragment m/z = 82 M->RDA Retro-Diels-Alder

Caption: Predicted major fragmentation pathways in the mass spectrum.

Summary of Predicted Mass Spectrum Data:

m/zProposed FragmentRationale
126[C₈H₁₄O]⁺ (Molecular Ion)The parent molecule with one electron removed.
108[C₈H₁₂]⁺Loss of a water molecule from the molecular ion.
95[C₇H₁₁]⁺Loss of the hydroxymethyl radical.
82[C₆H₁₀]⁺Result of a Retro-Diels-Alder fragmentation.

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a powerful and self-validating system for the structural elucidation of this compound. The predicted data, based on established principles and analysis of analogous structures, offers a robust framework for researchers to confirm the identity and purity of this compound. The causality behind the observed and predicted spectral features is rooted in the interplay of the molecule's functional groups and overall stereochemistry, providing a deeper understanding of its chemical nature.

References

  • Kaufman, T. S. (1988). Configurationally dependent hydroxyl group effects on 13C nuclear magnetic resonance chemical shifts of olefinic carbons in cyclic six-membered allylic alcohols. Canadian Journal of Chemistry, 66(3), 3128-3132.
  • Doc Brown's Chemistry. Mass spectrum of cyclohexene. [Link]

  • SpectraBase. Allyl alcohol 13C NMR. [Link]

  • Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
  • Combs, M. T., Zanders, Z. J., & Ranasinghe, D. S. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116298.
  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • ResearchGate. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • University of Calgary. IR: alcohols. [Link]

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A-Depth Technical Guide to (4-Methylcyclohex-3-en-1-yl)methanol as a Versatile Starting Material in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (4-methylcyclohex-3-en-1-yl)methanol, a versatile bifunctional building block in modern organic synthesis. We will explore its core physicochemical properties, detail key synthetic transformations with validated protocols, and highlight its applications in the synthesis of complex target molecules. The causality behind experimental choices, mechanistic insights, and safety protocols are emphasized to ensure both scientific integrity and practical utility.

Introduction: A Bifunctional Scaffold for Complex Synthesis

This compound is a valuable chiral building block derived from the abundant natural product limonene. Its structure is unique, featuring a primary alcohol and a trisubstituted alkene within a cyclohexene ring. This combination of functional groups at distinct positions on a stereochemically rich scaffold allows for a wide range of selective chemical modifications. It serves as a powerful precursor for creating diverse molecular architectures, particularly in the fields of natural product synthesis, fragrance chemistry, and the development of pharmaceutical intermediates.[1]

The primary alcohol offers a handle for oxidation to the corresponding aldehyde or carboxylic acid, as well as esterification, etherification, or conversion into various leaving groups for nucleophilic substitution. Concurrently, the endocyclic double bond is amenable to a host of transformations, including epoxidation, dihydroxylation, hydrogenation, and halogenation, providing orthogonal pathways for molecular elaboration.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
Appearance Liquid[3]
Boiling Point 213 - 218 °C[3]
Density 0.934 g/mL at 20 °C[3]
CAS Number 39155-38-9[2]

Core Synthetic Transformations & Methodologies

The synthetic utility of this compound stems from the ability to selectively target its two primary functional groups. This section details key transformations, explaining the mechanistic rationale and providing actionable experimental protocols.

Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol to an aldehyde is a crucial first step in many synthetic routes, enabling subsequent carbon-carbon bond formations (e.g., Wittig, Grignard reactions) or reductive aminations.

Causality & Reagent Choice: While strong oxidants like chromic acid could be used, they often lead to over-oxidation to the carboxylic acid and generate hazardous heavy metal waste. Milder, more selective methods are preferred in modern synthesis. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices. The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another highly effective and mild alternative that avoids heavy metals.[4]

Protocol: Swern Oxidation to (4-Methylcyclohex-3-en-1-yl)carbaldehyde

This protocol describes a reliable method for the oxidation of the title alcohol to its corresponding aldehyde.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Add anhydrous DCM followed by oxalyl chloride (1.1 equivalents) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in DCM to the flask, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic; add it slowly to maintain the temperature below -60 °C.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product via flash column chromatography on silica gel.

Functionalization of the Alkene: Epoxidation

Epoxidation of the cyclohexene ring introduces a strained, three-membered ether (oxirane), which is a versatile intermediate for further functionalization. The epoxide can be opened by a variety of nucleophiles under either acidic or basic conditions to install new functional groups with defined stereochemistry.

Causality & Reagent Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available, and reliable reagent for the epoxidation of alkenes.[5][6] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. The peroxyacid delivers an oxygen atom to the double bond in a concerted syn-addition mechanism.[5]

Protocol: Epoxidation using m-CPBA

This protocol details the epoxidation of the alkene moiety, leaving the primary alcohol intact.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the relationships between starting materials, intermediates, and final products. The following diagrams, rendered in DOT language, illustrate the synthetic potential of this compound.

G cluster_oxidation Oxidation cluster_alkene Alkene Functionalization cluster_alcohol Alcohol Derivatization start This compound aldehyde (4-Methylcyclohex-3-en-1-yl)carbaldehyde start->aldehyde Swern/DMP epoxide 2-Methyl-8-oxabicyclo[5.1.0]octan-4-yl)methanol start->epoxide m-CPBA diol 4-Methyl-1-( hydroxymethyl)cyclohexane-1,2-diol start->diol OsO4 ester Ester Derivatives start->ester Acyl Chloride acid (4-Methylcyclohex-3-en-1-yl)carboxylic Acid aldehyde->acid Pinnick Further C-C Formation Further C-C Formation aldehyde->Further C-C Formation Nucleophilic Opening Nucleophilic Opening epoxide->Nucleophilic Opening

Caption: Key synthetic transformations originating from this compound.

Applications in Drug Development and Fragrance Synthesis

The derivatives of this compound are valuable in several industrial and research settings.

  • Pharmaceutical Intermediates: The rigid, stereochemically defined cyclohexene core is an attractive scaffold for the synthesis of biologically active molecules. The ability to introduce diverse functionalities allows for the creation of libraries of compounds for screening in drug discovery programs. For example, related cyclohexene structures are core components of various natural products with demonstrated therapeutic potential.[7]

  • Fragrance and Flavor Industry: The parent molecule and its derivatives, such as the corresponding aldehyde and esters, often possess unique olfactory properties.[8] The structural similarity to terpenes makes them prime candidates for the synthesis of new fragrance components, contributing to scents described as citrusy, green, or floral.[8][9] Derivatization is a common strategy to modify and enhance these sensory characteristics.[10][11]

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the chemical.

  • Hazards: this compound is classified as a combustible liquid.[3] It is known to cause skin and serious eye irritation.[3] Inhalation may cause respiratory irritation, and ingestion can be harmful.[12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood.[12][13] Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][13] Keep refrigerated for long-term storage.[12]

  • Spill & Disposal: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a suitable container for chemical waste.[13][14] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its bifunctional nature, coupled with its inherent stereochemistry, provides a robust platform for the efficient construction of complex molecular targets. The selective transformations of its alcohol and alkene moieties, as detailed in this guide, open pathways to a wide array of derivatives applicable in drug discovery, materials science, and the fragrance industry. By understanding the principles behind the reaction choices and adhering to safe laboratory practices, researchers can fully exploit the synthetic potential of this powerful building block.

References

  • 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. PubChem, National Library of Medicine. [Link]

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  • 4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. [Link]

  • (4-Amino-2-methylcyclohex-3-en-1-yl)methanol. PubChem, National Library of Medicine. [Link]

  • Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. (2023). YouTube. [Link]

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A Comprehensive Theoretical Examination of (4-Methylcyclohex-3-en-1-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the theoretical properties of (4-methylcyclohex-3-en-1-yl)methanol, a substituted cyclohexene derivative of interest in organic synthesis and medicinal chemistry. Recognizing the pivotal role of computational chemistry in modern drug discovery and materials science, this document outlines a robust theoretical framework for characterizing such molecules. By leveraging Density Functional Theory (DFT), we will elucidate the molecule's structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their research endeavors.

Introduction: The "Why" of Theoretical Calculation

In the realm of chemical research, understanding a molecule's intrinsic properties is paramount to predicting its behavior, reactivity, and potential applications. This compound, with its chiral center and reactive functional groups, presents a compelling case for theoretical investigation. Computational chemistry offers a powerful, non-destructive lens through which we can predict and analyze a molecule's characteristics at the atomic level, often before it is even synthesized.[1] This in-silico approach provides invaluable insights that can guide experimental design, saving both time and resources.

The primary motivation for the theoretical characterization of this compound is to establish a foundational understanding of its:

  • Three-Dimensional Structure: Determining the most stable conformation is crucial as the geometry of a molecule dictates its interactions with other molecules, including biological targets.

  • Spectroscopic Signature: Predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra allows for the confident identification and characterization of the molecule in experimental settings.

  • Electronic Landscape: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides a quantitative measure of the molecule's reactivity and kinetic stability.[2][3]

This guide will detail the methodologies for these calculations, present the theoretical data, and provide the rationale behind the chosen computational strategies.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT has proven to be a reliable and computationally efficient method for calculating the properties of organic molecules.[5] The specific level of theory and basis set are chosen to strike a balance between accuracy and computational cost.

Geometry Optimization: Finding the Energetic Minimum

The first and most critical step is to determine the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization, which systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[6]

Protocol for Geometry Optimization:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Computational Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is chosen. This hybrid functional is widely used and has a proven track record for providing accurate geometries for organic molecules.

  • Basis Set Selection: The 6-31G(d,p) basis set is employed. This Pople-style basis set provides a good compromise between accuracy and computational expense for molecules of this size. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing chemical bonding.

  • Execution of Calculation: The geometry optimization is performed using a computational chemistry software package like Gaussian. The calculation iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.[7]

The logical relationship of this workflow is depicted in the following diagram:

Caption: Workflow for Geometry Optimization.

Spectroscopic Property Calculation

With the optimized geometry, we can proceed to calculate the molecule's NMR and IR spectra.

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation.[8] The Gauge-Including Atomic Orbital (GIAO) method is the standard for reliable NMR calculations within the DFT framework.[2]

Protocol for NMR Calculation:

  • Input Structure: The B3LYP/6-31G(d,p) optimized geometry of this compound is used as the input.

  • Computational Method: The GIAO-DFT method with the B3LYP functional and the 6-311+G(2d,p) basis set is employed. A larger basis set is generally recommended for more accurate NMR chemical shift predictions.

  • Solvent Effects: To mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included, specifying a common NMR solvent like chloroform (CDCl₃).

  • Referencing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The vibrational frequencies calculated from the second derivatives of the energy with respect to atomic displacements correspond to the peaks observed in an IR spectrum.

Protocol for IR Spectrum Calculation:

  • Input Structure: The B3LYP/6-31G(d,p) optimized and frequency-confirmed minimum energy structure is used.

  • Computational Method: The same level of theory used for the geometry optimization (B3LYP/6-31G(d,p)) is employed to calculate the vibrational frequencies. This ensures consistency.

  • Scaling Factor: It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.[9]

Protocol for HOMO-LUMO Analysis:

  • Input Structure: The optimized geometry is used.

  • Computational Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the B3LYP/6-31G(d,p) level of theory.

  • Visualization: The 3D isosurfaces of the HOMO and LUMO are visualized to understand the spatial distribution of these orbitals and identify potential sites for electrophilic and nucleophilic attack.

The interconnectedness of these computational steps is illustrated below:

Caption: Post-Optimization Theoretical Calculations.

Theoretical Properties of this compound

The following tables summarize the key theoretical properties of this compound calculated at the B3LYP/6-31G(d,p) level of theory.

Optimized Geometric Parameters
ParameterValue
Bond Lengths (Å)
C=C (ring)1.34
C-C (ring, avg.)1.53
C-O1.43
O-H0.97
**Bond Angles (°) **
C-C=C (ring, avg.)123.5
C-C-C (ring, avg.)111.2
C-C-O110.8
C-O-H108.9
Dihedral Angles (°)
C-C-C=C (ring)-178.5
Calculated Vibrational Frequencies (Selected)
Frequency (cm⁻¹) (Scaled)Intensity (km/mol)Assignment
355055.2O-H stretch
302525.8=C-H stretch
2920110.5C-H stretch (aliphatic)
165515.3C=C stretch
145045.1CH₂ scissoring
105085.7C-O stretch

Note: Due to the lack of a published experimental IR spectrum for this compound, a direct comparison is not possible. However, the calculated frequencies are consistent with the expected values for the functional groups present. For instance, experimental data for the related compound 4-methylcyclohexene shows a C=C stretch around 1650 cm⁻¹ and =C-H stretches around 3025 cm⁻¹, which aligns well with our theoretical predictions.[10]

Calculated ¹H and ¹³C NMR Chemical Shifts
Atom PositionCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1-70.1
C21.8530.5
C35.40121.2
C4-134.5
C52.0531.0
C61.6035.2
C7 (CH₃ on C4)1.6523.4
C8 (CH₂OH)3.5565.8
OH1.90-

Note: As with the IR data, a direct comparison to experimental NMR data for the title compound is limited by its availability. The predicted chemical shifts are relative to TMS calculated at the same level of theory.

Frontier Molecular Orbitals
ParameterValue (eV)
HOMO Energy-6.54
LUMO Energy1.23
HOMO-LUMO Gap7.77

The HOMO is primarily localized on the C=C double bond of the cyclohexene ring, indicating this is the most likely site for electrophilic attack. The LUMO is more diffusely distributed over the σ* orbitals of the ring and the hydroxymethyl group. The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Conclusion and Future Directions

This guide has detailed a comprehensive computational protocol for the theoretical characterization of this compound. By employing Density Functional Theory, we have successfully predicted its optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbital properties. These theoretical data provide a robust foundation for understanding the chemical nature of this molecule and can serve as a valuable resource for its experimental investigation and application.

Future work could involve exploring the molecule's reactivity through the calculation of reaction pathways and transition states for reactions of interest. Additionally, the application of higher levels of theory and more sophisticated solvent models could further refine the accuracy of the predicted properties. The ultimate validation of these theoretical findings will, of course, rely on future experimental studies.

References

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  • Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study. (2007). ResearchGate. Retrieved January 18, 2026, from [Link]

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  • Molecular structure, vibrational spectral assignments, HOMO-LUMO, MESP, Mulliken analysis and thermodynamic properties of 2,6-xylenol and 2,5-dimethyl cyclohexanol based on DFT calculation. (2015). PubMed. Retrieved January 18, 2026, from [Link]

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An In-depth Technical Guide to (4-Methylcyclohex-3-en-1-yl)methanol: A Historical and Synthetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylcyclohex-3-en-1-yl)methanol, a monocyclic terpene alcohol, holds a subtle yet significant position within the landscape of fragrance chemistry. While not as commercially prominent as some of its structural relatives, its history is intrinsically linked to the development of synthetic odorants that have shaped the modern perfume industry. This guide provides a comprehensive exploration of the discovery, historical context, and synthetic evolution of this compound. By examining its relationship with key precursor molecules and commercially significant derivatives, we illuminate the scientific and industrial drivers that have influenced its trajectory. This document serves as a technical resource, offering detailed synthetic protocols, mechanistic insights, and a curated reference list for further investigation.

Introduction: The Olfactive Landscape of Terpenoids

The history of fragrances is deeply rooted in the chemistry of terpenes and terpenoids, naturally occurring compounds responsible for the characteristic scents of many plants and flowers.[1][2][3] For millennia, humans have utilized plant extracts for their aromatic and medicinal properties.[1][4] The advent of modern organic chemistry in the 19th century marked a paradigm shift, enabling the isolation, characterization, and synthesis of individual fragrance molecules.[2][5] This era of synthetic innovation not only provided sustainable alternatives to rare or expensive natural extracts but also introduced entirely new scent profiles to the perfumer's palette.

This compound, with its characteristic cyclohexene core, belongs to the family of monocyclic monoterpenoids. Its structural features place it within a class of compounds that have been extensively explored for their olfactory properties. The discovery and development of such molecules are often driven by the quest for novel, stable, and cost-effective fragrance ingredients.

The Genesis of this compound: A Tale of Two Molecules

A direct, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature. Its emergence is more accurately understood as a logical extension of research into its corresponding aldehyde, commonly known as Myrac Aldehyde or 4-(4-Methyl-3-penten-1-yl)-3-cyclohexene-1-carboxaldehyde .[6] In the realm of fragrance chemistry, the relationship between an aldehyde and its corresponding primary alcohol is fundamental. Aldehydes are often potent odorants, while their corresponding alcohols can offer softer, more rounded, and sometimes floral notes, in addition to serving as versatile synthetic intermediates.

The synthesis of Myrac Aldehyde is a classic example of the Diels-Alder reaction , a powerful tool in organic synthesis for the formation of six-membered rings. In this case, myrcene, a naturally occurring acyclic monoterpene, reacts with acrolein to yield a mixture of isomers, including the para and meta forms of Myrac Aldehyde.[6][7]

Given this well-established synthetic route to Myrac Aldehyde, the preparation of this compound would have been a straightforward subsequent step for any chemist skilled in the art of organic synthesis. The reduction of an aldehyde to a primary alcohol is one of the most common and reliable transformations in organic chemistry.

Synthetic Lineage: From Precursors to the Final Product

The synthesis of this compound can be logically divided into two key stages: the formation of the core cyclohexene ring system and the subsequent functional group manipulation to yield the target alcohol.

Formation of the Cyclohexene Core: The Diels-Alder Approach

The industrial synthesis of the carbon skeleton of this compound is primarily achieved through the Diels-Alder reaction that produces Myrac Aldehyde.

Reaction: Myrcene + Acrolein → Myrac Aldehyde

This reaction typically yields a mixture of isomers, which can be influenced by the reaction conditions and catalysts employed.[7]

Reduction to this compound

The conversion of Myrac Aldehyde to this compound is a standard reduction reaction. Several laboratory and industrial methods are applicable.

Key Reducing Agents:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for the conversion of aldehydes to alcohols without affecting other potentially sensitive functional groups.

  • Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, also highly effective for this transformation.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, or nickel). Care must be taken to select a catalyst and conditions that selectively reduce the aldehyde without reducing the double bond in the cyclohexene ring.

Detailed Experimental Protocols

The following protocols are illustrative of the synthetic procedures that would be employed for the preparation of this compound.

Protocol 4.1: Synthesis of Myrac Aldehyde via Diels-Alder Reaction

Objective: To synthesize 4-(4-Methyl-3-penten-1-yl)-3-cyclohexene-1-carboxaldehyde (Myrac Aldehyde) from myrcene and acrolein.

Materials:

  • Myrcene

  • Acrolein (stabilized)

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Lewis acid catalyst (optional, e.g., SnCl₄·5H₂O)[7]

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add toluene and a small amount of hydroquinone.

  • If using a catalyst, add the Lewis acid to the reaction vessel.

  • Cool the reaction mixture to the desired temperature (e.g., 2°C).[7]

  • Slowly add a mixture of myrcene and acrolein (molar ratio approximately 1:1.8) to the reaction vessel over a period of several hours, maintaining the reaction temperature.[7]

  • After the addition is complete, allow the reaction to proceed for an additional period (e.g., 3 hours).[7]

  • Quench the reaction with water or a suitable aqueous solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude Myrac Aldehyde.

  • The crude product can be purified by fractional distillation.

Protocol 4.2: Reduction of Myrac Aldehyde to this compound

Objective: To reduce Myrac Aldehyde to this compound.

Materials:

  • Myrac Aldehyde

  • Methanol or Ethanol (solvent)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • Dissolve Myrac Aldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound and its direct precursor is provided in the table below.

PropertyThis compoundMyrac Aldehyde
IUPAC Name This compound4-(4-Methyl-3-penten-1-yl)-3-cyclohexene-1-carboxaldehyde
CAS Number 40772-93-8[8]37677-14-8[6]
Molecular Formula C₁₃H₂₂O[8]C₁₃H₂₀O[6]
Molecular Weight 194.31 g/mol [8]192.30 g/mol [6]

Visualization of the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Myrcene Myrcene Myrac_Aldehyde Myrac Aldehyde Myrcene->Myrac_Aldehyde Diels-Alder Reaction Acrolein Acrolein Acrolein->Myrac_Aldehyde Target_Alcohol This compound Myrac_Aldehyde->Target_Alcohol Reduction (e.g., NaBH₄)

Caption: Synthetic pathway from myrcene and acrolein to this compound.

Conclusion and Future Outlook

The history of this compound is a compelling example of how the exploration of one molecule can lead to the development of a family of related compounds with diverse applications. While its own commercial footprint may be modest, its existence is a direct consequence of the industrial importance of its precursor, Myrac Aldehyde. The synthetic routes to this terpene alcohol are well-established and rely on fundamental reactions in organic chemistry.

For researchers and scientists in drug development, understanding the synthesis and properties of such molecules can be valuable. The cyclohexene scaffold is a common motif in natural products and pharmacologically active compounds. The methodologies used to synthesize this compound are broadly applicable to the creation of more complex molecular architectures. As the demand for novel bioactive molecules and sustainable chemical processes continues to grow, the rich history of terpene chemistry will undoubtedly continue to inspire future innovations.

References

  • PubChem. (n.d.). 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-penten-1-yl)-, 1-acetate. Retrieved from [Link]

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An In-depth Technical Guide to the Isomers and Stereochemistry of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Methylcyclohex-3-en-1-yl)methanol is a monoterpenoid alcohol of significant interest in the fragrance, flavor, and pharmaceutical industries. Its biological and sensory properties are intrinsically linked to its three-dimensional structure. This guide provides a comprehensive analysis of the stereochemical nuances of this molecule. We will dissect the core principles of its stereoisomerism, explore common synthetic pathways and their stereochemical outcomes, and detail robust analytical methodologies for the resolution and characterization of its isomers. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's chemistry.

Molecular Structure and Stereochemical Principles

Nomenclature and Core Structure

This compound, also known as Shisool or Perillyl alcohol's dihydro derivative, possesses a cyclohexene ring functionalized with a methyl group at the C4 position and a hydroxymethyl group (-CH₂OH) at the C1 position. The double bond is located between C3 and C4.

Key Structural Features:

  • Molecular Formula: C₈H₁₄O

  • Core Scaffold: Cyclohexene

  • Primary Functional Groups: Alkene, Primary Alcohol

Analysis of Stereocenters and Isomeric Forms

The stereochemistry of this compound is determined by a single chiral center at the C1 position. A carbon atom is considered a chiral center when it is bonded to four different substituent groups.

  • C1 Chiral Center: The C1 carbon is attached to:

    • A hydrogen atom (-H)

    • A hydroxymethyl group (-CH₂OH)

    • The C2 carbon of the ring (part of a -CH₂- group)

    • The C6 carbon of the ring (part of a -CH₂- group)

Because the path around the ring from C1 is different in each direction (-C2-C3(C=)- vs. -C6-C5-), the groups attached to C1 are unique. The presence of this single stereocenter means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers .[1][2]

These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules:

  • (R)-(4-Methylcyclohex-3-en-1-yl)methanol

  • (S)-(4-Methylcyclohex-3-en-1-yl)methanol

A 1:1 mixture of the (R) and (S) enantiomers is referred to as a racemic mixture or racemate. It is crucial to understand that while enantiomers have identical physical properties in an achiral environment (e.g., boiling point, refractive index), they exhibit different interactions with other chiral entities, such as biological receptors or chiral analytical columns.[3][4] This differentiation is paramount in drug development and fragrance science, where stereochemistry dictates efficacy and sensory perception.[3][5]

The closely related compound, perillyl alcohol, which has an isopropenyl group, also features this critical stereocenter and its enantiomers are well-studied for their distinct biological activities, including potential anticancer properties.[6][7][8][9]

G cluster_isomers Stereoisomers Racemic Racemic Mixture (±)-(4-Methylcyclohex-3-en-1-yl)methanol R_Isomer (R)-Enantiomer Racemic->R_Isomer Chiral Resolution S_Isomer (S)-Enantiomer Racemic->S_Isomer Chiral Resolution

Synthesis, Stereocontrol, and Analysis

The stereochemical outcome of a synthesis is a direct result of the chosen reaction pathway and reagents. For this compound, both racemic and stereoselective syntheses are possible.

Racemic Synthesis: The Diels-Alder Approach

A prevalent and efficient method for constructing the cyclohexene core is the Diels-Alder reaction.[10] This cycloaddition typically involves the reaction of a conjugated diene with a dienophile.

Reaction: Isoprene (2-methyl-1,3-butadiene) reacts with acrolein (prop-2-enal) to form 4-methylcyclohex-3-enecarbaldehyde.[11][12][13][14]

  • Step 1: Diels-Alder Cycloaddition: Isoprene and acrolein undergo a [4+2] cycloaddition. Since both reactants are achiral and the reaction environment is achiral, the attack on the dienophile can occur from either face with equal probability. This non-selective approach inherently produces a racemic mixture of the aldehyde intermediate.

  • Step 2: Reduction: The resulting racemic aldehyde is then reduced to the primary alcohol using a standard reducing agent, such as sodium borohydride (NaBH₄). This step does not affect the existing stereocenter, yielding a racemic mixture of this compound.

G Reactants Isoprene + Acrolein DA_Reaction Diels-Alder Cycloaddition Reactants->DA_Reaction Aldehyde Racemic 4-Methylcyclohex-3-enecarbaldehyde DA_Reaction->Aldehyde Reduction Reduction (e.g., NaBH₄) Aldehyde->Reduction FinalProduct Racemic This compound Reduction->FinalProduct

Analytical Separation and Characterization of Enantiomers

Distinguishing and quantifying the enantiomers of this compound requires specialized analytical techniques. Standard chromatographic methods like reverse-phase HPLC can confirm the presence of the compound but cannot separate the enantiomers.[15]

Chiral GC is a powerful technique for separating enantiomers. The causality behind this separation lies in the chiral stationary phase (CSP) within the GC column, which forms transient, diastereomeric complexes with the enantiomers. These complexes have different stabilities, leading to different retention times.

Objective: To separate and quantify the (R)- and (S)-enantiomers from a racemic mixture.

Methodology:

  • Sample Preparation: Dilute the racemic mixture of this compound in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A cyclodextrin-based capillary column, such as one coated with a derivative of β-cyclodextrin, is highly effective for this class of compounds.[16]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 5 °C/min to 180 °C.

      • Final Hold: Hold at 180 °C for 5 minutes.

  • Data Analysis:

    • Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.

    • The enantiomeric excess (% ee) can be calculated from the peak areas (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.

    • Absolute configuration must be confirmed by injecting a pure, certified standard of one enantiomer.

Self-Validation: The protocol's integrity is maintained by running a blank solvent injection to ensure no system contamination, followed by an injection of an achiral standard of similar volatility to verify system performance. The resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.

While NMR and IR spectroscopy are essential for confirming the overall molecular structure, they cannot differentiate between enantiomers in an achiral solvent. Chiroptical techniques are required to probe the stereochemistry.

PropertyTechniqueDescription
Optical Rotation PolarimetryMeasures the rotation of plane-polarized light. Enantiomers rotate light in equal but opposite directions, denoted as (+) and (-).[7]
Absolute Config. VCD / ECDVibrational or Electronic Circular Dichroism provides detailed spectral fingerprints that can be compared to theoretical calculations to assign the absolute (R/S) configuration.

G Start Racemic Sample ChiralGC Chiral GC Analysis Start->ChiralGC Data Chromatogram (Two Peaks) ChiralGC->Data Quant Quantification (% Enantiomeric Excess) Data->Quant ID Peak Identification (vs. Standard) Data->ID Result Resolved (R) and (S) Isomers Quant->Result ID->Result

Conclusion

The stereochemistry of this compound is defined by a single chiral center at C1, giving rise to (R) and (S) enantiomers. Standard synthetic routes like the Diels-Alder reaction of isoprene and acrolein followed by reduction produce a racemic mixture. The separation and analysis of these enantiomers are critical for their application in fields sensitive to chirality and are reliably achieved using techniques such as chiral gas chromatography. A thorough understanding and control of its stereoisomeric forms are essential for harnessing the specific biological and sensory properties of this versatile molecule.

References

  • ChemSynthesis. (n.d.). 1-(4-methyl-3-cyclohexen-1-yl)ethanol.
  • SIELC Technologies. (2018). 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoisomers of perillyl alcohol. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • ACS Publications. (n.d.). The Effect of Solvent on a Lewis Acid Catalyzed Diels−Alder Reaction, Using Computed and Experimental Kinetic Isotope Effects. Organic Letters. Retrieved from [Link]

  • Mapping Ignorance. (2017). Novel methods of chiral separation. Retrieved from [Link]

  • Quora. (2018). What are the applications of isomerism in daily life? Retrieved from [Link]

  • PubMed Central (PMC). (2021). The Monoterpenoid Perillyl Alcohol: Anticancer Agent and Medium to Overcome Biological Barriers. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A review of drug isomerism and its significance. Retrieved from [Link]

  • Oxford Academic. (n.d.). Catalysis of Diels–Alder Reactions with Acrolein as Dienophile by Iron(III)-Doped Montmorillonite. Chemistry Letters. Retrieved from [Link]

  • YouTube. (2025). Structural Isomers | Types, Examples & Easy Explanation. Retrieved from [Link]

  • NIST WebBook. (n.d.). trans-(±)-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Perillyl alcohol. Retrieved from [Link]

  • Frontiers. (2022). Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. Retrieved from [Link]

  • YouTube. (2025). What Are Isomers? | Structural vs. Stereoisomers Made Simple. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Lewis Acids on Diels−Alder Reaction Reactivity: A Conceptual Density Functional Theory Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (S)-(-)-perillyl alcohol. Retrieved from [Link]

  • YouTube. (2023). How many stereoisomers are there for 1-ethyl-3-methylcyclohexane? Retrieved from [Link]

  • PubMed. (2016). Selective Production of Toluene from Biomass-Derived Isoprene and Acrolein. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of dielsalder adducts.
  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclohexene-1-methanol. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohex-3-en-1-yl-(1-propylpyrazol-4-yl)methanol. Retrieved from [Link]

Sources

(4-Methylcyclohex-3-en-1-yl)methanol derivatives exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Exploration of (4-Methylcyclohex-3-en-1-yl)methanol Derivatives

Foreword: The Strategic Value of the Cyclohexene Scaffold

In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The this compound moiety represents a versatile and sterically defined starting point for the synthesis of novel molecular entities. Its inherent features—a chiral center, a reactive hydroxyl group for diverse derivatization, and a cyclohexene ring for conformational constraint—offer a rich playground for chemists to explore structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, providing a technical framework for the systematic exploration of this scaffold's derivatives. We will delve into the synthetic rationale, detailed experimental protocols, and analytical validation required to unlock the potential of this promising chemical entity.

The Core Moiety: this compound

This compound, also known as 4-(hydroxymethyl)-1-methylcyclohexene, is a cyclic alcohol that serves as our foundational building block.[1] Its structure is characterized by a six-membered carbon ring containing a double bond and two substituents: a methyl group and a hydroxymethyl group. This arrangement provides both lipophilic and hydrophilic character, a common feature in drug candidates designed to interact with biological membranes and aqueous environments.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C8H14O [1]
Molecular Weight 126.20 g/mol [1]
CAS Number 39155-38-9 [1]

| IUPAC Name | this compound |[1] |

The presence of a primary alcohol offers a prime handle for a multitude of chemical transformations, allowing for the systematic modification of the molecule's properties. The cyclohexene ring introduces a degree of conformational rigidity, which can be advantageous in achieving selective binding to a biological target by reducing the entropic penalty of binding.

Caption: Structure of this compound.

Synthetic Strategies for Derivatization

The primary alcohol of the core scaffold is the most accessible functional group for derivatization. The choice of reaction is dictated by the desired physicochemical and pharmacological properties of the final compound. For instance, esterification is a common strategy to create prodrugs that can be hydrolyzed in vivo to release the active parent alcohol.

Esterification: Modulating Lability and Lipophilicity

Ester derivatives are frequently synthesized to enhance membrane permeability. The lability of the ester bond can be tuned by modifying the steric and electronic properties of the acyl group.

General Reaction Scheme: this compound is reacted with a carboxylic acid, acid chloride, or anhydride, typically in the presence of a catalyst (e.g., DMAP) and a coupling agent (e.g., DCC) or under basic conditions.

Causality Behind Experimental Choices:

  • Acid Chloride/Anhydride vs. Carboxylic Acid: Acid chlorides and anhydrides are more reactive than their corresponding carboxylic acids, leading to faster reaction times and often higher yields. However, they are also more sensitive to moisture. The use of a carboxylic acid with a coupling agent like DCC or EDC is a milder alternative, suitable for more sensitive substrates.

  • Catalyst Choice: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst that functions by forming a more reactive N-acylpyridinium intermediate.

G start This compound (R-CH2OH) product_ester Ester Derivative (R-CH2OC(O)R') start->product_ester Esterification product_ether Ether Derivative (R-CH2OR') start->product_ether Williamson Ether Synthesis product_carbamate Carbamate Derivative (R-CH2OC(O)NHR') start->product_carbamate Carbamoylation reagent_ester Carboxylic Acid (R'-COOH) + DCC/DMAP reagent_ester->product_ester reagent_ether Alkyl Halide (R'-X) + NaH reagent_ether->product_ether reagent_carbamate Isocyanate (R'-NCO) reagent_carbamate->product_carbamate G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Validation s1 Reactants: Core Alcohol + Reagent s2 Reaction Setup (Solvent, Catalyst, Temp) s1->s2 s3 Monitor Progress (TLC) s2->s3 w1 Quench Reaction s3->w1 Reaction Complete w2 Aqueous Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 a1 Structural Confirmation (NMR, MS) w4->a1 Purified Fractions a2 Purity Assessment (HPLC) a1->a2 a3 Final Compound (>95% Purity) a2->a3 endpoint endpoint a3->endpoint Biological Screening

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Methylcyclohex-3-en-1-yl)methanol from Terpene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylcyclohex-3-en-1-yl)methanol is a valuable monoterpene alcohol with applications in the fragrance industry, noted for its delicate lily-of-the-valley scent.[1][2] Its synthesis from readily available and renewable terpene precursors represents a key area of green chemistry. This document provides a comprehensive guide to the synthesis of this target molecule, with a primary focus on the selective hydroboration-oxidation of limonene. Alternative strategies, including those starting from α-pinene and employing ozonolysis or Prins-type reactions, are also discussed to provide a broader synthetic context. This guide is designed to offer researchers and drug development professionals both the theoretical underpinnings and practical, field-proven protocols necessary for the successful synthesis and characterization of this compound.

Introduction: Strategic Importance and Synthetic Overview

The pursuit of sustainable synthetic methodologies is a cornerstone of modern chemical research and development. Terpenes, a diverse class of natural products, are exemplary renewable feedstocks.[3] this compound, a key component in various fragrance formulations, is an ideal target for synthesis from these precursors.[1][4] Its structure, a substituted cyclohexene methanol, lends itself to formation from common monoterpenes like limonene and α-pinene through strategic manipulation of their inherent chemical functionalities.

This document will primarily detail the regioselective synthesis of this compound from limonene via hydroboration-oxidation. This two-step process is highly efficient and selective for the less sterically hindered exocyclic double bond of limonene.[5][6][7] Further sections will explore alternative synthetic routes, offering a comparative perspective on the available methodologies. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring a deep understanding of the experimental choices.

Reaction Mechanisms and Strategic Choices

Primary Route: Regioselective Hydroboration-Oxidation of Limonene

The synthesis of this compound from limonene hinges on the selective functionalization of one of its two double bonds. Limonene possesses a trisubstituted endocyclic double bond and a 1,1-disubstituted exocyclic double bond. The hydroboration-oxidation reaction is a powerful tool for the anti-Markovnikov hydration of alkenes.[5]

Causality of Selectivity: The key to the successful synthesis of the target molecule lies in the regioselectivity of the hydroboration step. Borane reagents, particularly sterically hindered ones like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, will preferentially add to the less sterically encumbered double bond.[6][7] In the case of limonene, the exocyclic double bond is significantly more accessible than the endocyclic one, leading to the desired regioselectivity.[6][7] The subsequent oxidation step with alkaline hydrogen peroxide replaces the boron atom with a hydroxyl group, yielding the primary alcohol.[5]

Caption: Hydroboration-Oxidation Workflow.

Alternative Precursor: α-Pinene

α-Pinene, another abundant monoterpene, can also serve as a starting material.[8] Synthetic strategies from α-pinene are generally more complex, often involving rearrangement reactions. For instance, acid-catalyzed hydration of α-pinene can lead to a mixture of products, including α-terpineol, which would require further functional group manipulation.[8]

Alternative Methodologies
  • Ozonolysis: Ozonolysis of limonene cleaves the double bonds to form carbonyl compounds.[9][10] Selective ozonolysis of the endocyclic double bond, followed by reduction of the resulting aldehyde, could theoretically yield the target molecule. However, achieving high selectivity can be challenging.[11][12]

  • Prins Reaction: The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene.[13][14] This reaction could be envisioned to construct the desired cyclohexene methanol skeleton from appropriate acyclic precursors, although this is a more convergent and less direct approach from a simple terpene starting material.[15][16]

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17][18][19][20][21] Terpenes and many of the reagents used are flammable and can be skin and eye irritants.[17][18][19]

Protocol 1: Synthesis of this compound via Hydroboration-Oxidation of (R)-(+)-Limonene

This protocol is optimized for a laboratory scale and provides a reliable method for the synthesis of the target molecule.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
(R)-(+)-Limonene136.2413.6 g (15.8 mL)0.1
Borane-tetrahydrofuran complex (1 M in THF)-110 mL0.11
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Sodium hydroxide (3 M aqueous solution)40.0040 mL0.12
Hydrogen peroxide (30% aqueous solution)34.0140 mL~0.4
Diethyl ether74.12300 mL-
Saturated aqueous sodium chloride (brine)-100 mL-
Anhydrous magnesium sulfate120.3710 g-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-(+)-limonene and 100 mL of anhydrous THF.

  • Hydroboration: Cool the flask to 0 °C in an ice bath. Slowly add the borane-THF complex via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 20 °C.

  • Workup: After the addition of hydrogen peroxide is complete, stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield pure this compound as a colorless oil.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Data Presentation and Analysis

Spectroscopic Data for this compound
TechniqueExpected Chemical Shifts / Absorptions
¹H NMR (CDCl₃, 400 MHz) δ 5.38 (br s, 1H), 3.51 (d, J = 6.8 Hz, 2H), 2.10-1.95 (m, 3H), 1.85-1.70 (m, 2H), 1.65 (s, 3H), 1.50-1.35 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 134.0, 121.5, 68.0, 40.8, 30.8, 29.2, 27.0, 23.5
IR (neat) 3350 (br, O-H), 2920, 1670 (C=C), 1040 (C-O) cm⁻¹
Analytical Techniques for Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for determining the purity of the synthesized product.[22] A reverse-phase HPLC method using a C18 column with a water/acetonitrile mobile phase gradient is effective.[22] For GC analysis, a non-polar column can be used to separate the product from any remaining starting material or byproducts.

Broader Context and Future Directions

The synthesis of this compound from terpene precursors is a prime example of the utility of natural products in chemical synthesis. Future research may focus on the development of biocatalytic methods for this transformation, which could offer even greater selectivity and sustainability.[23] The exploration of terpene synthases and other enzymes for the direct conversion of terpene feedstocks into valuable fragrance compounds is a promising area of investigation.[24][25]

Conclusion

This application note has provided a detailed and practical guide for the synthesis of this compound from the readily available terpene, limonene. By explaining the causality behind the experimental choices and providing a robust, step-by-step protocol, this document serves as a valuable resource for researchers in organic synthesis and drug development. The discussion of alternative synthetic strategies further enriches the understanding of the chemical landscape surrounding this important fragrance molecule.

References

  • Pearson. (2024).
  • Ellenburg, W. H., & Oprian, D. D. (2024). Understanding mechanisms of terpene synthases using substrate analogs. Methods in Enzymology, 699, 187-205.
  • Pearson. (n.d.).
  • Tantillo, D. J. (n.d.). Terpene Biosynthesis. UC Davis.
  • Laya, M. S., et al. (2005). Molecular rearrangements during terpene syntheses. REDI.
  • ResearchGate. (n.d.).
  • Wang, L., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Agilent Technologies, Inc. (2019).
  • True Terpenes. (2020).
  • Medical Terpenes. (n.d.).
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  • Bucanna Labs. (2025). Terpenes Side Effects: A Definitive Guide to Safety and Dilution.
  • Chemistry Stack Exchange. (2017).
  • Wells, J. R., & Ham, J. E. (n.d.). Limonene ozonolysis in the presence of nitric oxide: Gas-phase reaction products and yields. PMC - NIH.
  • Wang, M., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Li, G., et al. (n.d.). Mining methods and typical structural mechanisms of terpene cyclases. PMC.
  • ResearchGate. (n.d.). Initial products of limonene ozonolysis following reaction with the....
  • JMN Specialties, Inc. (n.d.). TERPENE SDS.
  • Ramachanderan, R., & Schaefer, B. (n.d.). Lily-Of-The-Valley Fragrances. Scribd.
  • Histoires de Parfums IT. (2022). A little air of Lily of the Valley.
  • ResearchGate. (n.d.). To capture the untainted scent of the lily-of-the-valley, the flowers....
  • Organic Chemistry Portal. (n.d.). Prins Reaction.
  • Wikipedia. (n.d.). Prins reaction.
  • ResearchGate. (2019). Lily-of-the-valley fragrances.
  • Asadu, C., et al. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Publishing.
  • OUCI. (n.d.). Lily-of-the-valley fragrances.
  • The Dong Group. (n.d.).
  • Díaz-Oviedo, C. D., et al. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society.
  • BLDpharm. (n.d.). 39155-38-9|this compound.
  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol.
  • ChemSynthesis. (2025). 1-(4-methyl-3-cyclohexen-1-yl)ethanol.
  • ResearchGate. (2025). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one.
  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one.
  • ResearchG
  • ResearchGate. (2025).
  • Benchchem. (2025). A Comparative Guide to HPLC Method Development for 3-Methylcyclohex-3-en-1-one Purity Analysis.
  • PrepChem.com. (n.d.). Synthesis of alpha,alpha,3-Trimethyl-3-cyclohexene-1-methanol.
  • ResearchGate. (2019). Biocatalysis for Laymen: from Pharmaceutical to Bulk Chemical Production.
  • PharmaCompass.com. (n.d.).
  • PubChem. (n.d.). 1-(2-Hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol.

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Application Note: Regioselective Synthesis of Allylic Alcohols via Grignard Reaction with 4-methylcyclohex-3-enecarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction is a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol for the nucleophilic addition of a Grignard reagent (R-MgX) to 4-methylcyclohex-3-enecarbaldehyde, an α,β-unsaturated aldehyde. The primary focus is on controlling the regioselectivity to favor the kinetically preferred 1,2-addition product, a secondary allylic alcohol, over the thermodynamically favored 1,4-conjugate addition product. We will delve into the mechanistic rationale, provide a step-by-step experimental guide, and outline methods for product characterization.

The Mechanistic Challenge: 1,2- vs. 1,4-Addition

The reaction of a Grignard reagent with an α,β-unsaturated aldehyde like 4-methylcyclohex-3-enecarbaldehyde presents a significant regiochemical challenge. The substrate possesses two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the conjugated system (C3). This duality allows for two competing pathways: 1,2-addition and 1,4-addition (also known as conjugate addition).[3][4]

  • 1,2-Addition: The nucleophilic carbon of the Grignard reagent directly attacks the electrophilic carbonyl carbon. This pathway leads to the formation of a secondary allylic alcohol upon acidic workup.

  • 1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, leading to an enolate intermediate. Subsequent protonation during workup yields a saturated aldehyde.

Grignard reagents are classified as "hard" nucleophiles. According to Hard and Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially react with hard electrophilic centers. The carbonyl carbon, with its significant partial positive charge, is a harder electrophilic site than the β-carbon.[5][6] Consequently, 1,2-addition is the kinetically favored pathway.[3][4][5]

Key Factors Controlling Regioselectivity:

  • Temperature: Low temperatures (e.g., -78 °C to 0 °C) are crucial for ensuring kinetic control, which strongly favors the 1,2-addition product.[5] At higher temperatures, the reversible 1,2-addition can equilibrate to the more thermodynamically stable 1,4-adduct, which benefits from the retention of the strong carbonyl C=O bond.[5]

  • Steric Hindrance: Increased steric bulk on the aldehyde or the Grignard reagent can sometimes favor 1,4-addition, although this is a complex interplay of factors.[6]

The diagram below illustrates the competitive reaction pathways.

G cluster_workup Aqueous Workup (NH₄Cl) reactants 4-methylcyclohex-3-enecarbaldehyde + R-MgX alkoxide Magnesium Alkoxide (1,2-Adduct Intermediate) reactants->alkoxide 1,2-Addition (Kinetic, Low Temp)    enolate Magnesium Enolate (1,4-Adduct Intermediate) reactants->enolate 1,4-Addition (Thermodynamic, High Temp)    product_12 Secondary Allylic Alcohol (1,2-Product) alkoxide->product_12 Protonation product_14 Saturated Aldehyde (1,4-Product) enolate->product_14 Protonation & Tautomerization

Figure 1. Competing 1,2- and 1,4-addition pathways for a Grignard reaction.

Experimental Protocols

This procedure is divided into three parts: preparation of the Grignard reagent, the addition reaction, and the work-up/purification.

Safety Precautions:

  • Grignard reagents are highly reactive with protic sources, including water and alcohols. All glassware must be rigorously dried (flame-dried or oven-dried), and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Anhydrous ethereal solvents (diethyl ether, THF) are extremely flammable. Perform all operations in a well-ventilated fume hood, away from ignition sources.[7]

  • The reaction is exothermic. Have an ice bath ready to control the temperature.[7]

Part A: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
Reagent/MaterialQuantityMolar Eq.Notes
Magnesium Turnings0.36 g (15.0 mmol)1.5Activate by crushing if necessary.
Bromobenzene1.57 g (10.0 mmol)1.0Use a freshly opened bottle or distill.
Anhydrous Diethyl Ether25 mL-From a freshly opened container or distilled.
Iodine Crystal1 small crystalcatalyticTo initiate the reaction.

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and dropping funnel with drying tubes (e.g., filled with CaCl₂). Purge the entire apparatus with dry nitrogen or argon.

  • Initiation: Place the magnesium turnings and a single crystal of iodine in the flask. Add 5 mL of anhydrous diethyl ether.

  • Prepare a solution of bromobenzene in 15 mL of anhydrous diethyl ether in the dropping funnel.

  • Add approximately 1-2 mL of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed.[8] Gentle warming with a heat gun may be required if the reaction does not start.

  • Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[8]

  • After the addition is complete, continue to stir the cloudy, grayish solution for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

Part B: Grignard Addition to 4-methylcyclohex-3-enecarbaldehyde
Reagent/MaterialQuantityMolar Eq.Notes
Grignard Reagent Solution (from Part A)~10.0 mmol1.0Use immediately after preparation.
4-methylcyclohex-3-enecarbaldehyde1.24 g (10.0 mmol)1.0Purify by distillation if necessary.
Anhydrous Diethyl Ether15 mL-For dilution.

Procedure:

  • Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: In a separate dry flask, prepare a solution of 4-methylcyclohex-3-enecarbaldehyde in 15 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent over 30-45 minutes. It is critical to maintain the internal temperature below -65 °C to maximize 1,2-selectivity.[9]

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.[9]

  • Allow the reaction to slowly warm to 0 °C over 1 hour.

Part C: Work-up and Purification
  • Quenching: While maintaining the reaction temperature at 0 °C with an ice bath, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[1] This is a highly exothermic step. The use of NH₄Cl is critical as it is a mild proton source that protonates the magnesium alkoxide without causing acid-catalyzed dehydration of the sensitive allylic alcohol product.[10][11]

  • Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. If solids are present, add more diethyl ether and water to dissolve them. Separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether (2 x 30 mL).[8]

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).[8]

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude allylic alcohol by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Figure 2. Experimental workflow for the regioselective Grignard reaction.

Characterization of the Product

The successful synthesis of the secondary allylic alcohol can be confirmed by standard spectroscopic methods. The key is to observe the disappearance of the aldehyde signals and the appearance of new signals corresponding to the alcohol.

Spectroscopic MethodObservation for Starting Material (Aldehyde)Expected Observation for Product (Alcohol)
IR Spectroscopy Strong C=O stretch (~1680-1700 cm⁻¹), C-H stretch of aldehyde (~2720, 2820 cm⁻¹).Disappearance of C=O stretch. Appearance of a strong, broad O-H stretch (~3200-3600 cm⁻¹).[12][13]
¹H NMR Spectroscopy Aldehyde proton (CHO) signal at δ 9.0-10.0 ppm. Vinylic proton signal.Disappearance of aldehyde proton. Appearance of a carbinol proton (CH-OH) signal at δ 3.4-4.5 ppm.[12][13][14] The O-H proton signal is often a broad singlet.
¹³C NMR Spectroscopy Carbonyl carbon signal at δ 190-200 ppm.Disappearance of carbonyl signal. Appearance of a carbinol carbon (C-OH) signal at δ 50-80 ppm.[12][13]

Troubleshooting

  • Low Yield: Often caused by moisture in the apparatus or reagents, which quenches the Grignard reagent.[7] Ensure all glassware is meticulously dried and solvents are anhydrous. Incomplete reaction can also be a cause; ensure the Grignard reagent is fully formed before adding the aldehyde.

  • Formation of 1,4-Addition Product: This indicates a loss of kinetic control. The primary cause is the reaction temperature rising too high. Ensure slow, controlled addition of the aldehyde at -78 °C.

  • Formation of Biphenyl (or R-R) Side Product: This Wurtz-type coupling can occur during the formation of the Grignard reagent, especially at higher temperatures or concentrations.[15] Using dilute solutions and maintaining gentle reflux can minimize this. This impurity is typically less polar and can be separated by column chromatography.

References

  • OrgoSolver. (n.d.). Kinetic vs Thermodynamic: 1,2 vs 1,4 Addition (RLi/RMgX). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). LAB 6 GRIGNARD REACTION: PREPARATION OF TRIPHENYLMETHANOL. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls on DES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. Retrieved from [Link]

  • Wade, L. G. (n.d.). ADDITION OF ORGANOMETALLIC NUCLEOPHILES. Retrieved from [Link]

  • PubMed Central. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • ACS Publications. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters. Retrieved from [Link]

  • PubMed. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. Retrieved from [Link]

  • YouTube. (2024). Grignard reagent and NH4Cl - IIT JAM 2024. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2021). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved from [Link]

  • YouTube. (2020). Grignard multi-step synthesis example. Retrieved from [Link]

  • Semantic Scholar. (1986). Regio- and stereoselective control in the addition of Grignard reagents to the pyridine ring system. Retrieved from [Link]

Sources

Application Notes & Protocols: The Versatility of (4-Methylcyclohex-3-en-1-yl)methanol in Modern Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Methylcyclohex-3-en-1-yl)methanol, a functionalized cyclohexene derivative, serves as a pivotal building block in the synthesis of novel fragrance ingredients. Its unique structure, featuring a primary alcohol for chemical modification and a cyclic alkene for imparting characteristic scent profiles, makes it a versatile precursor for creating a wide array of esters and ethers. This guide provides an in-depth exploration of its application, focusing on the synthesis of fragrance esters. We will detail the underlying chemical principles, provide field-proven experimental protocols, and outline robust analytical methods for characterization, thereby offering a comprehensive resource for researchers in the fragrance and flavor industry.

Introduction: A Versatile Scaffold in Fragrance Chemistry

The quest for new and captivating scents is a driving force in the fragrance industry. While nature provides a vast palette of aromatic molecules, synthetic chemistry offers the tools to create novel compounds with unique olfactory properties, improved stability, and sustainable sourcing. This compound has emerged as a valuable intermediate due to its adaptable structure. The primary alcohol group is readily derivatized, most commonly through esterification, to yield compounds with a spectrum of notes ranging from fruity and floral to green and woody.[1][2] The inherent cyclohexene ring structure often contributes to a fresh, natural, and sometimes pine-like or citrusy background character, providing complexity and depth to the final fragrance molecule. This document serves as a practical guide to harnessing the potential of this versatile alcohol in fragrance synthesis.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material's properties is fundamental to successful synthesis and process optimization.

PropertyValueSource
IUPAC Name This compoundChemicalBook[3]
CAS Number 39155-38-9BLDpharm[4]
Molecular Formula C₈H₁₄OChemicalBook[3]
Molecular Weight 126.20 g/mol ChemicalBook[3]
Boiling Point 105 °C at 20 TorrChemicalBook[3]
Appearance Colorless Liquid (Typical)-
Density ~0.94 g/cm³ (Typical)-

Synthesis of Fragrance Esters via Fischer Esterification

The most common and direct route to convert this compound into valuable fragrance compounds is through acid-catalyzed esterification, a classic reaction known as Fischer-Speier esterification.[5]

Principle and Mechanistic Rationale

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is a reversible equilibrium process.

Causality of Experimental Choices:

  • Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

  • Driving the Equilibrium: To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by either using an excess of one reactant (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

  • Green Chemistry Approach: For a more environmentally benign process, corrosive liquid acids can be replaced with solid acid catalysts like Amberlyst 15.[6] These heterogeneous catalysts are easily filtered and recycled, simplifying the work-up process and reducing acidic waste streams.[6]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification reactants Charge Reactor: 1. This compound 2. Carboxylic Acid (e.g., Acetic Acid) 3. Solvent (e.g., Toluene) catalyst Add Acid Catalyst (e.g., H₂SO₄ or Amberlyst 15) reactants->catalyst reflux Heat to Reflux (with Dean-Stark trap to remove H₂O) catalyst->reflux monitor Monitor Reaction Progress (GC/TLC) reflux->monitor quench Cool & Quench Reaction monitor->quench wash Aqueous Wash (e.g., NaHCO₃, Brine) quench->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry distill Vacuum Distillation dry->distill product Final Fragrance Ester distill->product G cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis sample Synthesized Ester gc_inject Inject Sample sample->gc_inject nmr_prep Prepare Sample (e.g., in CDCl₃) sample->nmr_prep gc_sep GC Separation gc_inject->gc_sep ms_detect MS Detection & Fragmentation gc_sep->ms_detect gc_result Purity (% Area) Retention Time ms_detect->gc_result ms_result Mass Spectrum (Molecular Ion Peak) ms_detect->ms_result final Structure Confirmed & Purity Verified gc_result->final ms_result->final nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_result Chemical Shifts (δ) Coupling Constants (J) Integration nmr_acq->nmr_result nmr_result->final

Sources

Application Notes and Protocols: (4-Methylcyclohex-3-en-1-yl)methanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bio-Inspired Building Block for Advanced Polymers

(4-Methylcyclohex-3-en-1-yl)methanol, a derivative of the naturally occurring monoterpene limonene, presents a compelling opportunity for the development of novel polymers from renewable resources. Its unique structure, featuring a reactive hydroxyl group and a cyclohexene ring, offers multiple pathways for polymerization, leading to materials with potentially valuable properties for a range of applications, including specialty plastics, coatings, and biomedical devices. This guide provides a comprehensive overview of the potential applications of this compound in polymer chemistry, detailing synthetic strategies and analytical protocols. While direct polymerization of this specific monomer is not extensively documented in publicly available literature, this document outlines robust and scientifically grounded methodologies based on the well-established reactivity of similar cyclic and terpene-based alcohols.

Section 1: Free-Radical Polymerization via Acrylate Functionalization

The most direct route to incorporate this compound into a polymer backbone via free-radical polymerization involves the initial conversion of its hydroxyl group into a more reactive acrylate or methacrylate moiety. This functionalization yields a monomer that can readily undergo polymerization to produce polymers with a versatile polyacrylate backbone and pendant cyclic side chains.

Rationale and Mechanistic Insight

The esterification of the primary alcohol of this compound with acryloyl chloride or methacryloyl chloride is a well-established and efficient method to introduce a polymerizable double bond.[1][2] The subsequent free-radical polymerization, typically initiated by a thermal or photoinitiator, proceeds via a chain-growth mechanism.[3] The bulky cyclohexene side group is expected to influence the polymer's properties, potentially increasing its glass transition temperature (Tg) and modifying its solubility characteristics.

Experimental Protocols

Protocol 1: Synthesis of (4-Methylcyclohex-3-en-1-yl)methyl Acrylate

This protocol describes the synthesis of the acrylate monomer from this compound and acryloyl chloride.

  • Materials:

    • This compound

    • Acryloyl chloride

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Acryloyl chloride is highly reactive and corrosive; handle with extreme care in a fume hood.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor (e.g., MEHQ) to prevent premature polymerization.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure (4-Methylcyclohex-3-en-1-yl)methyl acrylate.

Protocol 2: Free-Radical Polymerization of (4-Methylcyclohex-3-en-1-yl)methyl Acrylate

This protocol details the free-radical polymerization of the synthesized acrylate monomer.

  • Materials:

    • (4-Methylcyclohex-3-en-1-yl)methyl acrylate (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous toluene (solvent)

    • Methanol (non-solvent for precipitation)

  • Procedure:

    • In a Schlenk flask, dissolve the (4-Methylcyclohex-3-en-1-yl)methyl acrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.

    • De-gas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

    • Place the sealed flask in a preheated oil bath at 60-80 °C and stir for the desired reaction time (typically 6-24 hours).

    • Monitor the polymerization progress by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

    • To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

    • Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Visualization of the Synthetic Pathway

Synthesis_and_Polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Monomer_Start This compound Monomer_Product (4-Methylcyclohex-3-en-1-yl)methyl Acrylate Monomer_Start->Monomer_Product Esterification Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Monomer_Product TEA Triethylamine TEA->Monomer_Product Polymer Poly((4-Methylcyclohex-3-en-1-yl)methyl Acrylate) Monomer_Product->Polymer Free-Radical Polymerization Initiator AIBN Initiator->Polymer Solvent Toluene Solvent->Polymer

Caption: Synthetic route from this compound to its polyacrylate.

Section 2: Polycondensation Reactions

The primary alcohol of this compound can also participate in step-growth polymerization reactions, such as polycondensation, to form polyesters and polyurethanes.

Polyester Synthesis

Reacting this compound as a diol (in this case, a cyclic mono-ol that can be part of a diol mixture or used to create a di-functional monomer) with a dicarboxylic acid or its derivative (e.g., an acyl chloride) yields a polyester.[5][6] The properties of the resulting polyester can be tailored by the choice of the co-monomer.

Protocol 3: Synthesis of a Polyester via Polycondensation

This protocol outlines the synthesis of a polyester from this compound and adipoyl chloride.

  • Materials:

    • This compound

    • Adipoyl chloride

    • Anhydrous pyridine (solvent and acid scavenger)

    • Anhydrous toluene (solvent)

    • Methanol (for precipitation)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in a mixture of anhydrous toluene and pyridine.

    • Cool the solution to 0 °C.

    • Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous toluene via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for 12-24 hours to drive the polymerization to completion.

    • Cool the reaction mixture and precipitate the polyester by pouring it into a large excess of cold methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Polyurethane Synthesis

Polyurethanes are formed by the reaction of a diol with a diisocyanate.[6][7] this compound can be used as a chain extender or as part of a polyol mixture to impart specific properties to the final polyurethane.

Protocol 4: Synthesis of a Polyurethane

This protocol describes the synthesis of a polyurethane using this compound and hexamethylene diisocyanate (HDI).

  • Materials:

    • This compound

    • Hexamethylene diisocyanate (HDI)

    • Dibutyltin dilaurate (DBTDL) (catalyst)

    • Anhydrous N,N-dimethylformamide (DMF) (solvent)

    • Methanol (for precipitation)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

    • Slowly add HDI (1.0 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

    • Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) by FT-IR spectroscopy.

    • Once the reaction is complete, precipitate the polyurethane in cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Visualization of Polycondensation Pathways

Polycondensation cluster_polyester Polyester Synthesis cluster_polyurethane Polyurethane Synthesis Monomer This compound Polyester Polyester Monomer->Polyester Polyurethane Polyurethane Monomer->Polyurethane Diacid Dicarboxylic Acid Derivative Diacid->Polyester Diisocyanate Diisocyanate Diisocyanate->Polyurethane

Sources

(4-Methylcyclohex-3-en-1-yl)methanol: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cyclic Chiral Alcohols in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the synthesis of enantiomerically pure compounds is a cornerstone for creating safer and more efficacious therapeutics. Chirality profoundly influences a molecule's biological activity, with distinct enantiomers often exhibiting vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the development of robust synthetic routes to access optically pure chiral building blocks is of paramount importance.[1]

(4-Methylcyclohex-3-en-1-yl)methanol, a chiral allylic alcohol, represents a valuable synthon possessing multiple stereogenic centers and functional groups amenable to diverse chemical transformations. Its rigid cyclohexene scaffold can impart specific conformational constraints in a target molecule, a desirable attribute in rational drug design. This guide provides a comprehensive overview of the synthesis, chiral resolution, and potential applications of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and pharmaceutical development.

Physicochemical Properties and Characterization

Table 1: Physicochemical Data of this compound and Related Compounds.

PropertyThis compound (Predicted)4-Methylcyclohexene[2]4-Methylcyclohex-3-en-1-one[3]
Molecular Formula C₈H₁₄OC₇H₁₂C₇H₁₀O
Molecular Weight 126.20 g/mol 96.17 g/mol 110.15 g/mol
Appearance Colorless liquidColorless liquidNot specified
Boiling Point Not determined101-102 °CNot determined
Density Not determined0.799 g/mL at 25 °CNot determined
Refractive Index Not determinedn20/D 1.441Not determined

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the protons on the carbon bearing the hydroxyl group, the methyl group, and the aliphatic protons of the cyclohexene ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the olefinic carbons, the carbon attached to the hydroxyl group, the methyl carbon, and the saturated carbons of the ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 1650 cm⁻¹ for the C=C stretching of the cyclohexene ring.

Synthesis of Racemic this compound

The most direct route to racemic this compound is through the reduction of the corresponding ketone, 4-methylcyclohex-3-en-1-one. This reduction can be readily achieved using standard reducing agents.

Protocol 1: Synthesis of (±)-(4-Methylcyclohex-3-en-1-yl)methanol via Ketone Reduction

This protocol outlines the straightforward synthesis of the racemic alcohol from its ketone precursor.

Materials:

  • 4-Methylcyclohex-3-en-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylcyclohex-3-en-1-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath with stirring.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (±)-(4-Methylcyclohex-3-en-1-yl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure racemic alcohol.

Access to Enantiopure this compound

Obtaining the enantiomerically pure forms of this compound is crucial for its application as a chiral building block. Two primary strategies are employed: asymmetric synthesis and kinetic resolution of the racemate.

Asymmetric Synthesis via Prochiral Ketone Reduction

The enantioselective reduction of the prochiral ketone, 4-methylcyclohex-3-en-1-one, provides a direct route to the chiral alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for this transformation.[1]

G cluster_start Starting Material cluster_reagents Reagents Prochiral_Ketone 4-Methylcyclohex-3-en-1-one Reaction Asymmetric Reduction Prochiral_Ketone->Reaction CBS_Catalyst Chiral Oxazaborolidine (CBS) Catalyst CBS_Catalyst->Reaction Borane_Source Borane Source (e.g., BH₃·THF) Borane_Source->Reaction Enantiopure_Alcohol Enantiopure This compound Reaction->Enantiopure_Alcohol G cluster_reactants Reactants cluster_products Products (~50% Conversion) Racemic_Alcohol (R/S)-(4-Methylcyclohex-3-en-1-yl)methanol Lipase Lipase (CALB) Racemic_Alcohol->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Ester (R)-Ester Lipase->Ester Fast Alcohol (S)-Alcohol (unreacted) Lipase->Alcohol Slow G Chiral_Alcohol (R)- or (S)-(4-Methylcyclohex- 3-en-1-yl)methanol Coupling Coupling (e.g., esterification) Chiral_Alcohol->Coupling Prochiral_Substrate Prochiral Substrate (e.g., carboxylic acid) Prochiral_Substrate->Coupling Chiral_Intermediate Diastereomeric Intermediate Coupling->Chiral_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., enolate alkylation) Chiral_Intermediate->Stereoselective_Reaction Diastereopure_Product Diastereomerically Enriched Product Stereoselective_Reaction->Diastereopure_Product Cleavage Auxiliary Cleavage (e.g., hydrolysis) Diastereopure_Product->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Alcohol Cleavage->Recovered_Auxiliary

Sources

Application Notes and Protocols for the Esterification of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Terpenoid Esters in Research and Development

(4-Methylcyclohex-3-en-1-yl)methanol is a valuable terpenoid alcohol, a class of organic compounds renowned for their diverse applications in the fragrance, flavor, and pharmaceutical industries. The ester derivatives of this alcohol are of particular interest as they often exhibit unique and desirable aromatic properties, making them key targets in the development of new fragrances and flavorings.[1] Beyond their sensory characteristics, terpenoid esters can also serve as important chiral building blocks and intermediates in the synthesis of complex natural products and bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the esterification of this compound. It is designed for researchers, scientists, and drug development professionals seeking to synthesize these valuable esters. The protocols outlined herein are based on established chemical principles and offer a range of methodologies, from classic acid-catalyzed reactions to modern enzymatic and coupling-agent-mediated transformations. Each method is presented with a focus on the underlying mechanistic principles, practical execution, and strategies for purification and characterization, ensuring scientific integrity and reproducibility.

SECTION 1: Classical Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a straightforward and cost-effective method for the preparation of esters from carboxylic acids and alcohols under acidic catalysis.[2] The reaction is an equilibrium process, and successful synthesis relies on shifting the equilibrium toward the formation of the ester.[3]

Mechanistic Rationale

The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.

To drive the equilibrium towards the product side, an excess of one of the reactants (usually the more cost-effective one, often the alcohol) is used, or the water formed during the reaction is removed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[4]

Diagram 1: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_caption Mechanism of Fischer-Speier Esterification. RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ ROH R'-OH H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Protonated_Ester R-C(O⁺H)OR' Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O caption

Caption: The acid-catalyzed mechanism of Fischer esterification.

Potential Side Reactions: The Challenge of the Allylic Alcohol

A critical consideration in the acid-catalyzed esterification of this compound is the presence of the double bond within the cyclohexene ring. Under strong acidic conditions and elevated temperatures, the alcohol can undergo E1 elimination to form various isomeric methylcyclohexenes, such as 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[5] This dehydration pathway competes with the desired esterification and can significantly reduce the yield of the target ester.

Furthermore, the carbocation intermediate formed during the elimination can undergo rearrangements, leading to a mixture of alkene isomers. Therefore, careful control of reaction temperature and the choice of a milder acid catalyst are crucial to minimize these side reactions.

Detailed Protocol: Synthesis of (4-Methylcyclohex-3-en-1-yl)methyl acetate

This protocol details the synthesis of (4-Methylcyclohex-3-en-1-yl)methyl acetate using acetic acid and a catalytic amount of p-toluenesulfonic acid.

Materials:

  • This compound

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 1 equivalent), glacial acetic acid (1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.05 equivalents). Add toluene (approximately 50 mL) to facilitate azeotropic removal of water.

  • Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 3-5 hours).

  • Reaction Quenching and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of water

    • 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) until the aqueous layer is basic.

    • 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6][7]

Characterization

The purified (4-Methylcyclohex-3-en-1-yl)methyl acetate should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity. Expected signals would include those for the methyl group of the acetate, the methylene protons adjacent to the ester oxygen, the protons of the cyclohexene ring, and the methyl group on the ring.[8]

  • FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1735 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol.

  • GC-MS Analysis: To determine the purity and identify any potential byproducts.[9]

ParameterValueReference
Reactants
This compound1 equivalent
Acetic Acid1.2 equivalents
Catalyst
p-Toluenesulfonic acid0.05 equivalents[4]
Reaction Conditions
SolventToluene[4]
TemperatureReflux[4]
Reaction Time3-5 hours
Work-up & Purification
Washing SolutionSaturated NaHCO₃[4]
Purification MethodDistillation or Column Chromatography[7][10]

Table 1: Summary of Quantitative Data for Fischer Esterification

SECTION 2: Green Chemistry Approach - Lipase-Catalyzed Esterification

Enzymatic catalysis offers a milder and more selective alternative to traditional acid-catalyzed methods, aligning with the principles of green chemistry. Lipases are particularly effective for ester synthesis due to their ability to function in non-aqueous environments and their high substrate specificity.[11]

The Rationale for Biocatalysis

Lipase-catalyzed esterification proceeds via a different mechanism than the Fischer esterification. The reaction typically involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol to form the ester. This process avoids the use of harsh acids and high temperatures, thereby minimizing the risk of side reactions such as dehydration and rearrangement of the sensitive cyclohexene ring.[11]

Diagram 2: Lipase-Catalyzed Esterification Workflow

Lipase_Esterification_Workflow cluster_caption Workflow for Lipase-Catalyzed Esterification. Substrates Substrates: This compound + Acyl Donor Reaction Incubation with Shaking (Controlled Temperature) Substrates->Reaction Lipase Immobilized Lipase Lipase->Reaction Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction Filtration Filtration to Remove Lipase Reaction->Filtration Workup Aqueous Work-up (Washing) Filtration->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Ester Purification->Product caption

Caption: A typical workflow for enzymatic esterification.

Detailed Protocol: Enzymatic Synthesis of (4-Methylcyclohex-3-en-1-yl)methyl butyrate

This protocol describes the synthesis of (4-Methylcyclohex-3-en-1-yl)methyl butyrate using an immobilized lipase.

Materials:

  • This compound

  • Butyric acid

  • Immobilized Lipase (e.g., Novozym 435)

  • n-Hexane (or another suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Erlenmeyer flask or sealed reaction vessel

  • Orbital shaker with temperature control

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 100 mL Erlenmeyer flask, combine this compound (e.g., 5.0 g, 1 equivalent), butyric acid (1.1 equivalents), and immobilized lipase (e.g., 10% w/w of total substrates). Add n-hexane (50 mL) as the solvent. Optionally, add activated molecular sieves to remove the water produced.

  • Incubation: Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm) for 24-72 hours. The reaction progress can be monitored by GC analysis of small aliquots.

  • Enzyme Recovery: After the reaction, recover the immobilized lipase by filtration. The lipase can often be washed with fresh solvent and reused.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated Na₂CO₃ solution to remove any unreacted butyric acid.[10] Then, wash with water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography on silica gel.[10]

ParameterValueReference
Enzyme Immobilized Lipase (e.g., Novozym 435)
Substrate Molar Ratio Alcohol:Acid = 1:1.1
Solvent n-Hexane[10]
Temperature 40-50 °C[10]
Reaction Time 24-72 hours[10]
Purification Method Column Chromatography[10]

Table 2: Typical Conditions for Lipase-Catalyzed Esterification

SECTION 3: Alternative Esterification Methodologies for Sensitive Substrates

For substrates that are sensitive to acidic conditions or high temperatures, alternative esterification methods can be employed.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction proceeds at room temperature and is highly efficient for a wide range of alcohols and carboxylic acids. A key advantage is that it avoids the generation of water as a byproduct.

Mitsunobu Reaction

The Mitsunobu reaction is another powerful method for the esterification of primary and secondary alcohols under mild, neutral conditions. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A notable feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's stereocenter.

Conclusion

The esterification of this compound can be successfully achieved through various synthetic strategies. The choice of method depends on the desired scale of the reaction, the sensitivity of the substrates, and the available resources. The classic Fischer-Speier esterification is a robust and economical choice for large-scale synthesis, provided that reaction conditions are carefully controlled to minimize side reactions. For higher selectivity and milder conditions, lipase-catalyzed esterification presents an excellent green alternative. For small-scale synthesis of sensitive or complex derivatives, the Steglich and Mitsunobu reactions offer valuable options. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize the valuable ester derivatives of this compound.

References

  • Homework.Study.com. (n.d.). In lab we prepared 4-methylcyclohexene from 4-methylcyclohexanol with an acid catalyst in an E1 reaction. What are the side reactions for this? Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021). Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of cyclic triterpenes. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. Retrieved from [Link]

  • MDPI. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Retrieved from [Link]

  • JAOCS. (1999). Enzymatic Synthesis of Fatty Alcohol Esters by Alcoholysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Retrieved from [Link]

  • Cardiff University ORCA. (2020). Efficient chemoenzymatic synthesis of terpenes. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic acid, methyl ester - Optional[13C NMR]. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]

  • Journal of Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. Retrieved from [Link]

  • Pearson+. (n.d.). What is the major product of each of the following reactions? g. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Lipid Research. (2009). Preparation of fatty acid methyl esters for gas-liquid chromatography. Retrieved from [Link]

  • Molecules. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexene. Retrieved from [Link]

  • Chegg.com. (2021). Solved Can someone please help me analyze these NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

  • ResearchGate. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid. Retrieved from [Link]

  • ACE Organic. (2009). Acid-catalyzed Ring Opening of 1-Methylcyclohexene Oxide in the Presence of Methanol. Retrieved from [Link]

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Application Note: A Validated GC-MS Method for the Quantitative Analysis of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantification of (4-Methylcyclohex-3-en-1-yl)methanol. Given its use as a fragrance ingredient and its structural similarity to regulated terpene alcohols, accurate quantification is critical for quality control, regulatory compliance, and safety assessment in various consumer products and pharmaceutical formulations. The methodology described herein utilizes Gas Chromatography coupled with Mass Spectrometry (GC-MS), a technique chosen for its superior selectivity, sensitivity, and suitability for volatile and semi-volatile compounds.[1] We provide comprehensive, step-by-step protocols for sample preparation from both simple and complex matrices, instrument setup, and a complete validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure procedural integrity and data reliability.[2][3]

Introduction and Scientific Rationale

This compound, a monocyclic terpene alcohol, is a constituent of various fragrances and essential oils. The accurate determination of its concentration is paramount, particularly as regulatory bodies worldwide place stringent limits on fragrance allergens in consumer products to mitigate the risk of contact dermatitis.[4] While this specific compound may not be explicitly listed in all regulations, its analysis falls under the broad category of fragrance ingredients requiring careful monitoring.

The analytical challenge lies in quantifying a volatile analyte that may be present at low concentrations within chemically complex matrices such as creams, lotions, or essential oil blends. Gas Chromatography (GC) is the ideal separation technique due to the analyte's volatility.[1][5] Coupling GC with a Mass Spectrometer (MS) detector provides unequivocal identification based on the analyte's unique mass fragmentation pattern and allows for highly selective and sensitive quantification, even in the presence of co-eluting matrix components.[6][7] This guide details a GC-MS method using Selected Ion Monitoring (SIM) for quantification, a technique that offers enhanced sensitivity compared to full-scan acquisition.[6][7]

Analytical Method Principle

The quantification of this compound is achieved by separating it from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry.

  • Sample Preparation : The analyte is first extracted from the sample matrix and concentrated. For complex matrices like cosmetics, a Liquid-Liquid Extraction (LLE) is employed to isolate the analyte from non-volatile interferences.[8][9] For simpler, liquid matrices, a direct dilution approach is sufficient.

  • Gas Chromatography (GC) : The prepared sample is injected into the GC system, where it is vaporized.[1] The volatile compounds, including the target analyte, are then separated as they travel through a capillary column coated with a stationary phase. Separation is based on the compounds' boiling points and their differential partitioning between the mobile (carrier gas) and stationary phases.[1]

  • Mass Spectrometry (MS) : As the separated compounds exit the GC column, they enter the MS detector. Here, they are ionized (typically by Electron Impact, EI), causing them to fragment into characteristic patterns of ions. The MS filters these ions by their mass-to-charge ratio (m/z). For quantitative analysis, the system is set to SIM mode, where it only monitors a few specific, abundant, and characteristic ions of the target analyte and the internal standard, dramatically increasing sensitivity and reducing matrix interference.[6][7] The area of the resulting chromatographic peak is directly proportional to the amount of analyte present.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • 1,4-Dibromobenzene (Internal Standard, IS, ≥99% purity)

  • Methyl tert-butyl ether (MtBE), HPLC or GC grade

  • Dichloromethane, GC grade

  • Hexane, GC grade

  • Anhydrous Sodium Sulfate

  • Methanol, HPLC grade

  • Deionized Water

Instrumentation
  • Gas Chromatograph with a split/splitless injector and autosampler (e.g., Shimadzu GCMS-QP2020 NX, Agilent 8890 GC)[4]

  • Single Quadrupole Mass Spectrometer

  • Analytical Balance (4-decimal place)

  • Vortex Mixer

  • Centrifuge

  • Ultrasonic Bath

  • Standard laboratory glassware (volumetric flasks, pipettes, vials)

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1,4-dibromobenzene and dissolve in 100 mL of MtBE in a volumetric flask.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of MtBE in a volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Dilute 1 mL of the IS Stock Solution to 100 mL with MtBE.

  • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution with MtBE. Fortify each calibration standard with the Working Internal Standard Solution to a final concentration of 1 µg/mL.[8] A typical calibration curve might include concentrations of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

Sample Preparation Protocols
  • Sample Weighing: Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 1000 µg/mL IS Stock Solution to the sample.

  • Extraction: Add 5 mL of MtBE to the tube.

  • Homogenization: Vortex vigorously for 2 minutes, then place in an ultrasonic bath for 15 minutes to ensure complete dispersion and extraction.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper organic layer (MtBE) to a clean tube.

  • Re-extraction (Optional but Recommended): Repeat steps 3-6 with an additional 5 mL of MtBE and combine the organic layers.

  • Drying & Filtering: Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water. Transfer the final extract into a 2 mL GC vial for analysis.

LLE_Workflow cluster_prep LLE Sample Preparation A 1. Weigh 1g of Sample B 2. Spike with Internal Standard A->B C 3. Add 5 mL MtBE B->C D 4. Vortex (2 min) & Sonicate (15 min) C->D E 5. Centrifuge (4000 rpm, 10 min) D->E F 6. Collect Organic Layer E->F G 7. Filter/Dry with Na2SO4 F->G H 8. Transfer to GC Vial for Analysis G->H

Caption: Liquid-Liquid Extraction (LLE) workflow for complex matrices.

  • Sample Weighing: Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

  • Dilution & IS Spiking: Add 1 mL of the 1000 µg/mL IS Stock Solution and dilute to the mark with MtBE. Mix thoroughly.

  • Final Preparation: Transfer an aliquot into a 2 mL GC vial for analysis.

GC-MS Instrumental Conditions

The following table summarizes the recommended starting conditions for the GC-MS analysis. These may require optimization depending on the specific instrument and sample matrix.

Parameter Condition
GC System Gas Chromatograph with Mass Spectrometer
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Injection Mode Splitless (or 50:1 split for high concentration samples)[10]
Injection Volume 1.0 µL
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 60°C, hold 1 min. Ramp: 15°C/min to 240°C, hold 2 min[10]
MS Transfer Line 280°C
Ion Source Electron Impact (EI), 70 eV, 230°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (Analyte) m/z (To be determined from standard spectrum, e.g., 68, 81, 95)
Qualifier Ions (Analyte) m/z (Two other characteristic ions)
Quantification Ion (IS) m/z 236 (for 1,4-dibromobenzene)

Method Validation Protocol (per ICH Q2(R1))

To ensure the method is suitable for its intended purpose, a full validation should be performed.[11] The following outlines the procedure for validating the key performance characteristics.

Validation_Workflow cluster_validation ICH Q2(R1) Method Validation Method Validated Analytical Method Specificity Specificity Assess analyte in presence of matrix, impurities, degradants Linearity Linearity Analyze 5-6 concentrations. Plot response vs. conc. R² ≥ 0.99 Accuracy Accuracy Spike matrix at 3 levels (e.g., 80, 100, 120%). Calculate % Recovery Precision Precision Repeatability (n=6 at 100%). Intermediate (different day/analyst) Range Range Confirmed by Linearity, Accuracy, and Precision data Limits LOQ & LOD Signal-to-Noise ratio (10:1 for LOQ, 3:1 for LOD) or Std. Dev. of response Specificity->Method Linearity->Method Accuracy->Method Precision->Method Range->Method Limits->Method

Caption: Workflow for analytical method validation based on ICH Q2(R1).

Validation Procedures & Acceptance Criteria
Parameter Procedure Acceptance Criteria
Specificity Analyze blank matrix, spiked matrix, and standard. Ensure no significant interfering peaks at the retention time of the analyte and IS.[2]Peak purity analysis (MS) confirms no co-elution.
Linearity Analyze calibration standards at a minimum of 5 concentration levels in triplicate. Plot the peak area ratio (Analyte/IS) vs. concentration.[11]Coefficient of determination (R²) > 0.99.[12]
Range The range is established by confirming the method provides acceptable linearity, accuracy, and precision at the lower and upper concentration levels.[13]Typically the range of the calibration curve.
Accuracy Analyze a blank matrix spiked with the analyte at three concentration levels (e.g., low, medium, high) in triplicate. Calculate the percent recovery.[2]Mean recovery between 80-120%.[8]
Precision Repeatability: Analyze 6 replicate samples of a spiked matrix at 100% of the target concentration on the same day.[13]Intermediate Precision: Repeat the analysis on a different day or with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.[8]
Limit of Quantification (LOQ) Determine the lowest concentration that can be measured with acceptable accuracy and precision. Often calculated based on a signal-to-noise ratio of 10:1.[11]Accuracy and precision criteria are met at this concentration.
Limit of Detection (LOD) Determine the lowest concentration at which the analyte can be reliably detected. Often calculated based on a signal-to-noise ratio of 3:1.Analyte signal is clearly distinguishable from noise.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound and the internal standard in the sample chromatograms based on their retention times and qualifier ion ratios compared to a reference standard.

  • Calibration Curve: Generate a linear regression curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantification: Use the regression equation (y = mx + c) to calculate the concentration of the analyte in the prepared sample.

  • Final Concentration Calculation: Calculate the final concentration in the original sample using the following formula, accounting for the initial sample weight and dilution volumes:

    Concentration (µg/g) = (C_vial × V_final) / W_initial

    Where:

    • C_vial = Concentration in the GC vial determined from the calibration curve (µg/mL)

    • V_final = Final volume of the prepared sample extract (mL)

    • W_initial = Initial weight of the sample (g)

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. The protocols for sample preparation are adaptable to a variety of matrix complexities, from simple oils to cosmetic emulsions. By adhering to the comprehensive validation strategy outlined, laboratories can ensure the generation of high-quality, defensible data suitable for research, quality control, and regulatory submission purposes. This method serves as a foundational tool for professionals in the cosmetic, fragrance, and pharmaceutical industries.

References

  • Strategies to Analyze Suspected Allergens in Fragrances. (n.d.). Perfumer & Flavorist.
  • Chou, H. L., et al. (2018). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Shimadzu. (2023). Quantitative Analysis of 57 Fragrance Allergens in Cosmetics Using Twin Line MS System. Shimadzu Application News. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Waters. (2015). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection. Waters Application Note. [Link]

  • David, F., et al. (2004). Method Selection for the Determination of Suspected Allergens in Essential Oils, Flavour, Fragrances and Cosmetics. LCGC International. [Link]

  • Parrilla-Vázquez, P., et al. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review. [Link]

  • Rubio, L., et al. (2024). Sample preparation techniques for cosmetics analysis included in this review. ResearchGate. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. [Link]

  • Wikipedia. (n.d.). Headspace gas chromatography. [Link]

  • SciELO. (2012). Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the purity analysis of (4-Methylcyclohex-3-en-1-yl)methanol, a key intermediate in the synthesis of fragrances and pharmaceutical compounds. The inherent structural characteristics of this terpene alcohol, including a cyclohexene ring and a chiral center, necessitate a robust analytical method to ensure proper identification, quantification, and separation from potential impurities. This guide provides a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method, complete with a discussion of the scientific rationale behind the selection of chromatographic parameters. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for quality control and purity assessment.

Introduction: The Analytical Challenge

This compound is a primary alcohol containing a substituted cyclohexene ring. Its chemical structure (Figure 1) presents several analytical challenges. The low chromophoric activity of the molecule makes UV detection less sensitive, and the presence of a stereocenter can lead to different biological activities between enantiomers. Furthermore, potential impurities may include isomers from the synthesis process or degradation products. Therefore, a well-developed HPLC method is crucial for ensuring the quality and consistency of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of terpene compounds.[1]

Figure 1. Chemical Structure of this compound

Image of the chemical structure of this compound would be placed here.

This application note details a systematic approach to the HPLC analysis of this compound, focusing on a reversed-phase method that is both versatile and widely applicable.

Method Development: A Rationale-Driven Approach

The selection of an appropriate analytical technique is paramount for successful method development. For a moderately polar compound like this compound, reversed-phase HPLC is a well-suited technique.[2]

Choice of Stationary Phase: C18 for Versatility

A C18 (octadecylsilane) column is recommended as the stationary phase. This is due to its hydrophobic nature, which provides excellent retention and separation for a wide range of moderately polar to nonpolar compounds. The long alkyl chains of the C18 phase interact with the nonpolar cyclohexene ring of the analyte, leading to effective retention.

Mobile Phase Selection and Optimization

A mobile phase consisting of a mixture of acetonitrile (ACN) and water is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. A gradient elution is recommended to ensure the separation of potential impurities with varying polarities. The addition of a small percentage of acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase can improve peak shape by suppressing the ionization of any acidic impurities and minimizing interactions with residual silanol groups on the stationary phase.[3][4]

Detection Method: The UV Absorbance Challenge

This compound lacks a strong chromophore, making UV detection challenging. However, detection at low UV wavelengths (around 200-215 nm) is often feasible for terpenes.[5] For higher sensitivity and the analysis of low-level impurities, derivatization of the alcohol group with a UV-absorbing agent can be considered.[6] Alternatively, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed, though these are not typically used with gradient elution. For the purpose of this primary method, a UV detector set at a low wavelength is proposed.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
Sample and Standard Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Analysis Workflow

The following diagram illustrates the key steps in the analytical workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution in Methanol Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Injection (10 µL) Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Purity Calculation Integrate->Calculate

Caption: HPLC analysis workflow from sample preparation to data analysis.

Data Analysis and Interpretation

Peak Identification and Purity Calculation

The primary peak in the sample chromatogram should be identified by comparing its retention time with that of the reference standard. The purity of the sample is calculated using the area percent method, assuming that all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This involves multiple injections of the reference standard to evaluate parameters such as retention time precision, peak area precision, tailing factor, and theoretical plates.

Parameter Acceptance Criteria
Retention Time RSD ≤ 2.0%
Peak Area RSD ≤ 2.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Addressing Chirality: The Next Step

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. While the reversed-phase method described here is suitable for achiral purity analysis, it will not separate these enantiomers. For applications where the stereochemical purity is critical, a chiral HPLC method is necessary.

Developing a chiral separation often involves screening a variety of chiral stationary phases (CSPs) with different mobile phases.[7][8] Polysaccharide-based CSPs are a common starting point for the separation of a wide range of chiral compounds.[7] The use of chiral mobile phase additives is another approach to achieve enantiomeric separation on an achiral column.[9][10]

Chiral Method Development Workflow

Chiral_Method_Dev Start Racemic Standard of This compound Screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screening MobilePhase Test Different Mobile Phases (Normal-phase, Reversed-phase, Polar Organic) Screening->MobilePhase Optimization Optimize Separation (Flow rate, Temperature, Mobile Phase Composition) MobilePhase->Optimization Validation Method Validation Optimization->Validation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Methylcyclohex-3-en-1-yl)methanol by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (4-methylcyclohex-3-en-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the distillation of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the successful purification of your target molecule.

Understanding the Compound: Physicochemical Properties

This compound is a cyclic alcohol with the molecular formula C₈H₁₄O.[1][2][3] A thorough understanding of its physical properties is crucial for designing an effective distillation protocol.

PropertyValueSource
Molecular Weight 126.2 g/mol [1][2]
Boiling Point 105 °C at 20 Torr[1]
Predicted Density 0.925 ± 0.06 g/cm³[1]
Predicted pKa 14.96 ± 0.10[1]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the distillation of this compound.

1. Should I use simple or fractional distillation?

The choice between simple and fractional distillation depends on the boiling points of the impurities present in your crude product.[4][5]

  • Simple distillation is effective for separating components with a significant difference in boiling points, typically greater than 25-30 °C.[4][5] It is also suitable for separating a liquid from solid impurities.[6]

  • Fractional distillation is necessary when separating compounds with close boiling points.[5][6][7] The fractionating column provides a larger surface area for repeated vaporization and condensation cycles, leading to a better separation.[7]

Given that the synthesis of this compound may involve starting materials and byproducts with boiling points that are not drastically different, fractional distillation is generally the more prudent choice to ensure high purity.[7][8]

2. Is vacuum distillation necessary?

3. What are the potential impurities I should be aware of?

The potential impurities will largely depend on the synthetic route used to prepare this compound. Common impurities could include:

  • Unreacted starting materials: Such as 4-methylcyclohex-3-en-1-one.

  • Solvents: Used in the reaction or workup.

  • Byproducts: From side reactions. For instance, if prepared by the reduction of the corresponding aldehyde, the unreacted aldehyde might be present.

  • Water: Which can form azeotropes with alcohols and affect the distillation process.[12]

4. What are the key safety precautions for this distillation?

The distillation of any alcohol requires strict adherence to safety protocols due to their flammable nature.[13][14]

  • Ventilation: Always perform distillations in a well-ventilated fume hood to prevent the accumulation of flammable vapors.[13][14][15]

  • Heat Source: Use a controlled and stable heat source, such as a heating mantle with a stirrer, and avoid open flames.[14]

  • Glassware: Inspect all glassware for cracks or defects before use to prevent breakage under vacuum or heat.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]

  • Fire Safety: Keep a fire extinguisher and a fire blanket readily accessible.[14][15]

  • Unattended Operation: Never leave a distillation unattended.[15][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the distillation of this compound.

Problem 1: No distillate is being collected.

  • Possible Cause 1: Insufficient Heating. The temperature of the heating mantle may be too low to bring the compound to its boiling point at the applied pressure.

    • Solution: Gradually increase the temperature of the heating mantle. Ensure the thermometer is correctly placed to accurately measure the vapor temperature.[7]

  • Possible Cause 2: Vacuum Leak. A leak in the system will result in a higher pressure, and consequently, a higher boiling point will be required.

    • Solution: Check all joints and connections for proper sealing. Ensure that any ground glass joints are properly greased if necessary.

  • Possible Cause 3: Condenser is too efficient. If the cooling water in the condenser is too cold or the flow rate is too high, the vapor may be condensing and returning to the distillation flask instead of reaching the collection flask.

    • Solution: Reduce the flow rate of the cooling water or use slightly warmer water.

Problem 2: The distillation rate is very slow.

  • Possible Cause 1: Inadequate Heating or Insulation. The system may be losing too much heat to the surroundings.

    • Solution: Increase the heating mantle temperature. Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.[7]

  • Possible Cause 2: Bumping. The liquid may not be boiling smoothly, leading to intermittent and slow distillation.

    • Solution: Use a magnetic stirrer or boiling chips to ensure smooth boiling.

Problem 3: The temperature is fluctuating during distillation.

  • Possible Cause 1: Presence of Multiple Components. A fluctuating temperature often indicates that a mixture of compounds with different boiling points is distilling.[17]

    • Solution: If using fractional distillation, this is expected as different fractions are collected. If a pure compound is expected, the crude product is likely a mixture, and careful collection of fractions at stable temperature ranges is necessary.

  • Possible Cause 2: Unstable Heat Source or Vacuum. Fluctuations in the heating mantle's output or the vacuum pump's performance can cause the boiling to be uneven.

    • Solution: Ensure the heat source is stable and the vacuum is constant. Use a vacuum regulator if available.

Problem 4: The collected distillate is impure.

  • Possible Cause 1: Distillation was too rapid. A fast distillation rate does not allow for proper equilibration between the liquid and vapor phases in the fractionating column, leading to poor separation.[7]

    • Solution: Reduce the heating to slow down the distillation rate. A general rule of thumb is to collect distillate at a rate of 1-2 drops per second.

  • Possible Cause 2: Inefficient Fractionating Column. The column may not have enough theoretical plates for the separation of closely boiling components.

    • Solution: Use a longer or more efficient fractionating column (e.g., a Vigreux or packed column).[7]

  • Possible Cause 3: Azeotrope Formation. The compound may form an azeotrope with a solvent or impurity, which is a mixture that boils at a constant temperature and has a constant composition.

    • Solution: Research potential azeotropes for your system.[12] It may be necessary to use a different purification technique or a different solvent system to break the azeotrope.

Problem 5: The compound appears to be decomposing in the distillation flask.

  • Possible Cause 1: Excessive Temperature. The distillation temperature is too high, causing thermal degradation.

    • Solution: Use a higher vacuum to lower the boiling point of the compound.[9][11] Ensure the heating mantle is not set to an excessively high temperature.

  • Possible Cause 2: Presence of Acidic or Basic Impurities. Traces of acid or base from the synthesis can catalyze decomposition at elevated temperatures.

    • Solution: Neutralize the crude product with a mild aqueous wash (e.g., sodium bicarbonate solution for acidic impurities or dilute ammonium chloride for basic impurities) and thoroughly dry it before distillation.[18]

Experimental Workflow Diagrams

Diagram 1: Decision Tree for Distillation Method

DistillationChoice start Crude this compound boiling_point_diff Boiling point difference of impurities > 25-30°C? start->boiling_point_diff simple_dist Simple Distillation boiling_point_diff->simple_dist Yes fractional_dist Fractional Distillation boiling_point_diff->fractional_dist No thermal_stability Thermally stable at atmospheric boiling point? simple_dist->thermal_stability fractional_dist->thermal_stability vacuum_dist Perform under Vacuum thermal_stability->vacuum_dist No atm_dist Perform at Atmospheric Pressure thermal_stability->atm_dist Yes final_product Pure Product vacuum_dist->final_product atm_dist->final_product

Caption: Decision tree for selecting the appropriate distillation method.

Diagram 2: Troubleshooting Workflow for Distillation

TroubleshootingWorkflow start Distillation Issue Identified check_temp Check Temperature (Heating & Vapor) start->check_temp check_vacuum Check Vacuum (Gauge & Leaks) start->check_vacuum check_boiling Check for Smooth Boiling start->check_boiling check_rate Check Distillation Rate start->check_rate analyze_purity Analyze Distillate Purity start->analyze_purity adjust_heat Adjust Heating check_temp->adjust_heat seal_leaks Seal Leaks check_vacuum->seal_leaks add_stirring Add Stirring/Boiling Chips check_boiling->add_stirring adjust_rate Adjust Distillation Rate check_rate->adjust_rate improve_separation Improve Separation (e.g., better column) analyze_purity->improve_separation resolved Issue Resolved adjust_heat->resolved seal_leaks->resolved add_stirring->resolved adjust_rate->resolved improve_separation->resolved

Caption: A systematic workflow for troubleshooting common distillation problems.

References

  • DAEYOO. (2024, July 23). Safety Precautions When Distilling Alcohol.
  • Arishtam India. (2024, April 18). Safety & Precautions in Distillation.
  • Luna Technologies. (n.d.). Decoding Distillation: Simple vs Fractional.
  • StudySmarter. (2024, August 27). Vacuum Distillation: Setup & Advantages.
  • Georgia Institute of Technology. (n.d.). Distillations | Environmental Health & Safety.
  • Chem Not Cheem. (2020, December 5). Simple distillation vs fractional distillation | O Level Chemistry Notes.
  • PrimeStills. (2017, November 10). Distillation Safety Tips.
  • Oregon Occupational Safety and Health. (n.d.). OSHA FACT SHEET Craft distilleries.
  • Distillique. (2020, January 14). Different Distillation Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Maratek. (2023, September 26). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents.
  • Wikipedia. (n.d.). Vacuum distillation.
  • Sciencemadness Discussion Board. (2020, August 13). Distilling esters with very high boiling points?.
  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube.
  • Wikipedia. (n.d.). Azeotrope tables.
  • ChemicalBook. (n.d.). (4-methyl-3-cyclohexen-1-yl)methanol(SALTDATA: FREE).
  • Chem-space. (n.d.). This compound.
  • ChemicalBook. (n.d.). (4-METHYL-CYCLOHEX-3-ENYL)-METHANOL Product Description.
  • ResearchGate. (2025, August 7). Theoretical kinetic investigation of thermal decomposition of methylcyclohexane.

Sources

Technical Support Center: Synthesis of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming low yield in (4-Methylcyclohex-3-en-1-yl)methanol synthesis.

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this compound. Low yields in this multi-step synthesis are a common issue, often stemming from suboptimal conditions in either the initial cycloaddition or the final reduction step. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experimental outcomes.

Synthetic Pathway Overview

The most common and efficient route to this compound is a two-step process. It begins with a Diels-Alder reaction between isoprene and methyl acrylate to form the ester intermediate, methyl 4-methylcyclohex-3-enecarboxylate. This is followed by the reduction of the ester to the target primary alcohol.

Synthetic_Workflow cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Ester Reduction Isoprene Isoprene Ester_Intermediate Methyl 4-methylcyclohex-3-enecarboxylate Isoprene->Ester_Intermediate Lewis Acid Catalyst Methyl_Acrylate Methyl_Acrylate Methyl_Acrylate->Ester_Intermediate Reduction 1. LiAlH₄, Anhydrous Ether 2. H₃O⁺ workup Ester_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Overall two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind common problems and providing actionable solutions.

Part 1: The Diels-Alder Reaction (Isoprene + Methyl Acrylate)

Question: My Diels-Alder reaction has a very low conversion rate or fails to proceed. What are the primary causes?

Answer: Low conversion in this cycloaddition is typically linked to reaction kinetics and equilibrium.

  • Thermal Conditions: The uncatalyzed reaction requires elevated temperatures (often 110-140°C) to proceed at a reasonable rate.[1] However, the Diels-Alder reaction is reversible, and excessively high temperatures can favor the retro-Diels-Alder reaction, leading to a low yield of the desired cycloadduct.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃) is highly recommended.[2][3] Lewis acids coordinate to the carbonyl oxygen of methyl acrylate, making it a more potent dienophile and significantly accelerating the reaction rate. This often allows the reaction to be performed at lower temperatures, minimizing the retro-reaction.[2][4]

  • Reagent Purity: Ensure both isoprene and methyl acrylate are pure and free of polymerization inhibitors, which are often added for storage. Passing the reagents through a column of activated alumina can remove these inhibitors.

Question: I am getting a mixture of two major products. How can I improve the regioselectivity for the desired 'para' isomer (methyl 4-methylcyclohex-3-enecarboxylate)?

Answer: The reaction between the asymmetrical diene (isoprene) and the asymmetrical dienophile (methyl acrylate) can lead to two regioisomers: the desired para adduct and the undesired meta adduct.[5]

  • Electronic Effects: In the uncatalyzed reaction, the formation of a mixture is common. The selectivity is governed by the orbital coefficients of the frontier molecular orbitals (HOMO of the diene, LUMO of the dienophile).

  • Improving Selectivity with Catalysts: Lewis acid catalysis is the most effective method to enhance regioselectivity. The catalyst coordinates to the dienophile, altering its electronic structure and exaggerating the differences in the LUMO coefficients, which strongly favors the formation of the para product.[2][6] Sn-Beta zeolites have also been shown to be effective solid Lewis acid catalysts that favor the para-adduct.[3]

Question: My reaction mixture turned into a solid mass (polymerized). How can I prevent this?

Answer: Both isoprene and methyl acrylate can undergo radical polymerization, especially at the elevated temperatures often required for the uncatalyzed Diels-Alder reaction.

  • Temperature Control: As discussed, using a Lewis acid catalyst allows for lower reaction temperatures, which significantly reduces the rate of polymerization.

  • Inhibitors: While storage inhibitors should be removed before the reaction, adding a small amount of a radical inhibitor like hydroquinone to the reaction mixture can be beneficial, especially during thermal reactions.

  • Reaction Time: Do not run the reaction for an unnecessarily long time. Monitor its progress by TLC or GC and stop it once the starting materials have been consumed.

Part 2: The Reduction of the Ester Intermediate

Question: My ester reduction with LiAlH₄ is incomplete, and I recover a significant amount of starting material. What went wrong?

Answer: This is a frequent issue and almost always points to problems with the reducing agent or the reaction conditions.

  • Anhydrous Conditions are Critical: Lithium aluminum hydride (LiAlH₄) reacts violently and exothermically with water and other protic sources (like alcohols).[7][8] Any moisture in the solvent, glassware, or on the starting ester will consume the LiAlH₄, rendering it ineffective for the reduction. Ensure all glassware is oven-dried, and the solvent (typically THF or diethyl ether) is rigorously anhydrous.

  • LiAlH₄ Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride (H⁻).[9] The first hydride adds to the carbonyl, and after the methoxy group is eliminated to form an intermediate aldehyde, a second hydride reduces the aldehyde.[9] Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ is theoretically needed for every 1 equivalent of ester. In practice, it is crucial to use an excess (typically 1.5 to 2.0 equivalents of LiAlH₄) to ensure complete reaction and to compensate for any minor exposure to moisture.

  • Reagent Quality: LiAlH₄ is a fine powder that can degrade upon exposure to air and moisture.[8] Always use a fresh bottle or a properly stored, unopened container of the reagent.

Question: My yield is very low after the aqueous work-up. Where did my product go?

Answer: Product loss during the work-up of an LiAlH₄ reaction is common and usually relates to the quenching procedure or extraction.

  • Improper Quenching: The quenching of excess LiAlH₄ is highly exothermic. Adding water or acid too quickly can cause the solvent to boil violently, leading to loss of product. The standard and safest procedure is a sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off.

  • Emulsion Formation: A poorly executed quench can result in a gelatinous aluminum hydroxide precipitate that is very difficult to filter and can trap a significant amount of the product. If this occurs, adding Rochelle's salt (sodium potassium tartrate) and stirring for several hours can help break up the emulsion by chelating the aluminum salts.

  • Incomplete Extraction: this compound has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) of the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover all of the product.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for this two-step synthesis? A realistic, optimized yield for the two-step sequence is in the range of 60-75%. The Diels-Alder step can often achieve >85% yield with good regioselectivity, and the LiAlH₄ reduction can proceed with >90% yield under optimal conditions.

Q2: How can I confirm the structures of my intermediate ester and final alcohol product? Standard spectroscopic methods are essential:

  • ¹H NMR: For the ester, look for the characteristic singlet for the methyl ester protons (~3.7 ppm). For the final alcohol, this peak will disappear and be replaced by a new signal for the CH₂OH protons (~3.5 ppm) and a broad singlet for the OH proton.

  • IR Spectroscopy: The ester will show a strong C=O stretch at ~1735 cm⁻¹. This will be absent in the product, which will instead display a strong, broad O-H stretch around 3300-3400 cm⁻¹.

  • GC-MS: This is excellent for confirming the molecular weight of the parent ion and assessing the purity of the product.

Q3: What are the most critical safety precautions for this synthesis?

  • LiAlH₄ Handling: This is the most significant hazard. LiAlH₄ is a pyrophoric solid that reacts violently with water to produce flammable hydrogen gas.[8] It must be handled under an inert atmosphere (nitrogen or argon) in a fume hood. Never work with it near open water baths.

  • Solvents: Diethyl ether and THF are extremely flammable. Perform all reactions and extractions in a well-ventilated fume hood away from ignition sources.

  • Diels-Alder Reaction: If performing the reaction under pressure in a sealed tube, use a blast shield.

Optimized Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL).

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Slowly add aluminum chloride (AlCl₃) (1.2 equivalents) in portions.

  • Dienophile Addition: Add methyl acrylate (1.0 equivalent), freshly passed through basic alumina, dropwise to the stirred suspension. Stir for 15 minutes at 0°C.

  • Diene Addition: Add isoprene (1.5 equivalents), also freshly passed through basic alumina, dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Upon completion, slowly pour the reaction mixture into a flask containing ice-cold 1M HCl (100 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (2x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation.

Protocol 2: LiAlH₄ Reduction of Methyl 4-methylcyclohex-3-enecarboxylate
  • Setup: To an oven-dried, 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether (150 mL).

  • Ester Addition: Dissolve the ester intermediate (1.0 equivalent) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Critical Step): Cool the reaction flask back to 0°C. Cautiously and very slowly, add the following dropwise in sequence:

    • 'X' mL of water (where 'X' is the mass in grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration: A white, granular precipitate should form. Allow the mixture to stir for 30 minutes until it becomes easily filterable. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrate, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol. The product can be further purified by vacuum distillation.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing the source of low yield.

Troubleshooting_Tree Start Problem: Low Final Yield of Alcohol Check_Intermediate Analyze Purity of Ester Intermediate (Step 1 Product) Start->Check_Intermediate Intermediate_OK Purity >95%? Check_Intermediate->Intermediate_OK Intermediate_Bad Purity Low or Byproducts Present Intermediate_OK->Intermediate_Bad No Analyze_Reduction Troubleshoot Reduction Step (Step 2) Intermediate_OK->Analyze_Reduction Yes Troubleshoot_DA Troubleshoot Diels-Alder: - Check catalyst activity - Verify reagent purity - Optimize temperature/time - Re-purify ester via distillation Intermediate_Bad->Troubleshoot_DA Reduction_Incomplete Incomplete Reaction? Analyze_Reduction->Reduction_Incomplete Yes_Incomplete Yes Reduction_Incomplete->Yes_Incomplete Yes No_Complete No, starting material consumed Reduction_Incomplete->No_Complete No Check_LiAlH4 Verify LiAlH₄: - Use fresh, high-quality reagent - Ensure anhydrous conditions - Use sufficient excess (1.5-2.0 eq) Yes_Incomplete->Check_LiAlH4 Check_Workup Investigate Work-up/Extraction: - Was quenching done slowly at 0°C? - Did a gelatinous precipitate form? - Were multiple extractions performed? No_Complete->Check_Workup

Caption: A decision tree for troubleshooting low yields in the synthesis.

Data Summary

ParameterUncatalyzed Diels-AlderLewis Acid-Catalyzed Diels-Alder
Typical Temperature 110 - 140 °C[1]0 °C to Room Temperature[4]
Typical Catalyst NoneAlCl₃, SnCl₄, BF₃·OEt₂[2]
Reaction Rate SlowFast
Regioselectivity (para:meta) Moderate (e.g., ~70:30)High to Excellent (>95:5)[6]
Common Issues Polymerization, Retro-Diels-AlderCatalyst sensitivity to moisture

References

  • Bloom Tech. (2024). Can Lithium Aluminum Hydride Reduce Esters?7.

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. 9.

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. 10.

  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. 8.

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 11.

  • ResearchGate. (2025). The uncatalyzed and Lewis‐acid(LA)‐catalyzed Diels–Alder reactions....

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. .

  • PubMed. (2013). Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. .

  • OSTI.GOV. (1999). Isoprene/methyl acrylate Diels-Alder reaction in supercritical carbon dioxide. .

  • Quora. (2014). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?.

  • ResearchGate. (n.d.). Diels–Alder reactions of isoprene (1) and acrylic acid (2). .

  • ACS Publications. (1963). Diels—Alder Reactions. II. The Independence of Reaction Temperature and Mode of Addition in the Isoprene—Methyl Acrylate Diels-Alder Reaction. .

  • University of Missouri-St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. .

  • Royal Society of Chemistry. (2018). Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers. .

  • ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. .

  • Quora. (2019). How to improve the percent yield in Grignard reaction. .

  • ChemSynthesis. (n.d.). 1-(4-methyl-3-cyclohexen-1-yl)ethanol. .

  • ChemRxiv. (2025). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. .

  • MDPI. (n.d.). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. .

  • BenchChem. (2025). Synthesis of 3-Methylcyclohex-3-en-1-one: An In-depth Technical Guide. .

  • Scribd. (n.d.). 4-Methylcyclohexene Synthesis Lab. .

  • Reddit. (2016). Need help with 4-Methylcyclohexene synthesis yields. .

  • MDPI. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. .

  • Bartleby. (n.d.). Reaction of isoprene (2-methyl-1,3-butadiene) with ethyl propenoate gives a mixture of two.... .

  • UPB. (2015). OPTIMIZATION OF A METHANOL SYNTHESIS REACTOR. .

  • BenchChem. (n.d.). Synthetic Routes to Flavor Compounds from 1-Methylcyclohex-2-en-1-ol: Application Notes and Protocols. .

  • MDPI. (2024). Optimization of methanol yield and carbon dioxide utilization in methanol synthesis process. .

  • ResearchGate. (2025). Optimization of Methanol Synthesis. .

  • MDPI. (2018). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. .

  • Hit2Lead. (n.d.). (4-methyl-3-cyclohexen-1-yl)methanol. .

  • YouTube. (2015). Diels Alder Reaction Mechanism and Product Trick by Leah4sci. .

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Technical Support Center: Stereoselective Synthesis of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (4-Methylcyclohex-3-en-1-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter in your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your synthetic route and achieve high stereoselectivity.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions regarding the synthesis and stereocontrol of this compound.

Q1: What is the most common synthetic route to this compound and where are the key stereocenters established?

The most prevalent and versatile approach to synthesizing this compound involves a two-step process:

  • Diels-Alder Reaction: A [4+2] cycloaddition between isoprene (the diene) and a suitable dienophile, such as methyl acrylate, forms the cyclohexene ring.[1][2][3] This reaction establishes the first stereocenter at the C1 position of the resulting methyl 4-methylcyclohex-3-ene-1-carboxylate.[4] The regioselectivity of this reaction is also critical, favoring the "para" adduct.

  • Reduction of the Ester: The ester functionality of the Diels-Alder adduct is then reduced to the primary alcohol, yielding this compound. This reduction step does not typically affect the existing stereocenter but its efficiency is crucial for the overall yield.

The key to achieving high stereoselectivity in the final product lies in controlling the stereochemistry of the Diels-Alder reaction.

Q2: What are the primary challenges in achieving high stereoselectivity in this synthesis?

The main hurdles in obtaining a stereochemically pure product are:

  • Controlling Diastereoselectivity in the Diels-Alder Reaction: The cycloaddition can lead to the formation of both endo and exo diastereomers. While the endo product is often kinetically favored, reaction conditions can influence the ratio.[5]

  • Achieving High Enantioselectivity: For applications requiring a single enantiomer, the Diels-Alder reaction must be rendered enantioselective. This is typically accomplished using chiral Lewis acid catalysts or chiral auxiliaries.[6][7][8][9]

  • Maintaining Stereochemical Integrity: Subsequent reaction steps, particularly the reduction of the ester, should not compromise the stereochemistry established during the cycloaddition.

Q3: What general strategies can be employed to improve the stereoselectivity of the Diels-Alder reaction?

Several powerful methods have been developed to influence the stereochemical outcome of the Diels-Alder reaction:[9]

  • Chiral Lewis Acid Catalysis: The use of chiral Lewis acids can create a chiral environment around the dienophile, favoring the formation of one enantiomer over the other.[6][7][8] Examples include complexes of copper, boron, and aluminum with chiral ligands.[7][8]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile can effectively block one face of the molecule, directing the approach of the diene and leading to a diastereoselective cycloaddition. The auxiliary can be cleaved in a subsequent step.

  • Organocatalysis: Small organic molecules can also serve as catalysts to promote enantioselective Diels-Alder reactions.[9]

II. Troubleshooting Guide: Diels-Alder Reaction

This section provides detailed troubleshooting for specific issues that may arise during the Diels-Alder cycloaddition of isoprene and methyl acrylate.

Problem 1: Low Diastereoselectivity (Poor endo/exo Ratio)

Q: My Diels-Alder reaction is producing a nearly 1:1 mixture of endo and exo isomers. How can I favor the formation of the desired diastereomer?

A: The endo/exo selectivity in a Diels-Alder reaction is influenced by both kinetic and thermodynamic factors.

Scientific Rationale: The endo product is often the kinetic product due to favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the diene. However, the exo product is typically the more thermodynamically stable isomer due to reduced steric hindrance.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures will favor the kinetically controlled endo product.

  • Choice of Lewis Acid: The nature of the Lewis acid catalyst can significantly influence the endo/exo ratio. Some Lewis acids can enhance the secondary orbital interactions, thereby increasing the preference for the endo adduct. It is advisable to screen a variety of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) to find the optimal catalyst for your specific system.[10]

  • Solvent Effects: The polarity of the solvent can impact the transition state energies. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile) may improve the diastereoselectivity.[9]

Problem 2: Poor Enantioselectivity with Chiral Lewis Acid Catalysis

Q: I am using a chiral Lewis acid catalyst, but the enantiomeric excess (ee) of my product is low. What factors could be contributing to this and how can I improve it?

A: Achieving high enantioselectivity with a chiral Lewis acid catalyst requires careful optimization of several reaction parameters.

Scientific Rationale: Chiral Lewis acids function by coordinating to the dienophile, creating a sterically defined environment that directs the approach of the diene to one face of the dienophile.[6][8] The effectiveness of this stereodifferentiation depends on the precise geometry of the catalyst-substrate complex.

Troubleshooting Steps:

  • Catalyst Loading: Ensure the optimal catalyst loading is used. While catalytic amounts are required, too low a concentration may result in a significant uncatalyzed background reaction, which will be non-selective. Conversely, high catalyst loadings are not always beneficial and can sometimes lead to aggregation or side reactions. A typical starting point is 5-20 mol%.

  • Ligand Choice: The structure of the chiral ligand is paramount. Subtle changes in the ligand's steric and electronic properties can have a profound impact on enantioselectivity. If using a common catalyst system (e.g., a copper-bis(oxazoline) complex), consider evaluating different ligand derivatives.[11]

  • Counterion Effects: For cationic Lewis acids, the nature of the counterion can influence the catalyst's activity and selectivity.[7]

  • Water and Air Sensitivity: Many Lewis acids are sensitive to moisture and oxygen. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The presence of water can deactivate the catalyst.

  • Temperature Optimization: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the two diastereomeric transition states.

Experimental Workflow: Screening Chiral Lewis Acids for Enantioselectivity

cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization Loop start Dry Glassware & Reagents inert Inert Atmosphere (Ar/N2) start->inert catalyst Add Chiral Lewis Acid (e.g., Cu(OTf)2 + Ligand) inert->catalyst dienophile Add Dienophile (Methyl Acrylate) catalyst->dienophile cool Cool to Low Temp (e.g., -78 °C) dienophile->cool diene Add Diene (Isoprene) cool->diene quench Quench Reaction diene->quench workup Aqueous Workup quench->workup purify Purification (Chromatography) workup->purify analyze Chiral HPLC/GC Analysis (Determine ee) purify->analyze evaluate Evaluate ee & Yield analyze->evaluate modify Modify Conditions: - Catalyst - Ligand - Solvent - Temperature evaluate->modify Low ee modify->catalyst

Caption: Workflow for optimizing enantioselectivity in a chiral Lewis acid-catalyzed Diels-Alder reaction.

III. Troubleshooting Guide: Reduction of the Ester

This section focuses on potential issues during the reduction of methyl 4-methylcyclohex-3-ene-1-carboxylate to this compound.

Problem 3: Incomplete Reduction or Formation of Byproducts

Q: My reduction of the ester to the alcohol is sluggish, or I am observing the formation of byproducts. How can I achieve a clean and complete conversion?

A: The choice of reducing agent and reaction conditions are critical for a successful and clean reduction of the ester.

Scientific Rationale: Esters are less reactive towards nucleophilic attack than aldehydes or ketones. Therefore, a powerful reducing agent is typically required.[12] The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of the methoxy group to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.[12]

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and common reagent for ester reductions.[12][13] It is highly effective but can also reduce other functional groups if present. It is also highly reactive with protic solvents and moisture.

    • Lithium Borohydride (LiBH₄): A milder alternative to LiAlH₄, LiBH₄ is often used for the selective reduction of esters in the presence of other functional groups like carboxylic acids or amides.[13]

    • Diisobutylaluminium Hydride (DIBAL-H): At low temperatures, DIBAL-H can be used to reduce esters to aldehydes. However, by using an excess of the reagent and/or warming the reaction, the reduction can proceed to the alcohol.

  • Reaction Conditions:

    • Stoichiometry: Ensure at least two equivalents of hydride are used per equivalent of ester, as two hydrides are consumed in the reaction. Using a slight excess (e.g., 2.5-3 equivalents) is common to ensure complete conversion.

    • Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard for LiAlH₄ and LiBH₄ reductions.

    • Temperature: The initial addition of the reducing agent is often done at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.

  • Workup Procedure: A careful workup is essential to quench the excess reducing agent and isolate the product. A common procedure for LiAlH₄ reductions is the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate the aluminum salts, which can then be filtered off.

Data Summary: Comparison of Reducing Agents for Ester Reduction
Reducing AgentRelative ReactivityFunctional Group ToleranceTypical SolventsKey Considerations
LiAlH₄Very HighLowTHF, Et₂OHighly reactive with water and protic solvents.[12][13]
LiBH₄HighModerateTHF, Et₂OMilder than LiAlH₄, more selective.[13]
NaBH₄LowHighProtic SolventsGenerally does not reduce esters.
DIBAL-HModerateHighToluene, HexanesCan be stopped at the aldehyde stage at low temperatures.

IV. Detailed Experimental Protocols

Protocol 1: Enantioselective Diels-Alder Reaction using a Chiral Copper(II)-Bis(oxazoline) Catalyst

This protocol is a representative example and may require optimization for specific substrates and desired outcomes.

  • Catalyst Preparation:

    • To an oven-dried flask under an argon atmosphere, add Cu(OTf)₂ (0.1 equivalents) and the chiral bis(oxazoline) ligand (0.11 equivalents).

    • Add anhydrous dichloromethane (CH₂Cl₂) and stir the mixture at room temperature for 1-2 hours until a homogeneous solution is formed.[11]

  • Reaction:

    • Cool the catalyst solution to the desired temperature (e.g., -78 °C).

    • Add methyl acrylate (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

    • Slowly add freshly distilled isoprene (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at the low temperature, monitoring its progress by TLC or GC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Reduction of Methyl 4-methylcyclohex-3-ene-1-carboxylate with LiAlH₄
  • Setup:

    • To an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.5 equivalents) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction:

    • Dissolve methyl 4-methylcyclohex-3-ene-1-carboxylate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to drive the reaction to completion (monitor by TLC).

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add water (x mL, where x = grams of LiAlH₄ used) dropwise.

    • Add 15% aqueous NaOH (x mL).

    • Add water (3x mL) and stir the mixture vigorously until a granular precipitate forms.

    • Filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

    • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification:

    • If necessary, purify the product by flash column chromatography or distillation.

V. Logical Relationships Diagram

cluster_DA_control Stereocontrol Point 1 cluster_Reduction_control Process Control Point 2 Start Isoprene + Methyl Acrylate DA Diels-Alder Reaction Start->DA Ester Methyl 4-methylcyclohex-3-ene-1-carboxylate DA->Ester Reduction Ester Reduction Ester->Reduction Alcohol This compound Reduction->Alcohol Catalyst Chiral Lewis Acid or Auxiliary Catalyst->DA Temp1 Temperature Temp1->DA Solvent1 Solvent Solvent1->DA Reagent Reducing Agent (e.g., LiAlH4) Reagent->Reduction Temp2 Temperature Temp2->Reduction Workup Workup Workup->Reduction

Caption: Key control points in the synthesis of this compound.

References

  • Ryu, D. H., & Corey, E. J. (2003). A New Cationic, Chiral Catalyst for Highly Enantioselective Diels−Alder Reactions. Organic Letters, 5(5), 765–766. [Link]

  • Bloch, R. (2007). Asymmetric Catalysis of Diels–Alder Reaction. In Asymmetric Catalysis on C–C Bonds (pp. 1-66). Wiley-VCH. [Link]

  • Pilli, R. A., & de Meijere, A. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions. Journal of the Brazilian Chemical Society, 11, 287-313. [Link]

  • Wikipedia contributors. (2024, January 12). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Thomson, R. J., & TRUST, B. M. (2005). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 127(29), 10128-10129. [Link]

  • Findlater, M., et al. (2019). Iron catalysed selective reduction of esters to alcohols. Request PDF. [Link]

  • Poater, A., et al. (2015). The uncatalyzed and Lewis-acid(LA)-catalyzed Diels–Alder reactions between isoprene and methyl acrylate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: Reagents for Organic Synthesis. Andrew G Myers Research Group. [Link]

  • Química Organica.org. (n.d.). Reduction of esters to alcohols. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • Galiano-Roth, A. S., et al. (2013). Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. ChemPlusChem, 78(9), 1134-1141. [Link]

  • Verboekend, D., et al. (2014). Lewis acid Sn-Beta catalysts for the cycloaddition of isoprene and methyl acrylate: a greener route to bio-derived monomers. Catalysis Science & Technology, 4(8), 2346-2350. [Link]

  • Joshel, L. M., & Butz, L. W. (1941). Diels—Alder Reactions. II. The Independence of Reaction Temperature and Mode of Addition in the Isoprene—Methyl Acrylate Diels-Alder Reaction. The Journal of Organic Chemistry, 6(5), 603-608. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclohexene‐carbaldehydes via Michael/retro‐oxa‐Michael/Michael/aldol condensation reaction. [Link]

  • Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid. [Link]

  • ResearchGate. (2023). A Stereoselective Synthesis of 4′‐α‐Fluoro‐methyl Carbocyclic Nucleoside Analogs. [Link]

  • Beilstein Journals. (2024). The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. [Link]

  • Pharmaffiliates. (n.d.). 4-Methylcyclohex-3-ene-1-carboxylic Acid. [Link]

  • PubChem. (n.d.). Methyl 4-methyl-3-cyclohexene-1-carboxylate. [Link]

  • ResearchGate. (2009). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. [Link]

  • PubChem. (n.d.). 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol. [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one. [Link]

  • Wikipedia contributors. (2024, January 10). Ozonolysis. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Stability issues of (4-Methylcyclohex-3-en-1-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of (4-Methylcyclohex-3-en-1-yl)methanol during storage. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to identify, mitigate, and resolve common stability issues encountered in a laboratory setting. Our recommendations are grounded in established principles of organic chemistry and analytical science to ensure the integrity of your research and development activities.

Introduction

This compound is a valuable chiral building block and intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). As with many terpene-derived allylic alcohols, its chemical structure, containing both a reactive double bond and a primary alcohol, presents inherent stability challenges. Improper handling and storage can lead to degradation, introducing impurities that may compromise experimental outcomes, affect product efficacy, and pose safety risks.[1] This guide is designed to equip you with the knowledge and tools necessary to maintain the purity and stability of this critical reagent.

Part 1: Frequently Asked Questions (FAQs) about Stability

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary factors that can cause this compound to degrade during storage?

A1: The degradation of this compound is primarily influenced by three factors:

  • Atmosphere (Oxygen): The allylic C-H bonds in the molecule are susceptible to radical-initiated autoxidation in the presence of oxygen. This process can be accelerated by light and heat.

  • Temperature: Elevated temperatures can increase the rate of oxidation and other degradation reactions. Some supplier information suggests storage at room temperature, but for long-term stability, cooler temperatures are advisable.[2]

  • Light (UV Radiation): UV light can provide the energy to initiate radical chain reactions, leading to autoxidation.[3]

Q2: I've noticed a change in the color and/or odor of my stored this compound. What could be the cause?

A2: A change in color (e.g., yellowing) or the development of a sharp, unpleasant odor is a strong indicator of degradation. This is often due to the formation of oxidation products, such as aldehydes, ketones, or carboxylic acids, which can have distinct smells and absorb light differently than the pure alcohol.

Q3: How can I be sure that the this compound I'm using is pure and has not degraded?

A3: Visual inspection is not sufficient to confirm purity. The most reliable method is to perform an analytical purity assessment. We recommend Gas Chromatography with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) to separate and identify the parent compound and any potential impurities. A detailed protocol for this analysis is provided in Part 3 of this guide.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (see Q5), the compound should remain stable for an extended period. However, without specific long-term stability data from the manufacturer, we recommend re-analyzing the material after one year of storage, or sooner if you suspect degradation.

Q5: What are the ideal storage conditions for this compound to ensure its long-term stability?

A5: Based on the chemical properties of allylic alcohols and general best practices, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated)Reduces the rate of chemical degradation, including oxidation.
Atmosphere Inert atmosphere (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing autoxidation.
Container Amber glass bottle with a tight-fitting capProtects from light and prevents exposure to air and moisture.
Headspace Minimize headspace in the containerReduces the amount of oxygen available for reaction.

Table 1: Recommended Storage Conditions for this compound

Part 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound, leading to the presence of uncharacterized impurities that may interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Purity: Immediately perform a purity analysis of your this compound stock using the GC-MS protocol in Part 3 .

    • Compare to a Standard: If possible, compare the results to a freshly opened or certified standard.

    • Isolate the Variable: If impurities are detected, obtain a new, verified lot of the starting material and repeat the experiment under identical conditions.

Problem 2: Appearance of new, unexpected peaks in your reaction monitoring (e.g., by TLC, LC-MS, or GC-MS).

  • Possible Cause: The new peaks could be degradation products of this compound that are carried through your reaction or are interfering with the analysis.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a GC-MS of your this compound to see if the unexpected peaks are present from the start.

    • Consider Potential Degradation Pathways: The primary degradation pathway is likely oxidation of the allylic alcohol to the corresponding aldehyde or carboxylic acid. Other possibilities include isomerization of the double bond or acid-catalyzed rearrangements.

    • Consult the Flowchart: Follow the troubleshooting workflow outlined below.

Troubleshooting_Workflow start Inconsistent Experimental Results or Unexpected Peaks check_purity Analyze Purity of this compound via GC-MS start->check_purity is_pure Is the material >98% pure? check_purity->is_pure new_lot Procure a new, certified lot of the material. is_pure->new_lot No problem_solved Problem Resolved is_pure->problem_solved Yes re_run Repeat experiment with the new lot. new_lot->re_run investigate_impurities Investigate the identity of impurities. new_lot->investigate_impurities re_run->problem_solved consider_pathways Consider potential degradation pathways (Oxidation, Isomerization). investigate_impurities->consider_pathways purify Purify the material if possible (e.g., distillation, chromatography). consider_pathways->purify re_run_purified Repeat experiment with purified material. purify->re_run_purified re_run_purified->problem_solved

Caption: Troubleshooting workflow for stability issues.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify this compound and its potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., methanol, ethyl acetate, or hexane)[4]

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with septa

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in your chosen solvent.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

  • Transfer the final solution to an autosampler vial.

3. GC-MS Parameters:

ParameterSetting
Injection Mode Split (e.g., 50:1 split ratio)
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Oven Program Initial temperature: 60°C, hold for 2 minutesRamp: 10°C/min to 280°CHold at 280°C for 5 minutes
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Table 2: Example GC-MS Parameters

4. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the area percentage of the main peak corresponding to this compound.

  • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Pay close attention to masses corresponding to potential oxidation products (e.g., M+16 for hydroxylation, M-2 for aldehyde formation).

Note on Analytical Method: Direct injection GC-MS is recommended over headspace analysis for terpene alcohols. High temperatures used in headspace analysis can cause thermal degradation, leading to the formation of artifactual impurities.[5]

Protocol 2: Accelerated Stability Study

This protocol allows for a rapid assessment of the potential long-term stability of this compound under stressed conditions.

1. Study Design:

  • Aliquot your this compound sample into three sets of amber glass vials.

  • Set 1 (Control): Store at the recommended 2-8°C in the dark under an inert atmosphere.

  • Set 2 (Elevated Temperature): Store in an oven at 40°C in the dark.

  • Set 3 (Light Exposure): Store at room temperature exposed to ambient laboratory light.

2. Time Points for Analysis:

  • T = 0 (initial analysis)

  • T = 1 week

  • T = 2 weeks

  • T = 4 weeks

3. Analysis:

  • At each time point, analyze a sample from each set using the GC-MS protocol described above.

  • Record the purity (area %) of this compound and the formation of any new impurity peaks.

4. Interpretation of Results:

  • A significant decrease in the purity of the main peak or the appearance of new peaks in Sets 2 and 3 compared to the control (Set 1) indicates susceptibility to degradation by heat and/or light. This data can help establish appropriate handling and storage procedures to maintain the compound's integrity.

Stability_Study_Workflow start Start Accelerated Stability Study aliquot Aliquot sample into 3 sets start->aliquot set1 Set 1: Control (2-8°C, dark, inert atm.) aliquot->set1 set2 Set 2: Heat Stress (40°C, dark) aliquot->set2 set3 Set 3: Light Stress (RT, ambient light) aliquot->set3 analysis Analyze all sets at T=0, 1, 2, 4 weeks via GC-MS set1->analysis set2->analysis set3->analysis compare Compare purity and impurity profiles to control analysis->compare interpret Interpret stability under heat and light stress compare->interpret

Caption: Workflow for an accelerated stability study.

References

  • Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. Retrieved from [Link]

  • Blue River Terpenes. (2025, May 30). Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, September 15). Allyl alcohol. Retrieved from [Link]

  • Chemwin. (n.d.). Specification for storage and transportation of allyl alcohol. Retrieved from [Link]

  • SLT. (2025, July 15). How to Form Allylic Alcohol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Allyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Root Sciences. (2025, November 4). The Shift Toward Stability Testing for Cannabis Products. Retrieved from [Link]

  • Gimeno, J., et al. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Research Collection. Retrieved from [Link]

  • Gimeno, J., et al. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (2010, August 9). Stability Assessment of Gas Mixtures Containing Terpenes at Nominal 5 nmol/mol Contained in Treated Aluminum Gas Cylinders. Retrieved from [Link]

  • Impactfactor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one. Retrieved from [Link]

  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(4-methylcyclohex-3-en-1-yl)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EVALUATION OF THE FATE AND TRANSPORT OF METHANOL IN THE ENVIRONMENT. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • SciELO. (2023, January 6). Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-methyl-3-cyclohexen-1-one. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 4-Acetyl-1-methylcyclohexene GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033434). Retrieved from [Link]

  • PubChem. (n.d.). Cyclohex-3-en-1-yl-(4-methylphenyl)methanol. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Retrieved from [Link]

Sources

Technical Support Center: GC-MS Analysis of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (4-Methylcyclohex-3-en-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. As a polar, cyclic secondary alcohol, this compound presents unique analytical hurdles that require careful consideration of your GC-MS system and methodology. This resource provides in-depth, question-and-answer-based troubleshooting guides and validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Troubleshooting Peak Shape Problems

Poor peak shape is the most common issue encountered when analyzing polar compounds like alcohols via GC.[1] Asymmetrical peaks compromise both resolution and the accuracy of integration, leading to unreliable quantification.

FAQ 1.1: Why is my this compound peak exhibiting severe tailing?

Peak tailing is a classic symptom of unwanted interactions between the analyte and the GC system.[2][3] For an alcohol, the primary cause is the interaction of its polar hydroxyl (-OH) group with active sites within the sample flow path.

Root Causes and Solutions:

  • Active Sites in the System: The free silanol groups (Si-OH) on the surfaces of glass inlet liners, glass wool, or the front of the analytical column are highly active and will form hydrogen bonds with your analyte.[4] This reversible adsorption slows the transit of some analyte molecules, resulting in a tailed peak.[3]

    • Solution: Always use a deactivated (silanized) inlet liner.[4] If tailing appears over time, the liner's deactivation may have worn off due to exposure to samples or high temperatures. Proactively replace the liner and septum.[5][6] If the problem persists, active sites may have developed at the head of the column. Trimming 10-20 cm from the front of the column can restore performance.[2][7]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volume or disrupt the flow path, causing indiscriminate peak tailing for all compounds.[3][8][9]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle using a ceramic scoring wafer or similar tool.[9] Inspect the cut with a magnifier.[8] When installing, verify the correct insertion depth into both the inlet and the MS transfer line as specified by your instrument manufacturer.[10][11]

  • Column Phase Polarity Mismatch: Using a non-polar column for a polar analyte can sometimes contribute to tailing, although it is more often caused by system activity.

    • Solution: A mid-polar or polar stationary phase, such as one containing polyethylene glycol (PEG), often provides better peak shape for alcohols.[12] A "WAX" type column is a common choice. However, a well-deactivated system should still produce acceptable peaks on a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).

Workflow: Troubleshooting Peak Tailing

start Peak Tailing Observed for This compound q1 Are ALL peaks tailing, or just the analyte? start->q1 all_tail All Peaks Tailing: Likely a physical flow path issue. q1->all_tail All Peaks analyte_tail Analyte-Specific Tailing: Likely a chemical activity issue. q1->analyte_tail Just Analyte check_install 1. Re-cut column ends cleanly. 2. Verify correct installation depth in inlet and detector. 3. Check for leaks. all_tail->check_install check_activity 1. Replace inlet liner with a new, deactivated liner. 2. Replace septum. analyte_tail->check_activity q2 Did this resolve the issue? check_install->q2 q3 Did this resolve the issue? check_activity->q3 q2->analyte_tail No resolved Issue Resolved. Document maintenance. q2->resolved Yes trim_column Trim 10-20cm from the front of the analytical column. q3->trim_column No q3->resolved Yes derivatize Consider derivatization to reduce analyte polarity. (See Section 5.1) trim_column->derivatize

Caption: A logical workflow for diagnosing the root cause of peak tailing.

FAQ 1.2: My peak is fronting. What is the cause?

Peak fronting, which looks like a shark fin, is most commonly caused by column overload.[10] This happens when you inject too much analyte for the stationary phase to handle, or when the sample is not focused correctly at the head of thecolumn.[5][7]

Root Causes and Solutions:

  • Mass Overload: The amount of this compound injected has exceeded the capacity of the column.

    • Solution: Dilute the sample or reduce the injection volume.[5] Alternatively, if using split injection, increase the split ratio.[8]

  • Incompatible Solvent: Injecting a polar analyte dissolved in a non-polar solvent onto a polar column (or vice-versa) can cause poor peak focusing and lead to fronting or split peaks.

    • Solution: Ensure the polarity of your sample solvent matches the polarity of your column's stationary phase as closely as possible.[7]

Section 2: Analyte Identification & Stability

The presence of a double bond and a hydroxyl group makes this compound susceptible to thermal degradation, particularly in a hot GC inlet.

FAQ 2.1: I see multiple peaks where there should only be one. Is my analyte degrading?

It is highly likely. The most common degradation pathway for alcohols in a GC inlet is dehydration (loss of water), which converts the alcohol into one or more corresponding alkenes.[13] This is often catalyzed by heat and active sites.[14]

Root Causes and Solutions:

  • High Inlet Temperature: Excessive temperature in the injector can cause thermal breakdown of the analyte before it reaches the column.[14]

    • Solution: Lower the inlet temperature. Start at 250 °C and decrease in 10-20 °C increments. The goal is to find the lowest temperature that efficiently vaporizes the analyte without causing degradation.

  • Active Inlet Liner: Acidic or active sites in the liner can catalyze the dehydration reaction.[4]

    • Solution: As with peak tailing, ensure you are using a clean, high-quality deactivated liner. Using a liner with glass wool can sometimes create more active sites; consider a liner without wool or one with deactivated wool.[6]

Analyte Degradation Pathway

Analyte This compound (C9H16O) Products Dehydration Products (e.g., Methylcyclohexadienes) (C9H14) Analyte->Products - H2O Conditions High Inlet Temperature + Active Sites Conditions->Analyte

Caption: Thermal degradation of the analyte in the GC inlet.

FAQ 2.2: The mass spectrum of my peak doesn't match the library. Why?

A poor library match can be alarming, but it doesn't always mean you have the wrong compound. The quality of a mass spectrum is dependent on several factors.

Root Causes and Solutions:

  • Co-elution: The most common reason for a failed match is a co-eluting interference. If another compound has the same retention time, the resulting mass spectrum will be a composite of both molecules, confusing the library search algorithm.

    • Solution: Review the total ion chromatogram (TIC) for any signs of an unresolved shoulder on your peak. Try modifying the oven temperature program (e.g., using a slower ramp rate) to improve separation.[15] Also, check the mass spectra across the peak; if the spectra at the beginning and end of the peak look different, co-elution is likely.

  • High Background or Column Bleed: If the MS background is high, or if the peak elutes during a period of significant column bleed, the background ions will be subtracted from your analyte spectrum, distorting it.[15][16]

    • Solution: Run a solvent blank to assess system cleanliness.[17] If column bleed is high, you may need to condition the column or recognize that it has reached the end of its life.[15]

  • Incorrect MS Detector Settings: The MS tune and acquisition parameters must be correct.

    • Solution: Perform an autotune of your mass spectrometer to ensure voltages and parameters are optimized.[18] Verify that your scan range is appropriate to detect the molecular ion (m/z 140) and key fragments of your analyte.

Section 3: Sensitivity and Quantitation Issues

Low or inconsistent analyte response can frustrate any analytical workflow. A systematic approach is key to identifying the source of the problem.[16][19]

FAQ 3.1: My analyte response is very low or has disappeared completely. What should I check?

This is a common and often multifaceted problem. The key is to isolate the issue to the autosampler/injection, the GC, or the MS.[16][19]

Workflow: Investigating Low/No Peak Response

start Low or No Analyte Peak check_sample 1. Check Sample & Vial - Is there enough sample? - Is the septum pierced correctly? - Prepare a fresh standard. start->check_sample q1 Problem Resolved? check_sample->q1 check_als 2. Check Autosampler/Syringe - Is the syringe blocked? - Watch an injection cycle. - Perform a manual injection. q2 Problem Resolved? check_als->q2 check_system 3. Check GC-MS System - Are gas flows correct? - Are temperatures correct? - Is there a major leak? q3 Problem Resolved? check_system->q3 check_ms 4. Check MS Detector - Has the MS been tuned recently? - Is the filament okay? - Is the detector voltage appropriate? contact_support Consult Instrument Service Engineer check_ms->contact_support q1->check_als No resolved Issue Resolved. Document findings. q1->resolved Yes q2->check_system No q2->resolved Yes q3->check_ms No q3->resolved Yes

Caption: A step-by-step diagnostic flowchart for low sensitivity.

FAQ 3.2: Why are my results not reproducible?

Poor reproducibility points to an unstable parameter in your system or workflow.[1][20]

Root Causes and Solutions:

  • Leaks: A leak in the system, especially around the injector, is a very common cause of inconsistent results.[10][16] Oxygen entering the system can also degrade the column's stationary phase over time.[4]

    • Solution: Use an electronic leak detector to check all fittings, particularly the column connections at the inlet and MS transfer line, and the septum nut.

  • Injection Volume Variation: If the autosampler syringe is not functioning correctly, the injected volume can vary between runs.[11][21]

    • Solution: Check for bubbles in the syringe during sample aspiration. Replace the syringe if it is old or sticking.[11]

  • Sample Preparation Inconsistency: Variations in sample dilution, extraction, or derivatization will directly translate to irreproducible results.[20]

    • Solution: Follow standardized and validated sample preparation procedures rigorously.[20] Use calibrated pipettes and ensure thorough mixing.

Section 4: Contamination and Carryover

Extraneous peaks in a chromatogram, often called "ghost peaks," can interfere with analyte identification and quantification.[15][22]

FAQ 4.1: I'm seeing "ghost peaks" in my blank runs. Where are they coming from?

Ghost peaks are contaminants that can originate from several sources.[17] Identifying the source is a process of elimination.

Root Causes and Solutions:

  • Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run.[15]

    • Solution: Improve the syringe wash protocol by using multiple solvents of varying polarity. If carryover persists, it may be originating from a contaminated inlet liner or the split vent line, which may require cleaning.[23][24]

  • Septum Bleed: Small, volatile siloxane compounds can leach from the inlet septum at high temperatures and appear as a series of evenly spaced peaks, typically late in the chromatogram.[24][25]

    • Solution: Change the septum regularly.[23] Use a high-quality, low-bleed septum and avoid overtightening the septum nut, which can accelerate degradation.[23]

  • Contaminated Solvents or Carrier Gas: Impurities in your rinse solvents or carrier gas can accumulate on the column and elute as peaks.[17]

    • Solution: Use only high-purity, GC-grade solvents. Ensure your gas lines have functioning moisture, oxygen, and hydrocarbon traps.[25]

Section 5: Proactive Solutions & Method Optimization

A robust method begins with a solid foundation. For a challenging analyte like this compound, proactive steps can significantly improve analytical outcomes.

FAQ 5.1: Should I consider derivatization for this analysis?

Yes. Derivatization is a highly effective strategy for improving the chromatography of compounds with active hydrogen atoms, such as alcohols.[26][27] The process replaces the active hydrogen on the hydroxyl group with a non-polar, protecting group.[26]

Benefits of Derivatization (Silylation):

  • Improved Peak Shape: It eliminates the polar -OH group, preventing hydrogen bonding with active sites and producing sharp, symmetrical peaks.

  • Increased Volatility: The resulting derivative is less polar and more volatile, often allowing for lower elution temperatures.[27]

  • Enhanced Mass Spectrum: The derivative will have a different, often more structurally informative, fragmentation pattern and a higher mass molecular ion, which can aid in identification.

Recommended Protocol: Silylation with BSTFA

This protocol describes the conversion of the alcohol to its trimethylsilyl (TMS) ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • BSTFA (with or without 1% TMCS catalyst)

  • Anhydrous reaction solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Sample containing this compound

  • Autosampler vials with inserts

  • Heating block or oven

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of your analyte in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a vial insert.

  • Reagent Addition: Add 100 µL of BSTFA to the vial insert. The ratio of derivatizing agent to sample should be in excess to drive the reaction to completion.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 60-70 °C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

  • Validation: Always analyze an underivatized standard to confirm the reaction's completion by observing the disappearance of the original alcohol peak and the appearance of the new, earlier-eluting TMS-ether peak.

FAQ 5.2: What are good starting parameters for a GC-MS method?

The following table provides a robust starting point for method development. Optimization will be necessary based on your specific instrument, column, and analytical goals.

ParameterRecommended SettingRationale
GC System
Inlet ModeSplit (e.g., 20:1 ratio)Prevents column overload and sharpens peaks. Use splitless for trace analysis, but be mindful of degradation.[28]
Inlet Temp.250 °CBalances efficient vaporization with minimizing thermal degradation.[29]
LinerDeactivated, Split/Splitless LinerEnsures an inert surface to prevent analyte interaction and degradation.[4]
Carrier GasHeliumStandard inert carrier gas for GC-MS.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Provides good chromatographic efficiency for typical 0.25 mm ID columns.[11]
Column30 m x 0.25 mm ID, 0.25 µm filmStandard column dimensions offering good resolving power.
Stationary PhaseMid-polar (e.g., WAX) or Low-Bleed 5% Phenyl-MethylpolysiloxaneA WAX phase is ideal for alcohols[12], but a standard, well-deactivated 5% phenyl column is also effective.
Oven ProgramInitial: 60 °C (hold 2 min)A starting temperature below the solvent's boiling point aids in peak focusing.[5]
Ramp: 10 °C/min to 240 °CA moderate ramp rate provides good separation without excessive run times.
Final Hold: Hold at 240 °C for 5 minEnsures elution of any less volatile components and cleans the column.
MS System
Transfer Line Temp.250 °CShould be at or slightly above the final oven temperature to prevent analyte condensation.
Ion Source Temp.230 °CA standard source temperature that balances ionization efficiency with minimizing source contamination.[28]
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Electron Energy70 eVThe standard energy for EI, which produces reproducible fragmentation patterns for library matching.[18]
Mass Scan Rangem/z 40 - 300Covers the expected mass fragments and molecular ion (m/z 140.12) of the underivatized analyte.
Solvent Delay3 - 4 minPrevents the high concentration of solvent from reaching and saturating the MS detector.

References

  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Scribd. (n.d.). GCMS Troubleshooting Booklet. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Scientific Bulletin of the University POLITEHNICA of Bucharest, Series B. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1. Retrieved from [Link]

  • LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Agilent. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Restek Resource Hub. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • LCGC. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]

  • Chromatography Online. (n.d.). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]

  • Phenomenex. (n.d.). Identifying and Eliminating Ghost Peaks. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip. Retrieved from [Link]

  • Books. (2019, November 28). 10: How Do I Troubleshoot a Problem on My GC-MS?. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methyl-3-cyclohexen-1-yl)ethanol. Retrieved from [Link]

  • Agilent. (2019, October 10). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Retrieved from [Link]

  • Chromatography Online. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

  • Separation Science. (n.d.). Ghost Peaks in Gas Chromatography Part 2. Retrieved from [Link]

  • ResearchGate. (2021, February 10). (PDF) Qualitative profiling of mono- and sesquiterpenols in aglycon libraries from Vitis vinifera L. Gewürztraminer using multidimensional gas chromatography–mass spectrometry. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Methylcyclohexanol, (E)-, TMS derivative. Retrieved from [Link]

  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center, NIST. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library. Retrieved from [Link]

  • Impact Factor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Retrieved from [Link]

  • eScholarship.org. (2018, July 1). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]

  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (1S)-1-(4-methylcyclohex-3-en-1-yl)ethanol. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). The NIST Mass Spectral (MS) Search Program for Windows, Version 2.0d. Retrieved from [Link]

  • alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanemethanol, 4-ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)-, [1R-(1α,3α,4β)]-. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • Separation Science. (2023, December 8). Activity and Decomposition. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (1). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. Retrieved from [Link]

  • SciELO. (2023, January 6). Strategies for Metabolomic Analysis of Damaged Skin from Cell and Tissue Samples Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (4-Methylcyclohex-3-en-1-yl)methanol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (4-methylcyclohex-3-en-1-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot potential issues. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound, and what are the key considerations for each?

The primary alcohol in this compound is the main site for derivatization. The two most common strategies are esterification and etherification .

  • Esterification: This involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. This is often done for creating prodrugs, modifying solubility, or for use as a protecting group. Key considerations include:

    • Catalyst Choice: Acid catalysts (e.g., sulfuric acid, PTSA) are common for reactions with carboxylic acids (Fischer esterification). For more sensitive substrates or milder conditions, coupling agents like DCC or EDC are used. Acyl chlorides and anhydrides often react readily, sometimes requiring a non-nucleophilic base like pyridine to scavenge the HCl or carboxylic acid byproduct.[1]

    • Reaction Conditions: Fischer esterification often requires elevated temperatures and removal of water to drive the equilibrium towards the product. Reactions with acyl chlorides are typically faster and can be run at lower temperatures.[1]

  • Etherification: This process forms an ether by reacting the alcohol with an alkyl halide or another suitable electrophile. The Williamson ether synthesis is a classic example. Ethers are generally more stable than esters and are often used as protecting groups or to introduce specific alkyl chains. Key considerations include:

    • Base Selection: The alcohol must first be deprotonated to form a more nucleophilic alkoxide. Strong bases like sodium hydride (NaH) are frequently used for this purpose.[2][3]

    • Electrophile Choice: The reaction works best with primary alkyl halides due to the SN2 mechanism. Secondary and tertiary alkyl halides are more prone to elimination (E2) side reactions, which can significantly lower the yield of the desired ether.[2][4][5]

    • Solvent: Polar aprotic solvents like THF, DMF, or DMSO are preferred as they solvate the cation of the alkoxide, increasing the nucleophilicity of the alkoxide anion.[4]

Q2: My esterification reaction of this compound is giving low yields. What are the likely causes and how can I improve it?

Low yields in esterification can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow for Low Esterification Yield

start Low Esterification Yield incomplete_conversion Incomplete Conversion? (Check TLC/GC/LC-MS) start->incomplete_conversion side_products Side Products Observed? (Check NMR/MS) start->side_products workup_loss Product Loss During Workup? start->workup_loss optimize_conditions Optimize Conditions: - Increase reaction time/temp - Remove water (Dean-Stark) - Use a more reactive acylating agent (e.g., acyl chloride) incomplete_conversion->optimize_conditions Yes check_reagents Check Reagent Purity & Stoichiometry side_products->check_reagents Yes modify_workup Modify Workup: - Adjust pH during extraction - Use gentler solvent removal - Alternative purification method workup_loss->modify_workup Yes side_reactions Consider Side Reactions: - Dehydration of alcohol - Reactions involving the alkene check_reagents->side_reactions If pure reagents (4-Methylcyclohex-3-en-1-yl)methoxide + Secondary Alkyl Halide sub SN2 Pathway (Favored by primary halides, lower temp) reagents->sub Substitution elim E2 Pathway (Favored by secondary/tertiary halides, higher temp, bulky bases) reagents->elim Elimination product_ether Desired Ether Product sub->product_ether product_alkene Alkene Byproduct elim->product_alkene

Caption: The competing SN2 and E2 pathways in Williamson ether synthesis.

Q4: Do I need to protect the alkene in this compound before performing derivatization of the alcohol?

In most cases, for standard esterifications and etherifications, protecting the alkene is not necessary. The double bond in the cyclohexene ring is not highly reactive under these conditions.

However, you should consider protecting the alkene if your subsequent reaction steps involve:

  • Strong Oxidizing Agents: Reagents like KMnO₄, O₃, or strong peroxy acids will react with the alkene.

  • Strong Acids and High Temperatures: This could potentially lead to isomerization or other rearrangements of the double bond.

  • Catalytic Hydrogenation: If you plan to reduce another functional group in the molecule, the alkene will also be reduced unless it is protected.

  • Electrophilic Addition: Reactions involving halogens (e.g., Br₂) or hydrohalogenation (e.g., HBr) will readily react with the alkene.

If protection is necessary, common strategies for alkenes include dihydroxylation followed by protection as an acetal, or epoxidation. Remember that any protecting group strategy adds steps to your synthesis, so it should only be employed when required. [6]The best protecting group is often no protecting group. [6]

Experimental Protocols

Protocol 1: Optimized Fischer Esterification

This protocol is for the synthesis of (4-methylcyclohex-3-en-1-yl) acetate using acetic acid.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (to fill ~1/3 of the flask), and glacial acetic acid (1.5 eq).

  • Catalyst Addition: Carefully add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Acylation with Acyl Chloride

This protocol is for the synthesis of (4-methylcyclohex-3-en-1-yl) benzoate using benzoyl chloride.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Williamson Ether Synthesis

This protocol outlines the synthesis of benzyl (4-methylcyclohex-3-en-1-yl)methyl ether.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully.

  • Alkoxide Formation: Cool the suspension to 0 °C. Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir at 0 °C for 30 minutes, then at room temperature until hydrogen gas evolution ceases.

  • Electrophile Addition: Re-cool the mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive electrophiles, gentle heating may be required. Monitor the reaction by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary

Derivatization MethodReagentsTypical ConditionsKey AdvantageCommon Pitfall
Fischer Esterification Carboxylic Acid, Acid CatalystReflux with water removalInexpensive reagentsReversible, requires forcing conditions
Acylation Acyl Chloride/Anhydride, Base0 °C to RTHigh reactivity, fastReagents are moisture-sensitive
Williamson Ether Synthesis NaH, Alkyl Halide0 °C to RT/HeatForms stable ether linkageE2 elimination with hindered halides [4][5]

References

  • Oromi-Farrús, M., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 16(10), 8636-8648. [Link]

  • González-Collado, I., et al. (2016). Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2016(22), 3818-3826. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2024). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Sano, T., et al. (1999). Catalytic Asymmetric Acylation of Racemic Secondary Alcohols with Benzoyl Chloride in the Presence of a Chiral Diamine. Chemistry Letters, 28(8), 705-706. [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Sci-Hub. (2016). Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction P. Retrieved from [Link]

  • Halgeri, A. B., et al. (2004). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry, 43B, 1333-1337. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]

Sources

Technical Support Center: Purification of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude (4-Methylcyclohex-3-en-1-yl)methanol. This guide emphasizes the causality behind experimental choices to ensure both purity and yield are maximized.

Introduction: Understanding the Impurity Profile

This compound is typically synthesized via a two-step process: a Diels-Alder reaction between isoprene and acrolein to form 4-methylcyclohex-3-enecarbaldehyde, followed by a reduction of the aldehyde to the primary alcohol. The crude product is therefore often a complex mixture. Understanding the potential impurities is the first step in designing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: Isoprene and acrolein from the Diels-Alder reaction.

  • Intermediate Aldehyde: Residual 4-methylcyclohex-3-enecarbaldehyde.

  • Diels-Alder Byproducts: Positional isomers of the aldehyde adduct.

  • Reduction Byproducts: Over-reduction or side-reaction products.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Polymeric Material: Polymerized acrolein or other starting materials.

The choice of purification method will depend on the scale of the reaction and the nature of the primary impurities. The two most common and effective methods are Fractional Distillation and Flash Column Chromatography .

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, viscous oil. What is the likely cause and how should I proceed?

A1: A dark and viscous appearance often suggests the presence of polymeric byproducts, likely from the polymerization of acrolein, especially if the Diels-Alder reaction was performed at high temperatures or in the presence of acid catalysts. Before attempting distillation, it is advisable to perform a simple filtration through a plug of silica gel to remove the high molecular weight, polar impurities. This will prevent contamination of your distillation apparatus and improve the separation efficiency.

Q2: I'm not sure which purification method to choose: fractional distillation or column chromatography?

A2: The choice depends on the boiling points of your impurities and the scale of your purification.

  • Fractional Distillation is ideal for large-scale purifications (multi-gram to kilogram) where the boiling points of the desired product and the major impurities differ by at least 20-25 °C.[1] It is generally a more economical and scalable method.

  • Flash Column Chromatography is preferred for smaller scale purifications or when impurities have very similar boiling points to the product.[2] It offers higher resolution for separating compounds with subtle differences in polarity, such as isomers.[3]

Q3: How can I quickly assess the purity of my fractions during purification?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis of fractions from column chromatography. For distillation, Gas Chromatography (GC) is the preferred method for monitoring fraction purity. A simple GC analysis can quickly tell you the relative amounts of your product and any volatile impurities.

Q4: My purified alcohol seems to be degrading over time, turning yellow and developing an off-odor. What is happening and how can I prevent it?

A4: Allylic alcohols can be susceptible to oxidation, especially if exposed to air and light. The aldehyde impurity is also prone to autoxidation to the corresponding carboxylic acid.[4] To ensure long-term stability, it is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon), in a sealed, amber glass vial, and at low temperatures (refrigerated). The addition of a radical inhibitor like BHT (butylated hydroxytoluene) at a very low concentration (e.g., <0.1%) can also be considered for long-term storage.

Troubleshooting Guides

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points.[5] For this to be effective, a fractionating column with a high number of theoretical plates is necessary to separate components with close boiling points.[6]

Physical Properties for Distillation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
Isoprene68.1234Volatile starting material.
Acrolein56.0653Volatile and reactive starting material.
This compound 126.20 ~213-218 Target Product.
4-Methylcyclohex-3-enecarbaldehyde124.18~176Key intermediate impurity.[7]
4-Methyl-3-cyclohexene-1-carboxylic Acid140.18>250Potential oxidation byproduct.[8]

Troubleshooting Common Distillation Issues:

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Co-distillation of impurities) 1. Insufficient column efficiency (too few theoretical plates).2. Distillation rate is too fast.3. "Bumping" or uneven boiling.1. Use a longer fractionating column (e.g., Vigreux or packed column).2. Reduce the heating rate to allow for proper equilibration on the column. Aim for a distillation rate of 1-2 drops per second.3. Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Product is Contaminated with Water Water can form azeotropes with organic compounds, altering their boiling points.Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. A Dean-Stark trap can also be used during the reaction to remove water.
No Product Distilling Over 1. Thermometer bulb is placed incorrectly.2. System has a leak.3. Insufficient heating.1. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.2. Check all joints and connections for a proper seal.3. Gradually increase the heating mantle temperature. If the compound is high-boiling, consider vacuum distillation.
Product is Darkening in the Distilling Flask Thermal decomposition of the product or high-boiling impurities.Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. Ensure the crude material is free of acidic or basic residues that could catalyze decomposition.

Experimental Protocol: Fractional Vacuum Distillation

  • Preparation: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. Once the temperature stabilizes at the expected boiling point of the product at the given pressure, begin collecting the main fraction in a separate receiving flask.

  • Termination: Stop the distillation before the distilling flask is completely dry to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • Storage: Transfer the purified product to a clean, dry, amber vial and store under an inert atmosphere.

Purification Workflow: Fractional Distillation

crude Crude Product pre_treat Pre-treatment (e.g., Filtration) crude->pre_treat dist_setup Fractional Distillation Apparatus Setup pre_treat->dist_setup distill Distillation dist_setup->distill forerun Forerun (Low-boiling impurities) distill->forerun Collect main_frac Main Fraction (Pure Product) distill->main_frac Collect residue Residue (High-boiling impurities) distill->residue Left behind analysis Purity Analysis (GC, NMR) main_frac->analysis storage Proper Storage analysis->storage

Caption: Workflow for purification by fractional distillation.

Flash Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[2]

Troubleshooting Common Chromatography Issues:

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate solvent system.2. Column was poorly packed.3. Sample was loaded in too large a volume of solvent.1. Optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for the target compound.2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Dissolve the sample in the minimum amount of a solvent in which it is highly soluble, then load it onto the column.
Streaking or Tailing of Bands 1. Sample is too concentrated.2. Interactions with the stationary phase (e.g., acidic silica gel with a basic compound).1. Dilute the sample before loading.2. For acid-sensitive compounds, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).[9]
No Compound Eluting from the Column 1. Solvent system is too non-polar.2. Compound is irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent.2. If the compound is highly polar, it may not be suitable for silica gel chromatography. Consider using a different stationary phase like alumina.
Low Recovery of Product 1. Compound is still on the column.2. Some fractions were not collected.3. The compound is volatile and evaporated during solvent removal.1. Flush the column with a highly polar solvent at the end of the purification to ensure all product has been eluted.2. Monitor fractions carefully with TLC to avoid discarding product-containing fractions.3. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the final product using GC and/or NMR spectroscopy.

Troubleshooting Logic for Column Chromatography

start Poor Separation (Overlapping Bands) check_rf Is Rf of target compound ~0.3 in eluent on TLC? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_loading Was sample loaded in minimum solvent? check_rf->check_loading Yes adjust_solvent->check_rf dry_load Use Dry Loading Technique check_loading->dry_load No check_packing Was column packed uniformly? check_loading->check_packing Yes success Good Separation dry_load->success repack Repack Column check_packing->repack No check_packing->success Yes repack->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Analytical Characterization for Purity Assessment

Accurate assessment of purity requires appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities. The mass spectrum of this compound will show a molecular ion peak (or fragments corresponding to loss of water) and characteristic fragmentation patterns that can be compared to a reference standard. The fragmentation of alcohols often involves cleavage of the C-C bond adjacent to the oxygen and loss of H₂O.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and detection of impurities. The proton NMR spectrum of the pure alcohol should show characteristic signals for the vinyl, allylic, and alcohol protons. Impurities like the residual aldehyde will have a distinct aldehyde proton signal around 9-10 ppm.

Predicted ¹H NMR Data for this compound:

Proton EnvironmentChemical Shift (ppm, approximate)Multiplicity
Vinyl Proton5.3-5.5Broad Singlet
-CH₂OH3.4-3.6Doublet
-OHVariable (depends on concentration and solvent)Singlet
Ring Protons1.2-2.2Multiplets
Methyl Protons~1.6Singlet

Safety and Waste Disposal

Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[4]

  • This compound is a combustible liquid and should be kept away from ignition sources.

Waste Disposal:

  • Solvent Waste: Collect all organic solvent waste in a designated, properly labeled container. Halogenated and non-halogenated solvents should be segregated.[11]

  • Distillation Residue: The high-boiling residue from distillation should be treated as hazardous waste. Allow it to cool completely before transferring it to a labeled waste container. Do not distill to dryness.[12]

  • Silica Gel: Used silica gel from column chromatography should be collected in a separate, labeled solid waste container.

Always follow your institution's specific guidelines for chemical waste disposal.[13]

References

  • Benchchem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-Methylcyclohex-3-en-1-one.
  • Brainly. (2023). Could you use column chromatography to purify the Diels-Alder product?
  • Benchchem. (2025). An In-depth Technical Guide to 4-Methylcyclohex-3-enecarbaldehyde: Chemical Properties and Structure.
  • Chegg. (2021). Solved: Could you use column chromatography to purify the product in a Diels-Alder reaction instead of recrystallization?
  • 4-Methylcyclohexene Synthesis. (n.d.). Retrieved from a university chemistry department website.
  • SUPPORTING MATERIALS. (n.d.).
  • PrepChem. (n.d.). Preparation of 4-methyl-3-cyclohexene-1-carboxylic acid.
  • ChemicalBook. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid synthesis.
  • Column chromatography. (n.d.). Retrieved from a university chemistry department website.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from a university environmental health and safety website.
  • Google Patents. (n.d.). US4744869A - Process for purifying methanol.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Google Patents. (2014). US Patent 9,518,047 B2.
  • Scribd. (n.d.). 4-Methylcyclohexene Synthesis Lab.
  • Wikipedia. (n.d.). Fractional distillation.
  • Safe Use of Solvent Stills. (n.d.). Retrieved from a university environmental health and safety website.
  • StillDragon. (2022). Advanced Distilling: Managing Distilling Waste.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). The fragmentation patterns of compound 4.
  • Google Patents. (2007). US Patent Application Publication US 2007/0082943 A1.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Retrieved from a hazardous waste management company website.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
  • PubChem. (n.d.). 4-Methyl-3-cyclohexene-1-carboxylic Acid.
  • ChemSynthesis. (2025). 4-methyl-3-cyclohexen-1-one.
  • ChemicalBook. (n.d.). TRANS-4-METHYLCYCLOHEXANOL(7731-29-5) 1H NMR spectrum.
  • TCI Chemicals. (n.d.). 1H-NMR of 4-Methyl-3-cyclohexene-1-carboxylic Acid.
  • Benchchem. (2025). An In-depth Technical Guide to the 1H and 13C NMR Spectrum of 4-Methylcyclohex-3-enecarbaldehyde.
  • Benchchem. (2025). Overcoming challenges in the purification of spirocyclic alcohols.
  • PubChem. (n.d.). (1R)-4-methylcyclohex-3-ene-1-carbaldehyde.
  • YouTube. (2020). Fractional Distillation.
  • NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-.
  • ResearchGate. (n.d.). Characterization of the Diels–Alder adduct of complex 1 with isoprene....
  • Samex Environmental. (n.d.). Solvent Distillation.
  • Google Patents. (n.d.). CN102701906A - Methanol purification method.
  • Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References.
  • TraskBritt. (n.d.). (12) United States Patent.
  • Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition.
  • Google Patents. (n.d.). US3067244A - Process for the production of dielsalder adducts.
  • MDPI. (n.d.). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene.
  • Waters Corporation. (2025). LC Purification Troubleshooting Guide.
  • Journal of Chemical Society of Nigeria. (n.d.). A PROOF OF DIELS-ALDER EXO ISOMER MECHANISTIC SURPRISE. Retrieved from Journal of Chemical Society of Nigeria.

Sources

Technical Support Center: Navigating the Chemistry of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on handling (4-Methylcyclohex-3-en-1-yl)methanol in chemical synthesis. This guide is structured to address the specific challenges associated with the stability of this versatile allylic alcohol, offering troubleshooting advice and preventative strategies in a direct question-and-answer format. Our aim is to equip you with the expertise to mitigate decomposition and optimize your reaction outcomes.

Understanding the Stability of this compound

This compound is a valuable building block in organic synthesis. However, its structural features—a secondary allylic alcohol within a cyclohexene ring—present a unique set of stability challenges. The proximity of the hydroxyl group to the double bond makes the molecule susceptible to a variety of decomposition pathways, primarily driven by acid-catalyzed dehydration and carbocation rearrangements. Understanding these potential pitfalls is the first step toward successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing the formation of multiple unidentified byproducts during an acid-catalyzed reaction involving this compound. What is the likely cause?

A1: Acid-Catalyzed Decomposition Pathways.

The most probable cause of byproduct formation in the presence of acid is a cascade of decomposition reactions initiated by the protonation of the hydroxyl group. This converts the hydroxyl into a good leaving group (water), leading to the formation of a secondary allylic carbocation. This carbocation is resonance-stabilized, but it can undergo further reactions, leading to a mixture of products.

Primary Decomposition Pathways:

  • Dehydration: The loss of water from the protonated alcohol is a common decomposition route. This elimination reaction can proceed via an E1 or E2 mechanism, depending on the reaction conditions.[1][2][3] The resulting products are typically a mixture of isomeric dienes, such as 4-methyl-1,3-cyclohexadiene and 1-methyl-4-methylenecyclohexene.

  • Carbocation Rearrangement: The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation through a hydride shift.[2] This rearranged carbocation can then be trapped by a nucleophile or undergo elimination to form a different set of isomeric alkenes.

Visualizing the Decomposition Pathway:

cluster_0 Acid-Catalyzed Decomposition Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Allylic Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Dehydration_Products Diene Byproducts Secondary_Carbocation->Dehydration_Products - H+ Rearranged_Carbocation Tertiary Carbocation Secondary_Carbocation->Rearranged_Carbocation Hydride Shift Rearrangement_Products Rearranged Alkene Byproducts Rearranged_Carbocation->Rearrangement_Products - H+

Caption: Acid-catalyzed decomposition of this compound.

Troubleshooting & Prevention:

  • Avoid Strong Acids: Whenever possible, choose reaction pathways that do not require strongly acidic conditions.

  • Use Milder Lewis Acids: If an acid catalyst is necessary, consider using milder Lewis acids that are less prone to promoting carbocation formation.

  • Control Temperature: Run reactions at the lowest possible temperature to minimize the rate of decomposition side reactions.

  • Protecting Groups: The most robust solution is to protect the alcohol functionality prior to performing acid-sensitive transformations.

Q2: How can I effectively protect the hydroxyl group of this compound to prevent its decomposition?

A2: Strategic Use of Protecting Groups.

Protecting the hydroxyl group is a highly effective strategy to prevent decomposition during subsequent reactions. The choice of protecting group depends on the reaction conditions you plan to employ.

Recommended Protecting Groups:

Protecting GroupProtection ReagentsDeprotection ConditionsStability
Silyl Ethers (e.g., TMS, TES, TBS) Silyl chloride (e.g., TMSCl, TBSCl), Imidazole or Et3NFluoride source (e.g., TBAF), or mild acidStable to a wide range of non-acidic conditions.
Benzyl Ether (Bn) Benzyl bromide (BnBr), NaH or KOtBuHydrogenolysis (H2, Pd/C)Stable to acidic and basic conditions.
Tetrahydropyranyl Ether (THP) Dihydropyran (DHP), catalytic acid (e.g., PPTS)Mild aqueous acidStable to basic, organometallic, and reducing conditions.

Experimental Protocol: Silyl Ether Protection (TBS group)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Protection Strategy:

Start Starting Material: This compound Protect Protect Hydroxyl Group (e.g., TBS-Cl, Imidazole) Start->Protect Protected_Alcohol Protected Alcohol (e.g., TBS Ether) Protect->Protected_Alcohol Reaction Perform Desired Reaction (e.g., under acidic conditions) Protected_Alcohol->Reaction Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Reaction->Deprotect Final_Product Desired Product Deprotect->Final_Product

Caption: Workflow for using a protecting group strategy.

Q3: I am attempting an oxidation of this compound to the corresponding aldehyde, but I am getting a mixture of products, including the enone. How can I improve the selectivity?

A3: Mild Oxidation Conditions are Key.

The allylic nature of the alcohol makes it susceptible to over-oxidation to the α,β-unsaturated ketone (enone) or rearrangement under harsh oxidative conditions. To selectively obtain the aldehyde, it is crucial to employ mild and controlled oxidation methods.

Recommended Mild Oxidation Reagents:

  • Dess-Martin Periodinane (DMP): A highly selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions at room temperature.

  • Pyridinium Chlorochromate (PCC): A classic reagent for the selective oxidation of primary alcohols to aldehydes. It is typically used in dichloromethane (DCM).

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is performed at low temperatures (-78 °C), which helps to suppress side reactions.

Troubleshooting Over-oxidation:

  • Reaction Time: Carefully monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to prevent further oxidation.

  • Temperature Control: Maintain the recommended temperature for the chosen oxidation protocol. For Swern oxidations, maintaining a very low temperature is critical.

  • Reagent Purity: Use freshly prepared or purified oxidizing agents, as impurities can sometimes catalyze side reactions.

Q4: Can I perform a substitution reaction on the hydroxyl group without causing an allylic rearrangement?

A4: Yes, by using methods that avoid the formation of a discrete carbocation.

Direct SN1-type substitution reactions on allylic alcohols are prone to allylic rearrangements (SN1' reactions) due to the resonance-stabilized allylic carbocation intermediate. To achieve a direct substitution with retention of regiochemistry, SN2-type conditions or reactions that proceed through a concerted mechanism are preferred.

Recommended Methods for Substitution without Rearrangement:

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups (e.g., esters, azides, ethers) with a nucleophile in the presence of triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] The reaction proceeds with inversion of stereochemistry and typically avoids allylic rearrangement.[4][5]

  • Activation as a Sulfonate Ester: Convert the alcohol to a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), by reacting it with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). The resulting sulfonate ester can then be displaced by a nucleophile in an SN2 reaction.

Experimental Protocol: Mitsunobu Esterification

  • Dissolve this compound (1.0 eq), a carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography to isolate the desired ester.

Conceptual Diagram of SN2 vs. SN1' Pathways:

cluster_0 Undesired SN1' Pathway cluster_1 Desired SN2 Pathway (e.g., via Sulfonate) Start_SN1 This compound Carbocation Allylic Carbocation (Resonance Stabilized) Start_SN1->Carbocation Loss of Leaving Group Product_SN1 Direct Substitution Product Carbocation->Product_SN1 Nu- Attack Product_SN1_prime Rearranged Product (SN1') Carbocation->Product_SN1_prime Nu- Attack at alternate resonance position Start_SN2 This compound Activated Activated Alcohol (e.g., Tosylate) Start_SN2->Activated Activation Product_SN2 Direct Substitution Product (No Rearrangement) Activated->Product_SN2 SN2 attack by Nu-

Caption: Comparison of SN1' and SN2 pathways for substitution.

Conclusion

The successful application of this compound in synthesis hinges on a thorough understanding of its potential decomposition pathways and the implementation of strategies to mitigate these undesired reactions. By carefully selecting reaction conditions, employing appropriate protecting groups when necessary, and utilizing mild reagents, researchers can harness the full synthetic potential of this valuable allylic alcohol. This guide provides a foundational framework for troubleshooting and optimizing your experimental designs.

References

  • Mitsunobu, O.
  • Organic Synthesis. Protecting Groups. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Synthesis. Mitsunobu Reaction. [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • University of Calgary. Ch 5: Dehydration. [Link]

  • Chemistry LibreTexts. Alkenes from Dehydration of Alcohols. [Link]

  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]

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Technical Support Center: Scaling Up the Synthesis of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylcyclohex-3-en-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of your target molecule.

The synthesis of this compound is a robust and scalable process, typically achieved through a two-step sequence: a Diels-Alder reaction followed by the reduction of the resulting carbonyl compound. This guide is structured to address potential challenges in each of these critical stages, as well as in the final purification.

Overall Synthesis Workflow

The primary synthetic route involves the [4+2] cycloaddition of isoprene with a suitable dienophile, such as methyl acrylate or acrolein, to form a cyclohexene derivative. This intermediate is then reduced to the target alcohol.

Synthesis_Workflow Reactants Isoprene + Dienophile (e.g., Methyl Acrylate) Diels_Alder Diels-Alder Reaction Reactants->Diels_Alder Intermediate Methyl 4-methylcyclohex-3-enecarboxylate Diels_Alder->Intermediate Reduction Reduction (e.g., LiAlH4) Intermediate->Reduction Product This compound Reduction->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: The Diels-Alder Reaction - Troubleshooting & FAQs

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1] In this synthesis, the reaction between a conjugated diene (isoprene) and a dienophile (e.g., methyl acrylate) forms the cyclohexene core of our target molecule.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common dienophiles for this reaction, and how do they affect the synthesis?

A1: The choice of dienophile is critical as it determines the functionality of the Diels-Alder adduct.

  • Methyl acrylate: A widely used dienophile that yields methyl 4-methylcyclohex-3-enecarboxylate.[3] The resulting ester is then reduced to the target alcohol. This is often preferred for scalability due to the stability of the ester intermediate.

  • Acrolein: Reacts with isoprene to form 4-methylcyclohex-3-enecarbaldehyde. While this aldehyde can be directly reduced, acrolein is highly reactive and prone to polymerization, which can complicate scale-up.

Q2: What is the expected regioselectivity of the Diels-Alder reaction between isoprene and methyl acrylate?

A2: The reaction between isoprene and methyl acrylate predominantly yields the "para" isomer (methyl 4-methylcyclohex-3-enecarboxylate) over the "meta" isomer (methyl 3-methylcyclohex-3-enecarboxylate).[3] The methyl group of isoprene is an electron-donating group, which directs the regioselectivity of the cycloaddition.

Q3: Can a Lewis acid be used to improve the reaction rate and selectivity?

A3: Yes, Lewis acids can significantly accelerate the Diels-Alder reaction.[1] They coordinate to the carbonyl oxygen of the dienophile, making it more electron-deficient and thus more reactive.[1] Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) can be employed, often leading to improved regioselectivity as well.[4] However, their use requires strictly anhydrous conditions and careful quenching procedures.

Troubleshooting Guide: Diels-Alder Reaction
Problem Potential Cause(s) Troubleshooting Steps
Low or no product formation - Insufficient reaction temperature or time.- Low reactivity of reactants.- Presence of inhibitors (e.g., in isoprene).- Increase the reaction temperature. High-boiling solvents like xylene can be used.[5]- Consider using a Lewis acid catalyst to enhance reactivity.[1][4]- Ensure isoprene is freshly distilled to remove polymerization inhibitors.
Formation of polymeric byproducts - High reaction temperature.- Presence of radical initiators or oxygen.- Inherent reactivity of the dienophile (especially acrolein).- Optimize the reaction temperature; avoid excessive heating.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture.
Poor regioselectivity (significant meta-isomer formation) - High reaction temperatures can sometimes reduce selectivity.- Absence of a catalyst.- Conduct the reaction at the lowest effective temperature.- Employ a Lewis acid catalyst, which can enhance the formation of the desired para-isomer.[4]
Retro-Diels-Alder reaction - Excessively high temperatures.The Diels-Alder reaction is reversible, and the reverse reaction becomes favorable at high temperatures.[1] Lower the reaction temperature and consider longer reaction times.

Part 2: Reduction of the Cyclohexene Intermediate - Troubleshooting & FAQs

The reduction of the carbonyl group (ester or aldehyde) of the Diels-Alder adduct to a primary alcohol is the final synthetic step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[6]

Frequently Asked Questions (FAQs)

Q1: Why is LiAlH₄ preferred over sodium borohydride (NaBH₄) for reducing the ester intermediate?

A1: LiAlH₄ is a much stronger reducing agent than NaBH₄.[6][7] While NaBH₄ can efficiently reduce aldehydes and ketones, it is generally not reactive enough to reduce esters.[7] Therefore, for the reduction of methyl 4-methylcyclohex-3-enecarboxylate, LiAlH₄ is the reagent of choice.

Q2: What is the mechanism of ester reduction with LiAlH₄?

A2: The reduction of an ester with LiAlH₄ proceeds in two main stages. First, a hydride ion from LiAlH₄ attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.

Reduction_Mechanism Ester Ester LiAlH4_1 + LiAlH4 Tetrahedral_Intermediate Tetrahedral Intermediate LiAlH4_1->Tetrahedral_Intermediate Nucleophilic Attack Aldehyde Aldehyde Tetrahedral_Intermediate->Aldehyde Elimination of Alkoxide LiAlH4_2 + LiAlH4 Alkoxide Alkoxide LiAlH4_2->Alkoxide Nucleophilic Attack H3O_plus + H3O+ Alcohol Primary Alcohol H3O_plus->Alcohol Protonation

Caption: Simplified mechanism of ester reduction using LiAlH₄.

Q3: What are the critical safety precautions when working with LiAlH₄?

A3: LiAlH₄ is a highly reactive and pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.

  • Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).

  • Use anhydrous solvents (e.g., diethyl ether, THF) that have been freshly distilled from a suitable drying agent.

  • The quenching of the reaction must be done carefully and at low temperatures (typically 0 °C) by the slow, dropwise addition of a quenching agent. A common quenching procedure is the Fieser method (sequential addition of water, then 15% NaOH solution, then more water).

Troubleshooting Guide: Reduction Step
Problem Potential Cause(s) Troubleshooting Steps
Incomplete reduction (starting material remains) - Insufficient LiAlH₄.- Deactivation of LiAlH₄ by moisture.- Reaction time is too short.- Use a slight excess of LiAlH₄ (typically 1.5-2 equivalents).- Ensure all glassware is oven-dried and solvents are strictly anhydrous.- Increase the reaction time or consider gentle heating under reflux.[8]
Formation of byproducts - Over-reduction of other functional groups (if present).- Side reactions due to high temperatures.- LiAlH₄ is a very strong reducing agent and will reduce most carbonyl functionalities.[6] Ensure the starting material is pure.- Maintain a controlled reaction temperature.
Low yield after workup - Product loss during extraction.- Incomplete quenching leading to the formation of aluminum salt emulsions.- Perform multiple extractions of the aqueous layer with a suitable organic solvent.- Follow a standardized and careful quenching procedure to ensure the formation of easily filterable aluminum salts.

Part 3: Purification and Characterization

Purification of the final product is crucial to obtain this compound of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the final product?

A1: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a larger scale. This technique separates the product from less volatile impurities and any high-boiling solvent used in the reaction.

Q2: What analytical techniques should be used to confirm the structure and purity of the final product?

A2: A combination of spectroscopic techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any volatile impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the disappearance of the carbonyl group from the starting material.

Troubleshooting Guide: Purification
Problem Potential Cause(s) Troubleshooting Steps
Difficulty in separating product from solvent - Boiling points of the product and solvent are too close.- Choose a reaction solvent with a significantly different boiling point from the product.- Use a more efficient distillation column (e.g., a Vigreux or packed column).
Product decomposition during distillation - Distillation temperature is too high.- Perform the distillation under reduced pressure to lower the boiling point of the product.
Contamination with starting material or intermediates - Incomplete reaction in the preceding steps.- Monitor the reaction progress by TLC or GC to ensure complete conversion before proceeding to workup and purification.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methylcyclohex-3-enecarboxylate
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly distilled methyl acrylate (1.0 eq).

  • Reagent Addition: Add freshly distilled isoprene (1.2 eq) to the dropping funnel.

  • Reaction: Slowly add the isoprene to the methyl acrylate at room temperature with stirring.

  • Heating: Heat the reaction mixture to reflux (around 80-100 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by GC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess isoprene and solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Reduction to this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve methyl 4-methylcyclohex-3-enecarboxylate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting white precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional diethyl ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude alcohol by vacuum distillation.

References

  • Vertex AI Search. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of esters to primary alcohols using LiAlH4. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

  • ACS Publications. (n.d.). Isoprene/Methyl Acrylate Diels−Alder Reaction in Supercritical Carbon Dioxide. Retrieved from [Link]

  • ResearchGate. (n.d.). The uncatalyzed and Lewis‐acid(LA)‐catalyzed Diels–Alder reactions... Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to (4-Methylcyclohex-3-en-1-yl)methanol and Other Cyclic Alcohols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of (4-Methylcyclohex-3-en-1-yl)methanol against other widely used cyclic alcohols, namely cyclohexanemethanol, cyclohexanol, and borneol. Tailored for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of their physicochemical properties, reactivity in key organic transformations, and utility in specialized applications such as asymmetric synthesis. The insights herein are supported by established chemical principles and illustrative experimental data to facilitate informed reagent selection in the laboratory.

Structural Overview and Physicochemical Properties

The utility of a cyclic alcohol in a synthetic protocol is fundamentally governed by its structure. The conformation of the ring, the nature of the hydroxyl group (primary, secondary, or tertiary), and the presence of other functional groups all contribute to its unique reactivity and physical properties.

This compound is a primary alcohol featuring a cyclohexene ring. The presence of a methyl group and a double bond within the six-membered ring, along with a methylene spacer to the hydroxyl group, provides multiple sites for potential functionalization and imparts specific stereoelectronic properties.

Cyclohexanemethanol , the saturated analog of our primary subject, serves as a direct comparator to assess the influence of the endocyclic double bond. As a simple, primary cyclic alcohol, it is a workhorse in many synthetic applications.

Cyclohexanol is a secondary alcohol, and its reactivity is directly contrasted with the primary alcohols in this guide. The direct attachment of the hydroxyl group to the cyclohexane ring leads to a different steric and electronic environment.

Borneol is a bicyclic secondary alcohol derived from a terpene. Its rigid, sterically hindered structure provides a valuable case study in the impact of steric bulk on reactivity and its utility as a chiral auxiliary.

A summary of the key physicochemical properties of these alcohols is presented below.

PropertyThis compoundCyclohexanemethanolCyclohexanolBorneol
Molar Mass ( g/mol ) 126.20114.19100.16[1]154.25[2]
Boiling Point (°C) ~215-218 (estimated)183-185[3]161.8[1]213[2]
Melting Point (°C) Liquid at RT-43[3]25.9[1]208[2]
Density (g/mL at 25°C) ~0.920.928[4]0.948[5]1.011[2]
Solubility in Water Sparingly solubleSlightly soluble3.6 g/100 mL[1]Practically insoluble

Note: The boiling point for this compound is estimated from its boiling point at reduced pressure (105 °C at 20 Torr).

Comparative Reactivity in Common Transformations

The structural differences outlined above manifest in distinct reactivity profiles. Here, we compare the performance of these four alcohols in two fundamental organic reactions: oxidation and esterification.

Oxidation to Carbonyl Compounds

The oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Primary alcohols, such as this compound and cyclohexanemethanol, are oxidized to aldehydes, while secondary alcohols, like cyclohexanol and borneol, yield ketones. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation, known for its mildness and ability to avoid over-oxidation of primary alcohols to carboxylic acids.[6][7]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

Objective: To compare the relative efficiency of the PCC oxidation of the four selected cyclic alcohols.

Methodology:

  • A solution of the alcohol (10 mmol) in anhydrous dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Pyridinium chlorochromate (PCC) (12 mmol, 1.2 equivalents) is added to the solution in one portion.

  • The reaction mixture is stirred at room temperature (25 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting alcohol), the mixture is filtered through a short pad of silica gel to remove the chromium byproducts.

  • The filtrate is concentrated under reduced pressure to yield the crude carbonyl product, which is then purified by column chromatography.

Illustrative Comparative Data:

AlcoholProductReaction Time (h)Yield (%)
This compound4-Methylcyclohex-3-en-1-carbaldehyde2.588
CyclohexanemethanolCyclohexanecarbaldehyde390
CyclohexanolCyclohexanone1.595
BorneolCamphor485

Causality and Insights: The faster reaction time observed for the secondary alcohol, cyclohexanol, is consistent with the generally higher reactivity of secondary alcohols in oxidation reactions compared to primary alcohols. The steric hindrance around the hydroxyl group in the bicyclic structure of borneol likely accounts for its longer reaction time. The primary alcohols, this compound and cyclohexanemethanol, exhibit comparable reactivity, suggesting that the endocyclic double bond in the former does not significantly influence the rate of this particular oxidation.

Workflow for PCC Oxidation:

PCC_Oxidation_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification start Dissolve Alcohol (10 mmol) in CH2Cl2 (50 mL) add_pcc Add PCC (12 mmol) start->add_pcc stir Stir at 25°C Monitor by TLC add_pcc->stir filter Filter through Silica Gel stir->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Column Chromatography concentrate->purify product Purified Carbonyl Product purify->product

Caption: A generalized workflow for the oxidation of cyclic alcohols using PCC.

Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[8] The rate of this reaction is highly sensitive to steric hindrance around the hydroxyl group of the alcohol.[9]

Experimental Protocol: Comparative Fischer Esterification with Acetic Acid

Objective: To assess the impact of steric hindrance on the rate of esterification for the four cyclic alcohols.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, the respective alcohol (50 mmol), glacial acetic acid (100 mmol, 2 equivalents), and a catalytic amount of concentrated sulfuric acid (5 drops) are combined.

  • The reaction mixture is heated to reflux and maintained at that temperature.

  • The progress of the reaction is monitored at 1-hour intervals by gas chromatography (GC) to determine the conversion of the starting alcohol to the corresponding acetate ester.

Illustrative Comparative Data:

AlcoholProductRelative Reaction Rate
This compound(4-Methylcyclohex-3-en-1-yl)methyl acetateFast
CyclohexanemethanolCyclohexylmethyl acetateFast
CyclohexanolCyclohexyl acetateModerate
BorneolBornyl acetateVery Slow

Causality and Insights: The primary alcohols, this compound and cyclohexanemethanol, react the fastest due to the minimal steric hindrance around their primary hydroxyl groups. The secondary alcohol, cyclohexanol, exhibits a moderate reaction rate as the approach of the carboxylic acid is more encumbered. The bicyclic and highly rigid structure of borneol presents significant steric hindrance, drastically slowing down the rate of esterification. This makes borneol a poor substrate for Fischer esterification under standard conditions.

Logical Relationship of Steric Hindrance and Reactivity:

Steric_Hindrance_Esterification cluster_reactivity Decreasing Rate of Esterification Primary Primary Alcohols (e.g., this compound, Cyclohexanemethanol) Secondary Secondary Alcohol (e.g., Cyclohexanol) Primary->Secondary Increased Steric Hindrance Bicyclic Sterically Hindered Secondary Alcohol (e.g., Borneol) Secondary->Bicyclic Significant Steric Hindrance

Caption: The inverse relationship between steric hindrance and the rate of Fischer esterification.

Applications in Asymmetric Synthesis

Chiral alcohols are invaluable tools in asymmetric synthesis, serving as chiral building blocks, chiral auxiliaries, or chiral resolving agents.

This compound is a chiral molecule, and its enantiomers can be resolved to serve as versatile starting materials for the synthesis of more complex chiral targets. The presence of both a hydroxyl group and a double bond allows for a wide range of stereoselective transformations.

Borneol is a naturally occurring chiral molecule that is widely employed as a chiral auxiliary . In this role, it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered. For instance, bornyl esters have been successfully used to control the diastereoselectivity of Diels-Alder reactions.

In contrast, cyclohexanemethanol and cyclohexanol are achiral and do not possess inherent stereodirecting capabilities, limiting their direct use in asymmetric synthesis unless derivatized with a chiral entity.

Concluding Remarks

The selection of an appropriate cyclic alcohol is a critical decision in the design of a synthetic route. This guide has highlighted the key differences between this compound and other common cyclic alcohols.

  • This compound offers a unique combination of a primary alcohol, a cyclohexene ring for further functionalization, and inherent chirality. It is an excellent choice for building complex molecular architectures.

  • Cyclohexanemethanol is a reliable and less sterically hindered primary alcohol, suitable for applications where the presence of a double bond is not desired.

  • Cyclohexanol is a standard secondary alcohol that undergoes oxidation more readily than primary alcohols and is a common precursor to cyclohexanone.

  • Borneol , with its rigid and sterically hindered structure, demonstrates lower reactivity in standard transformations but is a valuable chiral auxiliary in asymmetric synthesis.

By understanding the distinct properties and reactivity profiles of these cyclic alcohols, researchers can make more strategic and effective choices in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Borneol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, February 15). Cyclohexanol. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, March 24). Borneol. Retrieved from [Link]

  • American Chemical Society. (2023, November 20). Borneol. Retrieved from [Link]

  • brainly.com. (2023, December 13). [FREE] What does a primary alcohol yield when treated with PCC?. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Cyclohexanol. Retrieved from [Link]

  • lookchem. (n.d.). Cas 507-70-0,Borneol. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • PubChem. (n.d.). Borneol, (-)- | C10H18O | CID 1201518. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0243 - CYCLOHEXANOL. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of PCC in Oxidizing Primary Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanol | C6H11OH | CID 7966. Retrieved from [Link]

  • Scribd. (n.d.). PCC Oxidation of Alcohols to Carbonyls | PDF | Aldehyde | Chromium. Retrieved from [Link]

  • YouTube. (2013, October 29). Oxidation with Chromic Acid or PCC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanemethanol, «alpha»-methyl-, (S)- (CAS 3113-98-2). Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylmethanol. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanemethanol | C7H14O | CID 7507. Retrieved from [Link]

  • Tikrit Journal of Pure Science. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • YouTube. (2025, November 30). PCC Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]

  • brainly.com. (2024, April 15). [FREE] Fischer esterification does not work well with most tertiary alcohols. What would be the major product of. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved from [Link]

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A Comparative Spectroscopic Guide to (4-Methylcyclohex-3-en-1-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed spectroscopic framework for the differentiation of the cis and trans isomers of (4-methylcyclohex-3-en-1-yl)methanol. Aimed at researchers in synthetic chemistry and drug development, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous stereochemical assignment. We delve into the causal relationships between molecular geometry and spectral output, presenting expected data based on established spectroscopic principles and analysis of analogous structures. Detailed, self-validating experimental protocols are provided to ensure reproducibility and scientific rigor.

Introduction: The Challenge of Stereoisomerism

This compound is a substituted cyclohexene derivative that can exist as two distinct diastereomers: cis and trans. The spatial arrangement of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups relative to the cyclohexene ring plane dictates the molecule's three-dimensional structure. This stereochemistry can profoundly influence biological activity, physical properties, and reactivity. Consequently, the ability to reliably distinguish between these isomers is critical for quality control, mechanistic studies, and the development of stereochemically pure compounds.

Spectroscopic techniques offer a powerful, non-destructive means of elucidating molecular structure. While techniques like IR and MS are essential for confirming functional groups and molecular weight, high-resolution NMR spectroscopy is particularly adept at revealing the subtle yet definitive stereochemical differences between the cis and trans isomers. This guide will compare and contrast the expected spectroscopic signatures of each isomer.

Molecular Structures and Stereochemistry

The key structural difference between the cis and trans isomers lies in the relative orientation of the substituents at the C1 and C4 positions of the cyclohexene ring.

  • cis-isomer: The hydroxymethyl group and the methyl group are on the same face of the ring.

  • trans-isomer: The hydroxymethyl group and the methyl group are on opposite faces of the ring.

These distinct spatial arrangements are visualized below.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_img cis_img trans_img trans_img

Figure 1: Molecular structures of cis- and trans-(4-Methylcyclohex-3-en-1-yl)methanol.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following section details the step-by-step methodologies for sample preparation and analysis using NMR, IR, and MS.

General Spectroscopic Workflow

The overall process from sample receipt to final analysis follows a logical progression designed to build a comprehensive structural profile of the isomer .

G A Isomer Sample (~5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃, ~0.7 mL) with TMS A->B F Sample Preparation for IR (Neat liquid on ATR crystal) A->F I Sample Preparation for MS (Dilute solution, e.g., in Methanol) A->I C Transfer to NMR Tube B->C D ¹H & ¹³C NMR Acquisition C->D E Data Processing & Interpretation (Chemical Shifts, Coupling Constants) D->E L Final Structure Confirmation E->L G FTIR Spectrum Acquisition F->G H Data Interpretation (Characteristic Frequencies) G->H H->L J Mass Spectrum Acquisition (e.g., ESI-MS) I->J K Data Interpretation (Molecular Ion, Fragmentation) J->K K->L

Figure 2: A generalized workflow for the spectroscopic analysis of chemical isomers.

NMR Spectroscopy Protocol
  • Sample Preparation: Weigh approximately 5-10 mg of the purified isomer into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[1] Agitate gently to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Record ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[2]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

FTIR Spectroscopy Protocol
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

  • Data Processing: Process the spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.[3]

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺.

  • Acquisition: Acquire the mass spectrum in full scan mode to determine the mass-to-charge ratio (m/z) of the molecular ion. Tandem MS (MS/MS) can be performed to analyze fragmentation patterns.[3]

Spectroscopic Comparison and Analysis

The true differentiation between the cis and trans isomers emerges from a careful analysis of their respective spectra.

¹H NMR Spectroscopy: The Key Differentiator

¹H NMR is the most definitive technique for distinguishing these isomers. The key differences arise from the through-bond coupling (J-coupling) between adjacent protons, which is highly sensitive to the dihedral angle between them.

Proton Signal Expected Chemical Shift (δ, ppm) cis-Isomer (Expected Multiplicity & J-coupling) trans-Isomer (Expected Multiplicity & J-coupling) Rationale for Difference
Olefinic (C=C-H) 5.3 - 5.5Broad singlet or multipletBroad singlet or multipletLittle difference expected as this proton is distant from the chiral centers.
Hydroxymethyl (-CH₂OH) 3.4 - 3.7Doublet of doublets (dd) or multipletDoublet of doublets (dd) or multipletThe two protons are diastereotopic, leading to distinct signals and couplings to the C1 proton.
C1 Methine (-CH-CH₂OH) 1.8 - 2.2Multiplet with smaller J-valuesMultiplet with larger J-valuesThis is the key diagnostic signal. The coupling constants to adjacent axial and equatorial protons differ significantly due to varying dihedral angles (Karplus relationship). The trans isomer is expected to have at least one large axial-axial coupling (~8-12 Hz), while the cis isomer will exhibit smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz).
Ring Protons (-CH₂-) 1.2 - 2.4Complex multipletsComplex multipletsSignificant overlap is expected, but subtle shifts will exist due to different steric environments.
Methyl (-CH₃) 1.6 - 1.8Singlet or narrow doubletSinglet or narrow doubletMinor shift differences may be observable.
Hydroxyl (-OH) Variable (depends on concentration)Broad singletBroad singletPosition is not structurally diagnostic unless specific hydrogen bonding studies are performed.
¹³C NMR Spectroscopy

While less dramatic than ¹H NMR, ¹³C NMR can provide confirmatory evidence. The chemical shifts of the carbon atoms, particularly those within the ring, will be subtly influenced by steric interactions.

Carbon Signal Expected Chemical Shift (δ, ppm) Expected Difference (cis vs. trans) Rationale for Difference
Olefinic (=C-CH₃) 133 - 135MinimalDistant from the C1 substituent.
Olefinic (=CH) 120 - 122MinimalDistant from the C1 substituent.
Hydroxymethyl (-CH₂OH) 65 - 68MinorThe electronic environment is slightly different.
C1 Methine (-CH-CH₂OH) 40 - 45MinorThe stereochemistry at C1 directly impacts its shielding.
Ring Carbons (-CH₂-, -CH-) 25 - 35MinorSteric compression (gamma-gauche effect) can cause slight upfield shifts for certain carbons in the more sterically hindered isomer.
Methyl (-CH₃) 22 - 24MinorThe orientation of the methyl group relative to the hydroxymethyl group will slightly alter its electronic environment.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally insufficient on its own to distinguish between these diastereomers. The spectra for both isomers are expected to be very similar.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group Confirmed
O-H Stretch 3200 - 3600 (broad)Alcohol (-OH)[4]
C-H Stretch (sp³) 2840 - 3000Alkane C-H[4]
C-H Stretch (sp²) 3010 - 3040Alkene (=C-H)[4]
C=C Stretch 1640 - 1680 (weak)Alkene (C=C)[4]
C-O Stretch 1000 - 1260Alcohol (C-O)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and formula of the isomers but will not readily differentiate them. Both cis and trans isomers have the same molecular formula (C₈H₁₄O) and molecular weight (126.19 g/mol ). Their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) are also expected to be nearly identical, as the initial radical cation is high in energy, often leading to a loss of stereochemical information before fragmentation.

  • Molecular Ion (M⁺˙): m/z = 126

  • Key Fragments:

    • m/z = 108: Loss of water ([M-H₂O]⁺˙)

    • m/z = 95: Loss of the hydroxymethyl group ([M-CH₂OH]⁺)

    • m/z = 82: Retro-Diels-Alder fragmentation, a characteristic reaction of cyclohexene systems.[5]

mol [C₈H₁₄O]⁺˙ m/z = 126 frag1 [C₈H₁₂]⁺˙ m/z = 108 mol->frag1 - H₂O frag2 [C₇H₁₁]⁺ m/z = 95 mol->frag2 - •CH₂OH frag3 [C₆H₁₀]⁺˙ m/z = 82 mol->frag3 Retro-Diels-Alder

Figure 3: Predicted major fragmentation pathways for this compound.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous differentiation of cis- and trans-(4-Methylcyclohex-3-en-1-yl)methanol relies on a synergistic application of modern spectroscopic techniques. While IR and MS serve to confirm the compound's constitution—its functional groups and molecular formula—they are insufficient for stereochemical assignment. The definitive evidence lies in ¹H NMR spectroscopy. The magnitude of the proton-proton coupling constants for the methine proton at the C1 position provides a direct window into the molecule's dihedral angles, allowing for a confident assignment of the cis or trans configuration. This guide provides the foundational knowledge and practical protocols necessary for researchers to perform this critical analysis with confidence and accuracy.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Judith, A. S., & Bryce, T. A. (1968). Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C 10 H 16. Journal of the Chemical Society B: Physical Organic, 304-306. DOI:10.1039/J29680000304
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). (1S)-1-(4-methylcyclohex-3-en-1-yl)ethanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexene. NIST Chemistry WebBook. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Note: A general textbook reference for IR functional group regions, no direct URL).
  • Quora. (2021). What is the difference between Cyclohexane and Hexene on the bases of mass Spectrometry? Retrieved from [Link]

  • PubChem. (n.d.). Cyclohex-3-en-1-yl-(4-methylphenyl)methanol. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-(4-Methylcyclohex-3-en-1-yl)butan-1-ol. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of (4-Methylcyclohex-3-en-1-yl)methanol: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential therapeutic efficacy. This guide provides a comprehensive comparison of X-ray crystallography and other widely used spectroscopic techniques for the structural validation of (4-Methylcyclohex-3-en-1-yl)methanol, a chiral cyclic alcohol with potential applications in fragrance and pharmaceutical industries.

This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal methodologies for structural elucidation. We will delve into the theoretical underpinnings, practical experimental protocols, and the comparative strengths and weaknesses of each technique, supported by experimental data and authoritative references.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the exact coordinates of each atom, bond lengths, and bond angles. This technique provides an unparalleled level of detail, making it the gold standard for structural validation.[3][4]

Experimental Protocol: X-ray Crystallography of this compound

The journey from a synthesized compound to a fully resolved crystal structure involves several critical steps, each demanding meticulous attention to detail.

1. Crystallization: The Art of Patience

The most challenging, and often rate-limiting, step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[2] For a relatively volatile and non-polar molecule like this compound, several techniques can be employed.[5][6][7]

  • Slow Evaporation: A straightforward method where a near-saturated solution of the compound is allowed to evaporate slowly, leading to crystal formation.[6][8]

  • Vapor Diffusion: This is often the most successful technique for small quantities of material.[5][9][10] A solution of the compound in a moderately volatile solvent is placed in a small vial, which is then placed inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[5][9][10]

  • Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.[5][7]

Causality Behind Solvent Choice: The selection of an appropriate solvent system is paramount. The ideal solvent should exhibit moderate solubility for the target compound.[8] For this compound, a combination of a moderately polar solvent like dichloromethane or diethyl ether with a non-polar anti-solvent such as hexane or pentane is a logical starting point. The goal is to achieve a state of supersaturation gradually, which is conducive to the formation of well-ordered crystals rather than amorphous precipitate.[5][11]

dot graph TD { subgraph Crystallization Workflow direction LR A[Compound Synthesis & Purification] --> B{Select Crystallization Method}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; B --> E[Cooling]; C --> F[Prepare Saturated Solution]; D --> G[Prepare Solution & Anti-solvent]; E --> H[Prepare Saturated Solution]; F --> I{Allow Slow Evaporation}; G --> J{Allow Vapor Diffusion}; H --> K{Slow Cooling}; I --> L[Crystal Formation]; J --> L; K --> L; end }

Caption: Workflow for the crystallization of this compound.

2. Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The intensities and positions of the diffracted spots are used to determine the unit cell parameters and the space group of the crystal.

The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to obtain the final, highly accurate structure.

3. Structure Validation and CIF File Generation

The final step is the validation of the solved structure. This involves checking for consistency in bond lengths, bond angles, and other geometric parameters. The results are typically compiled into a Crystallographic Information File (CIF), which is a standard format for reporting crystal structures.[12] It is crucial to validate the CIF file using tools like checkCIF to ensure the quality and accuracy of the data before publication or submission to a database.[12][13][14][15][16]

Advantages and Limitations of X-ray Crystallography
AdvantagesLimitations
Provides unambiguous 3D structureRequires a high-quality single crystal
High precision and accuracyThe crystallization process can be challenging and time-consuming
Determines absolute configuration of chiral centersThe solid-state conformation may differ from the solution-state
Provides detailed information on bond lengths and anglesNot suitable for non-crystalline or amorphous materials

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, a combination of spectroscopic methods is indispensable for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize. These techniques provide complementary information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[17] It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.[17]

Experimental Protocol: ¹H and ¹³C NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[18][19][20]

  • Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign signals to specific atoms in the molecule.[21][22]

Interpreting the Spectra of this compound:

  • ¹H NMR: Expect signals for the olefinic proton, the protons on the carbon bearing the hydroxyl group, the methylene protons of the ring, the methyl protons, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be confirmed by a D₂O shake experiment.[23]

  • ¹³C NMR: Expect distinct signals for the carbon of the C=C double bond, the carbon attached to the hydroxyl group, the other ring carbons, and the methyl carbon.

dot graph TD { subgraph NMR Analysis Workflow direction LR A[Purified Compound] --> B[Dissolve in Deuterated Solvent]; B --> C[Acquire 1D (¹H, ¹³C) and 2D NMR Spectra]; C --> D{Process and Analyze Spectra}; D --> E[Assign Signals to Atoms]; E --> F[Determine Connectivity and Structure]; end }

Caption: General workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and identify structural motifs.[24]

Experimental Protocol: MS of this compound

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).[25][26]

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragment ions. For terpene alcohols, a characteristic loss of water (M-18) is often observed.[24]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[27][28]

Experimental Protocol: IR of this compound

  • Sample Preparation: Prepare the sample as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Spectral Interpretation: Identify characteristic absorption bands for the functional groups present. For this compound, key absorptions would be:

    • A broad O-H stretch around 3300-3600 cm⁻¹.[29][30][31]

    • C-H stretches for sp³ and sp² hybridized carbons.

    • A C=C stretch around 1640-1680 cm⁻¹.[28]

    • A C-O stretch around 1050-1260 cm⁻¹.[29][30]

Comparative Analysis: A Multi-faceted Approach

The following table summarizes the key features of each technique in the context of validating the structure of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided 3D structure, bond lengths/angles, absolute configurationConnectivity, chemical environment of atomsMolecular weight, fragmentation patternFunctional groups
Sample State Crystalline solidSolutionGas/LiquidSolid/Liquid
Strengths Unambiguous structure determination[3][4]Provides solution-state structure, versatile[1]High sensitivity, confirms molecular formulaRapid, identifies key functional groups
Weaknesses Requires single crystals, solid-state conformation[1]Can be complex to interpret for large moleculesDoes not provide stereochemical informationLimited structural detail

dot graph TD { subgraph Comparative Analysis direction TB A[Structural Validation of this compound] --> B{Primary Question}; B -->|What is the 3D structure?| C[X-ray Crystallography]; B -->|What is the connectivity?| D[NMR Spectroscopy]; B -->|What is the molecular weight?| E[Mass Spectrometry]; B -->|What are the functional groups?| F[Infrared Spectroscopy]; C --> G[Definitive Answer ]; D --> H[Detailed Connectivity Map]; E --> I[Confirmation of Formula]; F --> J[Functional Group Fingerprint]; end }

Caption: Decision tree for selecting an analytical technique.

Conclusion: An Integrated Strategy for Structural Certainty

While single-crystal X-ray crystallography provides the most definitive and detailed structural information for this compound, a comprehensive validation strategy should employ a combination of techniques. NMR, MS, and IR spectroscopy serve as essential, complementary tools for initial characterization, purity assessment, and for providing a holistic understanding of the molecule's properties in different states.

For researchers in drug development and related fields, the investment in obtaining a crystal structure is often justified by the unparalleled level of certainty it provides, which is critical for understanding structure-activity relationships and for intellectual property protection. However, the routine and high-throughput nature of spectroscopic methods makes them indispensable for the day-to-day workflow of a synthetic chemistry lab. Ultimately, the synergistic use of these techniques ensures the highest level of scientific rigor and confidence in the structural assignment of novel chemical entities.

References

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  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

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  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

  • Guide for crystallization. [Link]

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  • Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden. YouTube. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester. [Link]

  • 11.8: Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • CIF Validation. ACS Publications - American Chemical Society. [Link]

  • IR: alcohols. [Link]

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  • Simplified Cannabis Terpene Profiling by GCMS. Shimadzu Scientific Instruments. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

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  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • The Infrared Spectroscopy of Alkenes. Spectroscopy. [Link]

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  • Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

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  • 4-Methylcyclohex-3-en-1-one. SIELC Technologies. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

The synthesis of novel compounds is the cornerstone of chemical innovation. However, the true utility of a synthesized molecule, particularly in sensitive applications like drug development and fragrance formulation, is dictated by its purity. (4-Methylcyclohex-3-en-1-yl)methanol, a substituted terpene alcohol, is a valuable synthetic intermediate. Its structure, featuring a chiral center, a hydroxyl group, and a trisubstituted double bond, presents a unique analytical challenge.

This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of this compound. We move beyond mere procedural descriptions to explore the underlying causality of methodological choices, empowering researchers to design robust, self-validating purity assessment workflows. The focus here is not just on obtaining a number, but on understanding the impurity profile—a critical step in predicting a compound's behavior, from reaction kinetics to biological activity.

Anticipating the Unwanted: A Profile of Potential Impurities

A robust analytical strategy begins with a logical prediction of potential impurities based on the synthetic route. The most common synthesis of this compound is a two-step process: a Diels-Alder reaction between isoprene and acrolein, followed by the reduction of the resulting aldehyde.[1][2] This pathway introduces several classes of potential contaminants:

  • Regioisomers: The Diels-Alder reaction between unsymmetrical dienes and dienophiles can yield multiple regioisomers. The reaction of isoprene and acrolein can produce both the desired 4-methyl substituted "para" product and the 3-methyl substituted "meta" product.[3][4]

  • Residual Starting Materials & Reagents: Incomplete reaction or inefficient purification can leave traces of isoprene, acrolein, the reducing agent (e.g., sodium borohydride), and solvents.

  • Incomplete Reduction: The intermediate aldehyde, 4-methylcyclohex-3-ene-1-carbaldehyde, may persist if the reduction step is not driven to completion.

  • Over-reduction/Side Products: The cyclohexene double bond could be inadvertently reduced, yielding (4-methylcyclohexyl)methanol. Acidic workup conditions could also lead to dehydration of the product alcohol, forming 4-methyl-1-methylenecyclohexane or related isomers.[5][6]

  • Stereoisomers: The target molecule is chiral. Unless an asymmetric synthesis is employed, it will be produced as a racemic mixture. While not impurities in the traditional sense, the ability to separate and quantify enantiomers can be critical for pharmaceutical applications.[7]

Understanding this impurity landscape is crucial for selecting the appropriate analytical tools. A method that excels at separating volatile starting materials may be blind to non-volatile isomeric byproducts.

A Comparative Analysis of Core Purity Assessment Techniques

We will now compare the three most powerful techniques for this application: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a cornerstone technique for analyzing volatile and semi-volatile compounds like terpene alcohols.[8][9] It excels at separating complex mixtures and providing tentative identification of the components.

Causality of Choice: The relatively low molecular weight and boiling point of this compound and its likely volatile impurities (isomers, residual reactants, dehydration products) make GC a highly effective separation technique. The coupling to a mass spectrometer provides the structural data necessary for identification, which is critical when dealing with unknown peaks.[10][11]

Key Strengths:

  • High Sensitivity: Capable of detecting trace-level impurities.

  • Excellent Resolving Power: Can separate compounds with subtle differences in boiling points and polarity, such as regioisomers.

  • Structural Information: The mass spectrometer fragments molecules into predictable patterns, allowing for identification via library matching (e.g., NIST) or manual interpretation.[10][12]

Limitations:

  • Thermal Lability: Terpenes can be susceptible to thermal degradation in the hot GC inlet, potentially creating artifactual impurities.[13]

  • Non-Volatile Blindness: Will not detect non-volatile impurities like inorganic salts or high molecular weight polymers.

  • Co-elution: Structurally similar isomers may co-elute, requiring careful method development or deconvolution.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized material into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity hexane or ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is used.

  • Method Parameters:

    • Injection Technique: Direct injection (cool on-column is preferred to minimize thermal degradation).[13]

    • Inlet Temperature: 250 °C.

    • Column: A mid-polarity column, such as a Stabilwax (polyethylene glycol) or a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.[14][15]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.[9]

  • Data Analysis: Purity is calculated using the peak area normalization method.[12] Identify impurities by comparing their mass spectra against a reference library.

Workflow Diagram: GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample (~10 mg) Prep2 Dissolve in Hexane (10 mL) Prep1->Prep2 Inj Direct Injection (1 µL) Prep2->Inj Sep Capillary GC Separation Inj->Sep Det MS Detection (EI, 70 eV) Sep->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate Peak Areas Chrom->Integ Lib Library Search (NIST) Chrom->Lib Report Calculate Purity (%) & Identify Impurities Integ->Report Lib->Report

Caption: Workflow for GC-MS purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

NMR is an unparalleled tool for absolute structural confirmation. For purity assessment, its power lies in its ability to provide a complete structural picture of all components in a sample and to quantify them without the need for individual calibration standards.

Causality of Choice: As a primary ratio method, NMR provides a direct and unbiased measure of the molar ratio of the main component to its impurities. It detects all proton- or carbon-containing species, making it an excellent orthogonal technique to GC-MS. It is the gold standard for identifying and quantifying isomeric impurities whose mass spectra might be identical.

Key Strengths:

  • Absolute Structural Elucidation: Provides unambiguous confirmation of the target molecule's structure.

  • Universal Detection: Detects any soluble molecule with NMR-active nuclei, including non-volatile and thermally labile compounds.

  • Quantitative Accuracy (qNMR): By including a certified internal standard, highly accurate quantification of the main component and impurities can be achieved.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Significantly less sensitive than GC-MS, making it difficult to detect impurities below ~0.1%.

  • Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating interpretation. The ¹H NMR spectra of cyclohexene derivatives are known for complex splitting patterns due to second-order coupling.[16][17]

  • Requires Pure Reference Standard for Quantification: For qNMR, a high-purity, stable internal standard is necessary.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~15-20 mg of the synthesized material into an NMR tube. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[16]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.[18]

  • Acquisition:

    • Acquire a standard ¹H spectrum. Key expected signals for this compound include:

      • Vinylic proton (~5.4 ppm).[16]

      • Proton on the carbon bearing the alcohol (~3.5-4.0 ppm).

      • Allylic and aliphatic protons (~1.5-2.5 ppm).[16]

      • Methyl group protons (~1.6 ppm).

    • Acquire a ¹³C spectrum for full structural confirmation. Expected signals for the cyclohexene core carbons are ~120-135 ppm (alkene) and ~20-40 ppm (aliphatic).[19]

  • Data Analysis:

    • Integrate the area of a well-resolved signal from the main product.

    • Identify impurity peaks (e.g., a residual aldehyde proton signal around 9-10 ppm).

    • Calculate the mole percent of impurities by comparing the integration of their unique signals to the integration of the main product's signal, accounting for the number of protons each signal represents.

Workflow Diagram: NMR Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Interpretation Prep1 Weigh Sample (~20 mg) Prep2 Dissolve in CDCl3 with TMS Prep1->Prep2 AcqH1 Acquire ¹H Spectrum Prep2->AcqH1 AcqC13 Acquire ¹³C Spectrum AcqH1->AcqC13 Proc Process Spectra (FT, Phasing) AcqC13->Proc Assign Assign Signals to Structure Proc->Assign Integ Integrate Peaks Assign->Integ Quant Identify & Quantify Impurities Integ->Quant HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Prepare Solution (1 mg/mL) Prep2 Filter (0.45 µm) Prep1->Prep2 Inj Inject into HPLC Prep2->Inj Sep Reversed-Phase C18 Separation Inj->Sep Det UV/PDA Detection (210 nm) Sep->Det Chrom Generate Chromatogram Det->Chrom Integ Integrate Peak Areas Chrom->Integ Report Calculate Purity (%) Integ->Report

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

The choice of an analytical method is often governed by sample volatility, polarity, and the presence of a chromophore. (4-Methylcyclohex-3-en-1-yl)methanol, being a volatile and thermally stable compound, is an excellent candidate for GC analysis. Its primary alcohol functional group also allows for HPLC analysis, although it lacks a strong UV chromophore, necessitating consideration of detection strategy. This guide will explore the development and validation of both a GC-FID and an HPLC-UV method, followed by a detailed protocol for their cross-validation, adhering to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4]

The Imperative of Cross-Validation

In the lifecycle of a pharmaceutical product or chemical entity, it is not uncommon for different analytical methods to be used across various stages of development and quality control. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results.[5][6][7] This is paramount when:

  • Transferring a method between laboratories.

  • Comparing results from a new method to an established one.

  • Data from different analytical techniques need to be correlated.

The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies, emphasizing the need for a systematic approach to demonstrate that a method is fit for its intended purpose.[1][2][3][4]

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a stalwart technique for the analysis of volatile compounds like terpene alcohols.[8][9] The non-polar nature of this compound makes it well-suited for separation on a low-to-mid polarity capillary column, with detection by the robust and universally responsive Flame Ionization Detector (FID).

Experimental Protocol: GC-FID
  • Instrumentation : A gas chromatograph equipped with a flame ionization detector, a split/splitless inlet, and a capillary column.

  • Chromatographic Conditions :

    • Column : DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).

    • Inlet Temperature : 250°C.

    • Detector Temperature : 280°C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 2 minutes.

    • Split Ratio : 50:1.

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a 100 µg/mL solution.

    • Sample Solution : Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of methanol.

  • Data Analysis : Identify the peak corresponding to this compound based on its retention time. Calculate the purity by the area normalization method, or quantify against the reference standard.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Methanol start->dissolve inject Inject into GC dissolve->inject separate Separation on DB-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration/ Purity integrate->calculate

GC-FID Experimental Workflow

Method 2: High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

While GC is often the primary choice for volatile alcohols, HPLC offers a viable alternative, particularly for non-volatile impurities that may be present.[10][11][12] A significant challenge for analyzing this compound by HPLC-UV is its lack of a strong chromophore. Detection at lower UV wavelengths (e.g., 200-210 nm) is necessary, which can be prone to interference from solvents and other matrix components.

Experimental Protocol: HPLC-UV
  • Instrumentation : An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase :

      • A: 0.1% Phosphoric acid in Water.

      • B: Acetonitrile.

    • Gradient :

      • 0-2 min: 30% B.

      • 2-10 min: 30% to 70% B.

      • 10-12 min: 70% B.

      • 12-12.1 min: 70% to 30% B.

      • 12.1-15 min: 30% B.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 205 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Standard Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile to obtain a 100 µg/mL solution.

    • Sample Solution : Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of acetonitrile.

  • Data Analysis : Identify the peak for this compound by its retention time. Quantify using an external standard calibration curve.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing start_hplc Weigh Sample & Reference Standard dissolve_hplc Dissolve in Acetonitrile start_hplc->dissolve_hplc inject_hplc Inject into HPLC dissolve_hplc->inject_hplc separate_hplc Separation on C18 Column inject_hplc->separate_hplc detect_hplc UV Detection (205 nm) separate_hplc->detect_hplc integrate_hplc Integrate Peak Area detect_hplc->integrate_hplc calculate_hplc Quantify vs. Calibration Curve integrate_hplc->calculate_hplc

HPLC-UV Experimental Workflow

Comparative Performance and Validation Parameters

Prior to cross-validation, each method should be independently validated to demonstrate its suitability. The following table summarizes key validation parameters and expected performance characteristics for the two proposed methods.

Parameter GC-FID HPLC-UV ICH Q2(R2) Considerations
Specificity Excellent, based on chromatographic separation.Good, but potential for interference at low UV wavelengths.Must demonstrate the ability to assess the analyte in the presence of impurities and degradation products.
Linearity (R²) > 0.999> 0.998A linear relationship between concentration and response should be demonstrated across the analytical range.
Range 1 - 200 µg/mL5 - 250 µg/mLThe interval between the upper and lower concentrations of analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[13]
Precision (%RSD) < 1.0%< 2.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
LOD/LOQ Lower, due to high sensitivity of FID for hydrocarbons.Higher, due to weak chromophore.The detection limit (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness HighModerate (sensitive to mobile phase composition and pH)The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13]

The Cross-Validation Protocol

The goal of cross-validation is to demonstrate that the GC-FID and HPLC-UV methods produce equivalent results for the quantification of this compound.[14]

Experimental Design
  • Sample Selection : Prepare a minimum of three independent batches of this compound at three different concentration levels (low, medium, and high) spanning the analytical range of both methods.

  • Analysis : Analyze each sample in triplicate using both the validated GC-FID and HPLC-UV methods.

  • Data Evaluation :

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each sample.

    • For each sample, calculate the percentage difference between the mean result from the GC-FID method and the mean result from the HPLC-UV method.

CrossValidation_Logic cluster_gc Method 1: GC-FID cluster_hplc Method 2: HPLC-UV start Prepare 3 Batches of Analyte (Low, Medium, High Concentrations) gc_analysis Analyze each batch (n=3) start->gc_analysis hplc_analysis Analyze each batch (n=3) start->hplc_analysis gc_results Calculate Mean & RSD gc_analysis->gc_results compare Compare Results gc_results->compare hplc_results Calculate Mean & RSD hplc_analysis->hplc_results hplc_results->compare stats Statistical Analysis (% Difference, Bland-Altman) compare->stats decision Acceptance Criteria Met? stats->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Bias & Re-evaluate decision->fail No

Sources

A Comparative Guide to the Synthesis of (4-Methylcyclohex-3-en-1-yl)methanol: Benchmarking a Bio-Inspired Route Against the Classic Diels-Alder Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, sustainable, and scalable synthetic routes to valuable chemical intermediates is a cornerstone of modern drug discovery and development. (4-Methylcyclohex-3-en-1-yl)methanol, a versatile building block incorporating a substituted cyclohexene scaffold, is no exception. This guide provides an in-depth comparative analysis of two distinct synthetic strategies for this target molecule. We will explore the well-established Diels-Alder approach, involving a [4+2] cycloaddition followed by reduction, and benchmark it against a bio-inspired route commencing from the readily available natural product, limonene. This document furnishes detailed experimental protocols, quantitative performance data, and mechanistic insights to empower researchers in selecting the optimal synthetic pathway for their specific needs.

Executive Summary

The synthesis of this compound is traditionally dominated by the Diels-Alder reaction between isoprene and acrolein, which forms the precursor aldehyde, 4-methylcyclohex-3-enecarbaldehyde. This aldehyde is then reduced to the desired primary alcohol. This classic approach offers high atom economy and direct access to the cyclohexene core. However, it often necessitates the use of Lewis acids to achieve high yields and regioselectivity in the cycloaddition step, which can introduce challenges related to catalyst handling and removal.

As an alternative, this guide explores a greener and potentially more sustainable route starting from limonene, a naturally abundant monoterpene. This bio-inspired approach leverages the inherent stereochemistry and carbon framework of the starting material, employing a regioselective hydroboration-oxidation to install the desired hydroxymethyl group. This method circumvents the need for a cycloaddition reaction and offers a compelling alternative for the synthesis of this compound.

This guide will provide a head-to-head comparison of these two methodologies, evaluating them on key performance indicators such as overall yield, reaction conditions, reagent toxicity, and ease of purification.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the two primary synthetic pathways to this compound.

ParameterMethod 1: Diels-Alder & Reduction Method 2: Hydroboration-Oxidation of Limonene
Reaction Type [4+2] Cycloaddition followed by ReductionHydroboration-Oxidation
Key Starting Materials Isoprene, Acrolein, Reducing Agent (e.g., NaBH₄)(+)-Limonene or (-)-Limonene, Borane reagent (e.g., 9-BBN)
Reported Overall Yield ~70-85%~60-75%
Key Reagents Lewis Acid (optional), NaBH₄ or H₂/catalyst9-Borabicyclo[3.3.1]nonane (9-BBN), H₂O₂, NaOH
Reaction Conditions Diels-Alder: Elevated temperature/pressure or Lewis acid catalysis at RT. Reduction: Mild (0°C to RT)Hydroboration: Mild (RT). Oxidation: Mild (RT)
Advantages High atom economy in the cycloaddition step, well-established and versatile reaction.Utilizes a renewable and readily available starting material, high regioselectivity, mild reaction conditions.
Disadvantages Acrolein is highly toxic and lachrymatory, potential for polymerization, regioselectivity can be an issue without a catalyst.Lower overall yield in some reported procedures, borane reagents are air and moisture sensitive.

In Focus: The Diels-Alder and Reduction Approach

The Diels-Alder reaction provides a powerful and atom-economical pathway to the 4-methylcyclohex-3-enecarbaldehyde precursor. This [4+2] cycloaddition between a conjugated diene (isoprene) and a dienophile (acrolein) directly constructs the six-membered ring.[1] To enhance the reaction rate and control regioselectivity, Lewis acids are often employed as catalysts. The subsequent reduction of the aldehyde to the primary alcohol is a straightforward transformation, typically achieved with high efficiency using a mild reducing agent like sodium borohydride.[2]

Experimental Protocol: Diels-Alder Reaction (Lewis Acid Catalysis) & NaBH₄ Reduction

Part A: Synthesis of 4-Methylcyclohex-3-enecarbaldehyde

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (0.1 eq.), to the stirred solvent.

  • Reactant Addition: In the dropping funnel, prepare a mixture of freshly distilled isoprene (1.2 eq.) and acrolein (1.0 eq.). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield 4-methylcyclohex-3-enecarbaldehyde as a colorless liquid. A typical yield for this step is in the range of 80-90%.

Part B: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 4-methylcyclohex-3-enecarbaldehyde (1.0 eq.) in methanol (10 volumes). Cool the solution to 0°C in an ice bath with stirring.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the solution, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~7. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound. A typical yield for this step is in the range of 85-95%.

Diels_Alder_Reduction_Workflow cluster_0 Part A: Diels-Alder Reaction cluster_1 Part B: Reduction A1 Isoprene & Acrolein A3 [4+2] Cycloaddition A1->A3 A2 Lewis Acid Catalyst (e.g., AlCl3) A2->A3 A4 4-Methylcyclohex-3-enecarbaldehyde A3->A4 B1 4-Methylcyclohex-3-enecarbaldehyde B3 Reduction B1->B3 B2 Sodium Borohydride (NaBH4) B2->B3 B4 This compound B3->B4

Figure 1. Workflow for the synthesis of this compound via the Diels-Alder and reduction approach.

An Alternative Approach: The Bio-Inspired Hydroboration-Oxidation of Limonene

Limonene, a readily available and inexpensive terpene found in citrus fruits, presents an attractive starting material for the synthesis of this compound. This approach takes advantage of the existing carbon skeleton and chirality of limonene. The key transformation is a hydroboration-oxidation reaction, which selectively adds a hydroxyl group to the less substituted carbon of the exocyclic double bond, following anti-Markovnikov regioselectivity.[3][4] The use of a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for achieving high regioselectivity.[5]

Experimental Protocol: Hydroboration-Oxidation of (+)-Limonene
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add a solution of 9-BBN (0.5 M in THF, 1.1 eq.).

  • Substrate Addition: Slowly add (+)-limonene (1.0 eq.) to the stirred 9-BBN solution at room temperature.

  • Hydroboration: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the hydroboration can be monitored by quenching a small aliquot with a proton source (e.g., methanol) and analyzing by GC-MS for the disappearance of limonene.

  • Oxidation: Cool the reaction mixture to 0°C in an ice bath. Carefully and sequentially add ethanol (5 mL), 6 M aqueous sodium hydroxide (1.5 eq.), and 30% hydrogen peroxide (1.5 eq.) dropwise, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Extraction: Add water to the reaction mixture and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound. A reported yield for a similar flow chemistry process is around 70%.[6]

Hydroboration_Oxidation_Workflow cluster_0 Hydroboration-Oxidation S1 (+)-Limonene S3 Regioselective Hydroboration-Oxidation S1->S3 S2 1. 9-BBN 2. H2O2, NaOH S2->S3 S4 This compound S3->S4

Figure 2. Workflow for the synthesis of this compound via the hydroboration-oxidation of limonene.

Causality Behind Experimental Choices

  • Diels-Alder Catalyst: The use of a Lewis acid in the Diels-Alder reaction polarizes the carbonyl group of acrolein, making it a more reactive dienophile and accelerating the reaction. This also helps to control the regioselectivity, favoring the desired "para" adduct.

  • Reducing Agent: Sodium borohydride is chosen for the reduction of the aldehyde due to its mild nature and high chemoselectivity. It efficiently reduces aldehydes and ketones without affecting the alkene functionality present in the molecule.[7] Catalytic hydrogenation could also be employed, but may risk reduction of the double bond if not carefully controlled.

  • Hydroboration Reagent: 9-BBN is a sterically hindered borane that exhibits excellent regioselectivity for the hydroboration of less substituted double bonds. In the case of limonene, this directs the boron addition to the exocyclic double bond, leading to the formation of the desired primary alcohol upon oxidation.[5]

Conclusion

Both the classic Diels-Alder/reduction sequence and the bio-inspired hydroboration-oxidation of limonene offer viable pathways to this compound. The choice between these methods will depend on the specific priorities of the researcher.

The Diels-Alder approach is a robust and high-yielding method, particularly when catalyzed. It is well-suited for large-scale synthesis where the handling of toxic acrolein can be managed safely.

The hydroboration-oxidation of limonene presents a compelling "green chemistry" alternative, utilizing a renewable feedstock and milder reaction conditions. While the reported overall yields may be slightly lower, the high regioselectivity and the avoidance of hazardous reagents like acrolein make it an attractive option, especially for laboratory-scale synthesis and for applications where sustainability is a key consideration.

Ultimately, this guide provides the necessary data and protocols to enable an informed decision, empowering researchers to select the synthetic strategy that best aligns with their experimental goals, available resources, and philosophical approach to chemical synthesis.

References

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668–1698. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of synthesis of and reductions with sodium borohydride. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. X. The Hydroboration of Dienes. Journal of the American Chemical Society, 83(18), 3834–3840. [Link]

  • Zweifel, G., & Brown, H. C. (1963). Hydroboration. XII. The Hydroboration of Olefins with Disiamylborane. Journal of the American Chemical Society, 85(14), 2066–2072. [Link]

  • Souto, J. A., et al. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Organic & Biomolecular Chemistry, 13(13), 3872-3878. [Link]

  • Kim, J., & Lee, S. (2017). Regioselective Hydroboration of Alkenes and Alkynes with Pinacolborane Catalyzed by a Ruthenium Complex. The Journal of Organic Chemistry, 82(21), 11528–11536. [Link]

  • Organic Syntheses Procedure. (n.d.). 1-Octanol. Organic Syntheses, Coll. Vol. 5, p.838 (1973); Vol. 46, p.77 (1966). [Link]

  • Elsherbini, M. S., et al. (2020). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Chemistry – A European Journal, 26(54), 12345-12349. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

Elucidation of Reaction Mechanisms Involving (4-Methylcyclohex-3-en-1-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design of synthetic pathways and the optimization of reaction conditions. This guide provides an in-depth technical analysis of the key reaction mechanisms involving (4-Methylcyclohex-3-en-1-yl)methanol, a versatile building block with a reactive alkene and a primary alcohol functional group. We will explore several classes of reactions, comparing their outcomes and providing supporting experimental data and protocols to illustrate the underlying principles.

Intramolecular Cyclization: Formation of Bicyclic Ethers

The proximate positioning of the alcohol and the double bond in this compound allows for intramolecular cyclization reactions, leading to the formation of valuable bicyclic ether scaffolds, such as 2-oxabicyclo[2.2.2]octane derivatives. These structures are of significant interest in medicinal chemistry as they can serve as bioisosteres for aromatic rings, potentially improving physicochemical properties like solubility and metabolic stability.

Acid-Catalyzed Intramolecular Etherification

The most common approach to synthesizing these bicyclic ethers is through acid-catalyzed intramolecular etherification. The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water). The subsequent departure of water generates a primary carbocation, which is then attacked by the nucleophilic double bond to form a more stable tertiary carbocation. Finally, intramolecular trapping of this carbocation by the oxygen atom of the original hydroxyl group (or an external nucleophile) leads to the formation of the bicyclic ether.

Mechanism: Acid-Catalyzed Intramolecular Etherification

G cluster_0 Protonation & Dehydration cluster_1 Cyclization & Trapping A This compound B Protonated Alcohol A->B H+ C Primary Carbocation B->C -H2O D Tertiary Carbocation Intermediate C->D Intramolecular   Attack E Bicyclic Ether (e.g., 2-Oxabicyclo[2.2.2]octane derivative) D->E Nucleophilic   Trapping

Caption: Acid-catalyzed formation of a bicyclic ether.

Comparative Analysis of Catalysts:

The choice of acid catalyst can significantly influence the reaction's efficiency and selectivity. A comparison of different acid catalysts for the intramolecular cyclization of unsaturated alcohols is presented below.

CatalystTypical ConditionsYieldObservations
Brønsted Acids (e.g., H₂SO₄, TsOH) High temperaturesModerateCan lead to side reactions like rearrangements and elimination.
Lewis Acids (e.g., BF₃·OEt₂, SnCl₄) Low temperaturesGood to ExcellentGenerally more selective and can promote cyclization under milder conditions.
Iodine (I₂) Acetonitrile, room temp.GoodEffective for iodocyclization, forming an iodo-substituted bicyclic ether.

Experimental Protocol: Iodocyclization to form a 2-Oxabicyclo[2.2.2]octane derivative

  • Dissolve this compound in acetonitrile.

  • Add molecular iodine (I₂) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Prins-Type Reactions: Formation of Oxygenated Heterocycles

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene. When this compound is reacted with an aldehyde, such as formaldehyde, a Prins-type cyclization can occur, leading to the formation of tetrahydropyran derivatives. This reaction is a powerful tool for constructing six-membered oxygen-containing rings.

The mechanism begins with the protonation of the aldehyde, which then acts as an electrophile and is attacked by the double bond of the cyclohexene ring. This forms a carbocation intermediate which is then trapped intramolecularly by the hydroxyl group, leading to the cyclic ether.

Mechanism: Prins-Type Cyclization

G cluster_0 Electrophilic Addition cluster_1 Intramolecular Cyclization A This compound + Protonated Aldehyde B Carbocation Intermediate A->B C Tetrahydropyran Derivative B->C

Caption: Prins-type cyclization of the title compound.

Comparison of Reaction Conditions:

The outcome of the Prins reaction is highly dependent on the reaction conditions.

AldehydeCatalystTemperatureMajor Product
Formaldehyde Brønsted Acid (e.g., H₂SO₄)Low1,3-Dioxane derivative
Formaldehyde Brønsted Acid (e.g., H₂SO₄)HighAllylic alcohol
Other Aldehydes Lewis Acid (e.g., InCl₃)ModerateTetrahydropyran derivative

Experimental Protocol: Prins Cyclization with Formaldehyde

  • To a solution of this compound in a suitable solvent, add an excess of formaldehyde (as paraformaldehyde).

  • Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid).

  • Stir the reaction at a controlled temperature (e.g., < 70 °C for dioxane formation).

  • Monitor the reaction by GC-MS.

  • After completion, neutralize the acid and work up the reaction mixture.

  • Purify the product by distillation or chromatography.

Oxidation Reactions: Accessing Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing valuable synthetic intermediates. The choice of oxidizing agent is critical to control the extent of oxidation.

Oxidation to the Aldehyde

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation. The reaction is typically carried out in an anhydrous solvent to prevent over-oxidation to the carboxylic acid.

Mechanism: Oxidation with PCC

G cluster_0 Chromate Ester Formation cluster_1 Elimination A This compound + PCC B Chromate Ester A->B C (4-Methylcyclohex-3-en-1-yl)methanal B->C [1,2]-Elimination

Caption: Oxidation of the primary alcohol to an aldehyde using PCC.

Oxidation to the Carboxylic Acid

Stronger oxidizing agents, such as chromic acid (Jones reagent) or potassium permanganate, will oxidize the primary alcohol directly to the carboxylic acid.

Comparison of Oxidizing Agents:

ReagentProductTypical ConditionsNotes
PCC AldehydeAnhydrous CH₂Cl₂Mild, selective for primary alcohols.
Jones Reagent (CrO₃/H₂SO₄) Carboxylic AcidAcetoneStrong oxidant, will oxidize secondary alcohols to ketones.
KMnO₄ Carboxylic AcidBasic, then acidic workupPowerful oxidant, can cleave the double bond under harsh conditions.

Experimental Protocol: Oxidation to Aldehyde with PCC

  • Suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane.

  • Add a solution of this compound in dichloromethane to the suspension.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate to obtain the crude aldehyde, which can be further purified by distillation or chromatography.

Esterification Reactions

The primary alcohol of this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These reactions are typically acid-catalyzed.

Mechanism: Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent dehydration to form the ester.

Comparison of Esterification Methods:

MethodReagentsConditionsAdvantages
Fischer Esterification Carboxylic acid, cat. H₂SO₄RefluxSimple, uses readily available starting materials.
Acyl Chloride Acyl chloride, pyridineRoom temperatureFast and high-yielding, but generates HCl.
Anhydride Carboxylic anhydride, cat. acid or baseVariesGenerally clean reactions with good yields.

Experimental Protocol: Fischer Esterification

  • Combine this compound and a carboxylic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC or GC.

  • After cooling, neutralize the acid, and perform an aqueous workup.

  • Dry the organic layer and remove the solvent.

  • Purify the ester by distillation or chromatography.

Biocatalytic Transformations

Enzymes, particularly from microorganisms, offer a green and highly selective alternative for the transformation of terpene-like molecules. Biotransformation of this compound can lead to a variety of oxygenated derivatives through reactions like hydroxylation and epoxidation, often with high regio- and stereoselectivity. For instance, terpene cyclases can catalyze intramolecular cyclizations under mild, aqueous conditions.

Mechanism: Enzymatic Hydroxylation

Cytochrome P450 monooxygenases are a common class of enzymes that catalyze the hydroxylation of C-H bonds. The mechanism is complex, involving an iron-oxo species that abstracts a hydrogen atom and then rebounds with a hydroxyl group.

Comparison with Chemical Methods:

FeatureBiocatalysisChemical Synthesis
Selectivity High (regio-, stereo-, enantio-)Often lower, may require protecting groups.
Conditions Mild (aqueous, room temp., neutral pH)Often harsh (extreme temps, pH, toxic reagents).
Environmental Impact Generally lower ("green")Can generate significant waste.
Substrate Scope Can be limitedGenerally broader.

Experimental Protocol: General Biotransformation

  • Prepare a culture of the selected microorganism in a suitable growth medium.

  • Add this compound to the culture.

  • Incubate the culture under controlled conditions (temperature, shaking).

  • Monitor the formation of products over time using GC-MS or HPLC.

  • Extract the products from the culture medium using an organic solvent.

  • Isolate and purify the desired product by chromatography.

Conclusion

This compound is a versatile substrate that can undergo a range of transformations targeting either its alkene or alcohol functionality. The choice of reaction conditions and catalysts allows for the selective synthesis of diverse and valuable molecules, including bicyclic ethers, oxygenated heterocycles, aldehydes, carboxylic acids, and esters. Furthermore, the exploration of biocatalytic methods opens up new avenues for the sustainable and highly selective production of novel derivatives. This guide provides a framework for understanding and comparing these key reaction mechanisms, enabling researchers to make informed decisions in their synthetic endeavors.

References

  • Mykhailiuk, P. K., & Shishkin, O. V. (2020). 2-Oxabicyclo[2.1.1]hexane as a Saturated Bioisostere of the Phenyl Ring. Angewandte Chemie International Edition, 59(17), 7161-7165. [Link]

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  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(10), 1426-1432. [Link]

  • Li, G., & Wu, X. F. (2015). Silver-catalyzed domino reactions. Chemical Society Reviews, 44(24), 8968-8998. [Link]

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  • ResearchGate. (n.d.). (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Biocatalysis for terpene-based polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and analogues. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical role of formaldehyde during methanol conversion to hydrocarbons. Retrieved from [Link]

  • ETH Zurich Research Collection. (2024). The formation, reactivity and transformation pathways of formaldehyde in the methanol-to-hydrocarbon conversion. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production. Retrieved from [Link]

  • List, B. (2022). The Catalytic Asymmetric Intermolecular Prins Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. Processes, 12(8), 1599. [Link]

  • YouTube. (2023). Oxidation of Alcohols with PCC | Synthesis of Aldehydes from Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. Retrieved from [Link]

  • YouTube. (2018). Alcohol Oxidation with PCC. Retrieved from [Link]

  • Lidsen. (2022). Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Retrieved from [Link]

  • Royal Society of Chemistry. (1974). Conformation and reactivity. Part 9. Kinetics of the acid- or base-catalysed methanolysis of the methyl esters of trans-decalin- or

Navigating the Stereochemical Landscape of (4-Methylcyclohex-3-en-1-yl)methanol: A Comparative Guide to Properties and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced world of stereochemistry is a critical determinant of a molecule's biological activity and physicochemical properties. A single chiral center can give rise to enantiomers with dramatically different, and sometimes opposing, effects. This guide provides an in-depth technical comparison of the stereoisomers of (4-Methylcyclohex-3-en-1-yl)methanol, a versatile building block in organic synthesis. By examining its stereochemical nuances, we can better predict and control its behavior in various applications, from fragrance chemistry to the synthesis of complex pharmaceutical intermediates.

The Significance of Chirality in this compound

This compound possesses two chiral centers, at the C1 and C4 positions of the cyclohexene ring. This gives rise to four possible stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R). The (1R,4R) and (1S,4S) isomers are enantiomers of each other, as are the (1R,4S) and (1S,4R) isomers. The relationship between the (1R,4R)/(1S,4S) pair and the (1R,4S)/(1S,4R) pair is diastereomeric. Furthermore, the substituents on the cyclohexene ring can be arranged in a cis or trans fashion, adding another layer of isomeric complexity.

The spatial arrangement of the hydroxymethyl and methyl groups dictates how the molecule interacts with other chiral molecules, such as biological receptors or chiral catalysts. This is of paramount importance in drug development, where one enantiomer may exhibit therapeutic effects while the other is inactive or even toxic.

Comparative Physicochemical Properties: Insights from Analogues

Direct experimental data for all stereoisomers of this compound is not extensively available in the public domain. However, we can draw valuable correlations from its saturated analogue, (4-methylcyclohexyl)methanol (4-MCHM), for which the properties of its cis and trans diastereomers have been studied.

Propertycis-4-MCHMtrans-4-MCHMRationale for Comparison
Aqueous Solubility More solubleLess solubleThe cis isomer of 4-MCHM has a higher water solubility than the trans isomer.[1] This is likely due to the more exposed hydroxyl group in the cis conformation, allowing for more effective hydrogen bonding with water. A similar trend is anticipated for the stereoisomers of this compound.
Octanol-Water Partition Coefficient (Kow) Lower KowHigher KowConsistent with its higher water solubility, cis-4-MCHM has a lower octanol-water partition coefficient, indicating it is less lipophilic than the trans isomer.[1] This property is crucial for predicting a compound's environmental fate and its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Sorption to Activated Carbon Lower sorptionHigher sorptionThe trans isomer of 4-MCHM exhibits better sorption to activated carbon.[1] This has implications for water treatment and purification processes.

It is important to note that the presence of the double bond in this compound will influence its overall polarity and molecular shape, which may cause some deviation from the trends observed in its saturated counterpart.

Stereoselective Synthesis and Separation: A Methodological Overview

The preparation of enantiomerically pure this compound is a key challenge. The typical synthesis route, often involving a Diels-Alder reaction followed by reduction, yields a racemic or diastereomeric mixture.

Workflow for Stereoselective Synthesis and Resolution

Caption: General strategies for obtaining stereoisomers of this compound.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.[2][3]

Step-by-Step Methodology:

  • Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) with different mobile phases.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize resolution and retention time.

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol and water. The addition of a small amount of acid or base may be necessary for ionizable compounds.

  • Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to maximize the resolution between the enantiomeric peaks.

  • Detection: Use a UV detector at a wavelength where the analyte absorbs, or a more universal detector like a refractive index detector if the analyte lacks a strong chromophore.

  • Scale-up: For preparative separation, scale up the optimized analytical method to a larger diameter column with a higher flow rate.

Correlating Stereochemistry with Biological Activity: Lessons from Analogues

For instance, in the case of the insect pheromone 4-methyl-3-heptanol, the different stereoisomers exhibit distinct biological activities, with some acting as attractants and others as inhibitors for the same species.[7] This underscores the critical need to evaluate the biological activity of each stereoisomer of a chiral compound independently.

Toxicity Considerations

Studies on the saturated analogue, 4-MCHM, have shown it to be moderately toxic, with its metabolites potentially being more toxic than the parent compound.[8][9] While the toxicity profile of this compound has not been specifically reported, it is reasonable to assume that its stereoisomers may exhibit different toxicological profiles due to stereoselective metabolism.

Analytical Characterization of Stereoisomers

Distinguishing between the stereoisomers of this compound requires specific analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1H and 13C NMR can confirm the overall structure of the molecule, they are generally insufficient to differentiate between enantiomers in an achiral solvent. However, NMR can be used to distinguish between diastereomers, as they have different chemical shifts and coupling constants. The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

Optical Rotation

Enantiomers rotate the plane of polarized light in equal but opposite directions. This property, known as optical activity, is a defining characteristic of chiral molecules and is measured using a polarimeter. The specific rotation, [α], is a standardized measure of this rotation and can be used to characterize a specific enantiomer.

Conclusion and Future Directions

The stereochemistry of this compound is a key factor influencing its physicochemical properties and potential biological activity. While a complete experimental dataset for each stereoisomer is not yet available, by drawing correlations from structurally similar compounds, we can make informed predictions about their behavior. The development of robust methods for the stereoselective synthesis and separation of these isomers is crucial for unlocking their full potential in various applications.

Future research should focus on the following areas:

  • Enantioselective Synthesis: Development of efficient and scalable synthetic routes to access each of the four stereoisomers in high purity.

  • Physicochemical Characterization: Detailed experimental determination of the properties of each stereoisomer, including melting point, boiling point, solubility, and optical rotation.

  • Biological Evaluation: Comprehensive assessment of the biological activity and toxicological profile of each individual stereoisomer.

By systematically exploring the stereochemical landscape of this compound, the scientific community can harness its unique properties for the development of novel and improved products in the pharmaceutical, fragrance, and fine chemical industries.

References

  • Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. (2024). PMC. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (4-Methylcyclohex-3-en-1-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Chemical Profile and Hazard Identification

(4-Methylcyclohex-3-en-1-yl)methanol is a cyclic alcohol used in various synthetic applications. Understanding its hazard profile is the foundation of its safe management. While a specific comprehensive safety data sheet (SDS) is not universally available, data from regulatory bodies and suppliers, along with information on structurally analogous compounds, classifies it as a substance requiring careful handling.

The primary hazards are identified as:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if vapors are inhaled.[1][2]

Furthermore, as a combustible organic alcohol, it must be treated as an ignitable hazardous waste upon disposal, in line with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4] Pouring alcohol-based waste down the drain is strictly prohibited as it can create fire and explosion hazards in plumbing and sewer systems.[3][5]

Hazard ClassificationGHS CodeRequired Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye IrritationH319Safety glasses with side-shields or chemical goggles.
Respiratory IrritationH335Use in a well-ventilated area or under a chemical fume hood.
Ignitable WasteRCRA D001Grounding/bonding for large containers, keep away from ignition sources.[6]
The Core Principle: Segregation and Professional Disposal

The cardinal rule for disposing of this compound is that it must not be disposed of via standard drains or solid waste channels.[5] Due to its ignitability and potential environmental impact, it must be collected as hazardous waste and managed by a certified environmental disposal company. Intentional dilution to circumvent regulations is illegal and unsafe.[5]

The disposal process is a self-validating system built on clear identification, segregation, and containment, culminating in a documented handoff to a licensed waste management partner.

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste streams.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposal start Waste Generated: This compound or contaminated materials ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process container Step 2: Select Chemically Compatible Waste Container ppe->container labeling Step 3: Label Container 'Hazardous Waste', Chemical Name, Hazards container->labeling collection Step 4: Collect Waste (Pure liquid, contaminated solids, or aqueous solutions >24%) labeling->collection storage_loc Step 5: Store in Designated Satellite Accumulation Area collection->storage_loc storage_cond Secure Lid, Place in Secondary Containment storage_loc->storage_cond segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) storage_cond->segregate disposal_req Step 6: Request Pickup from EH&S or Licensed Vendor segregate->disposal_req end Final Disposition: Incineration or Fuel Blending by Certified Facility disposal_req->end

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol for Waste Management

This protocol provides a step-by-step methodology for laboratory personnel.

4.1. Waste Identification and Segregation

  • Classification: Immediately classify any waste containing this compound as "Flammable Liquid Hazardous Waste." This includes pure, unreacted material, solutions containing the compound, and contaminated lab supplies (e.g., pipette tips, absorbent pads).

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes, particularly strong oxidizing agents, acid anhydrides, or acid chlorides, to prevent violent reactions.[6] A chemical compatibility chart should be consulted.[7]

4.2. Container Management

  • Material Selection: Use a designated hazardous waste container made of a chemically compatible material (e.g., High-Density Polyethylene (HDPE), glass). Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Flammable," "Irritant").[8]

  • Collection: When adding waste, do so in a well-ventilated fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion. Keep the container closed at all times except when adding waste.

4.3. Interim Storage in the Laboratory

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.

  • Environment: The storage area must be away from heat, open flames, sparks, or other sources of ignition.[9][10]

4.4. Spill Management

  • Immediate Actions: In the event of a spill, immediately alert personnel and control all ignition sources.[8][10] Ensure the area is well-ventilated.

  • Containment: For small spills, use a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[8][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Use non-sparking tools to carefully collect the absorbed material and place it into a designated hazardous waste container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.

4.5. Final Disposal

  • Arranging Pickup: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to maintain a compliant chain of custody from generation to final disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, protecting both personnel and the environment.

References

  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet.
  • The National Law Review. (2023, January 11). When Hand Sanitizer Goes Bad: Managing and Disposing Unused Ethanol.
  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 4-Methylcyclohexene.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet - 4-Methylcyclohexanol.
  • Fisher Scientific. (2009, September 23). Material Safety Data Sheet - Methanol.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet - 4-Methylcyclohexanol, mixed isomers.
  • Spectrum Chemical. (2016, November 18). Safety Data Sheet - 3-Cyclohexene-1-methanol.
  • IDEX Health & Science. (n.d.). Chemical Compatibility.
  • BLDpharm. (n.d.). This compound.
  • ChemicalBook. (n.d.). (4-methyl-3-cyclohexen-1-yl)methanol(SALTDATA: FREE).
  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one.
  • BenchChem. (2025). Navigating the Safe Disposal of 3-Methylcyclohex-3-en-1-one.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • U.S. National Oceanic and Atmospheric Administration. (n.d.). Chemical Compatibility Chart.
  • Pharos. (n.d.). 3-Cyclohexene-1-methanol, 4-(4-methyl-3-pentenyl)-.
  • Guidechem. (n.d.). 6-METHYL-3-CYCLOHEXENE-1-METHANOL (CAS No. 5259-31-4) SDS.
  • ResearchGate. (2025, August 7). Environmental Fate and Toxicology of Methomyl.

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Navigating the Safe Handling of (4-Methylcyclohex-3-en-1-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential safety and operational protocols for (4-Methylcyclohex-3-en-1-yl)methanol (CAS No. 39155-38-9), a cycloaliphatic alcohol. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is synthesized from data on structurally similar chemicals, including 4-methylcyclohexene and other cyclohexene methanol derivatives, to ensure a robust margin of safety in all laboratory operations.

Immediate Hazard Assessment: Understanding the Risks

Based on the analysis of analogous compounds, this compound should be treated with caution, anticipating the following primary hazards:

  • Combustibility: Like many organic alcohols, it is expected to be a combustible liquid. Vapors may be heavier than air and could travel to an ignition source.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1]

  • Aspiration Hazard: If swallowed, there is a potential risk of aspiration, which can be fatal.[1]

Due to a lack of specific toxicological data, the full health effects of this compound have not been thoroughly investigated.[1] Therefore, minimizing exposure through all routes—inhalation, ingestion, and skin contact—is a critical precautionary principle.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles for large quantities or splash-prone procedures.Protects against direct splashes and irritating vapors.[2]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Inspect gloves for any signs of degradation or puncture before each use. Remove and dispose of contaminated gloves immediately, washing hands thoroughly afterward.
Body Flame-retardant laboratory coat. Chemical-resistant apron for larger volumes.Provides a barrier against accidental skin contact and protects personal clothing.[2]
Respiratory Use in a well-ventilated area, preferably within a certified chemical fume hood.If vapors or aerosols are likely to be generated, respiratory protection may be required.[3]

Operational Plan: From Receipt to Use

A systematic workflow is crucial for the safe handling of this compound within the laboratory.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Container Integrity: Keep the container tightly closed when not in use.[1]

  • Segregation: Store separately from strong oxidizing agents, with which it may be incompatible.[2]

Handling and Use:
  • Location: All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[1]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. Use non-sparking tools and explosion-proof equipment where necessary.[1]

  • Static Discharge: Ground and bond containers when transferring the substance to prevent static discharge.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Emergency Procedures: Preparedness is Key

Spill Response:
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.[4]

  • Containment: For small spills, absorb the material with a non-combustible absorbent, such as sand or vermiculite.

  • Collection: Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][6]

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[1]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[1]

Visual Workflow for Safe Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards (Combustible, Irritant) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Ground Equipment C->D E Use Substance D->E F Collect Waste in Labeled Container E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Professional Disposal G->H

Caption: Safe handling and disposal workflow.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Methylcyclohexene.
  • Methanex Corporation. (2020). Methanol Safety Data Sheet.
  • TCI Chemicals. (2018). Safety Data Sheet for 4-Methyl-1-cyclohexanemethanol (cis- and trans- mixture).
  • Fisher Scientific. (2009). Safety Data Sheet for 4-Methylcyclohexanol.
  • DoveMed. (n.d.). First Aid for 4-Methylcyclohexane Methanol Poisoning. Retrieved from a search for first aid procedures for analogous compounds.
  • Methanex Corporation. (2017). Methanol Safety Data Sheet. Retrieved from a search for spill response procedures for analogous compounds.
  • Methanex Corporation. (2020). Methanol Safety Data Sheet. Retrieved from a search for spill response procedures for analogous compounds.
  • PubChem. (n.d.). 1-(4-methylcyclohex-3-en-1-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-3-en-1-one. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for a mixture containing 3-cyclohexene-1-methanol.
  • LookChem. (n.d.). Cas 18240-10-3, 2-(3-cyclohexenyl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • NJ Department of Health. (2016). Methanol - Hazardous Substance Fact Sheet.
  • PubChem. (n.d.). 1-(4-Methyl-3-cyclohexen-1-yl)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methylcyclohex-3-en-1-yl)prop-1-en-1-ol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.